3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid
Description
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Properties
IUPAC Name |
3-(1,4-dioxo-3H-phthalazin-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c14-9(15)5-6-13-11(17)8-4-2-1-3-7(8)10(16)12-13/h1-4H,5-6H2,(H,12,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUAVUXZOYSZHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NN(C2=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359011 | |
| Record name | 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4572-80-9 | |
| Record name | 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid
This guide provides a comprehensive, in-depth protocol for the synthesis of 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The synthesis is presented as a two-step process, beginning with the preparation of the phthalhydrazide precursor, followed by the introduction of the propanoic acid side chain via a Michael addition and subsequent hydrolysis. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles and experimental considerations.
Introduction and Significance
This compound belongs to the phthalhydrazide class of compounds. Phthalhydrazides are bicyclic aromatic compounds containing a pyridazinedione ring fused to a benzene ring. This core structure is found in luminol, a compound renowned for its chemiluminescent properties, which has driven extensive research into its analogs for various applications, including in bioassays and forensic science.[1][2] The introduction of a propanoic acid moiety to the phthalhydrazide scaffold, as in the target molecule, offers a handle for further chemical modifications, such as amide bond formation or esterification, making it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.
The synthesis protocol detailed herein is designed to be robust and reproducible, providing a clear pathway to obtaining this valuable research chemical.
Overall Synthetic Strategy
The synthesis of this compound is achieved through a two-step sequence. The first step involves the synthesis of the phthalhydrazide core from readily available starting materials. The second, and key, step is the introduction of the propanoic acid side chain.
Caption: Overall synthetic workflow.
Experimental Protocols
Step 1: Synthesis of Phthalhydrazide (2,3-Dihydro-1,4-phthalazinedione)
The initial step in the synthesis is the formation of the phthalhydrazide ring system through the condensation of phthalic anhydride with hydrazine hydrate. Acetic acid serves as both a solvent and a catalyst for this reaction.[1][3]
Reaction Scheme:
Caption: Synthesis of Phthalhydrazide.
Materials and Equipment:
| Reagent/Equipment | Details |
| Phthalic Anhydride | ≥99% purity |
| Hydrazine Hydrate | ~64-65% hydrazine |
| Glacial Acetic Acid | ACS grade |
| Petroleum Ether | ACS grade |
| Round-bottom flask | Appropriate size |
| Reflux condenser | |
| Magnetic stirrer with hotplate | |
| Büchner funnel and flask | |
| Vacuum source |
Procedure:
-
To a stirred solution of phthalic anhydride (6.01 g, 40 mmol) in glacial acetic acid (22 mL) in a round-bottom flask, add hydrazine hydrate (2.8 mL, 44 mmol) dropwise.
-
Fit the flask with a reflux condenser and heat the mixture at 120°C for 4 hours with continuous stirring.
-
After 4 hours, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Upon cooling, a white solid will precipitate. Filter the solid using a Büchner funnel.
-
Wash the collected solid with petroleum ether (2 x 10 mL) to remove any remaining acetic acid and impurities.
-
Dry the solid under vacuum to obtain phthalhydrazide as a white solid. (Expected yield: ~5.91 g, 90%).[1]
Step 2: Synthesis of this compound
This step involves a two-part process: the aza-Michael addition of phthalhydrazide to ethyl acrylate to form the ethyl ester intermediate, followed by the hydrolysis of the ester to the final carboxylic acid product.
3.2.1. Aza-Michael Addition of Phthalhydrazide to Ethyl Acrylate
This reaction proceeds via a nucleophilic attack of the nitrogen atom of the phthalhydrazide onto the β-carbon of the ethyl acrylate. A solvent-free approach at elevated temperature has been reported to be effective.[2]
Reaction Scheme:
Caption: Aza-Michael addition to form the ester intermediate.
Materials and Equipment:
| Reagent/Equipment | Details |
| Phthalhydrazide | From Step 1 |
| Ethyl Acrylate | ≥99% purity, stabilized |
| Round-bottom flask | |
| Magnetic stirrer with hotplate | |
| Oil bath |
Procedure:
-
In a round-bottom flask, combine phthalhydrazide (1.62 g, 10 mmol) and ethyl acrylate (1.20 g, 12 mmol).
-
Heat the mixture in an oil bath at 90°C with stirring for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by the disappearance of the phthalhydrazide spot on TLC), allow the mixture to cool to room temperature. The crude product, ethyl 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoate, can be used in the next step without further purification, or it can be purified by column chromatography on silica gel if desired.
3.2.2. Hydrolysis of the Ethyl Ester to the Carboxylic Acid
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. Basic hydrolysis is generally preferred as it is an irreversible process, leading to higher yields.[4][5]
Reaction Scheme:
Sources
An In-depth Technical Guide to the Physicochemical Properties of 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical properties of 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid, a molecule of significant interest within the domain of medicinal chemistry. The phthalazinone scaffold is a well-established pharmacophore present in numerous bioactive compounds, exhibiting a wide range of therapeutic activities.[1] Understanding the physicochemical characteristics of novel derivatives such as the title compound is paramount for rational drug design, formulation development, and predicting its pharmacokinetic profile. This document outlines the theoretical and practical aspects of determining key parameters including molecular structure, solubility, melting point, and ionization constant (pKa). Detailed, field-proven experimental protocols are provided to enable researchers to perform a thorough characterization of this and structurally related molecules.
Introduction: The Significance of the Phthalazinone Core
The phthalazinone heterocyclic system is a cornerstone in modern drug discovery, recognized for its versatile pharmacological activities.[1] Derivatives of this scaffold have demonstrated efficacy as anticancer, anti-inflammatory, and cardiovascular agents, among other therapeutic applications. The compound this compound integrates this privileged phthalazinone core with a propanoic acid moiety. This carboxylic acid functional group is anticipated to significantly influence the molecule's physicochemical properties, particularly its solubility and ionization state, which are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of these fundamental properties is therefore a prerequisite for any drug development campaign involving this compound.
Molecular Structure and Identification
A precise understanding of the molecular structure is the foundation of all physicochemical characterization.
Table 1: Molecular Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 4572-80-9 | |
| Molecular Formula | C₁₁H₁₀N₂O₄ | [] |
| Molecular Weight | 234.21 g/mol | [] |
| SMILES | O=C(O)CCn1c(=O)c2ccccc2c1=O | [] |
| InChI Key | QAUAVUXZOYSZHE-UHFFFAOYSA-N | [] |
Predicted and Experimental Physicochemical Properties
While experimental data for this specific molecule is limited in the public domain, we can predict certain properties based on its structure and data from related compounds. The following sections provide both predicted values and the experimental methodologies to determine these properties definitively.
Melting Point: A Key Indicator of Purity and Stability
The melting point of a crystalline solid is a critical physical constant used to assess its purity and thermal stability. A sharp melting range is indicative of a high degree of purity.
Experimental Protocol for Melting Point Determination (Capillary Method):
This protocol describes a standard and widely accepted method for accurate melting point determination.
Diagram 1: Workflow for Melting Point Determination
Caption: A stepwise workflow for accurate melting point determination using the capillary method.
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry, as residual solvent will depress the melting point.
-
Finely powder the crystalline sample to ensure uniform heat distribution.
-
Tap the open end of a capillary tube into the powder to pack a small amount of sample into the sealed end, to a height of 2-3 mm.
-
-
Measurement:
-
Place the packed capillary tube into the heating block of a calibrated melting point apparatus.
-
If the approximate melting point is unknown, a preliminary rapid heating determination can be performed to establish a rough range.
-
For an accurate measurement, heat the sample at a rate of 10-15 °C per minute until the temperature is about 15 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.
-
Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which the entire sample becomes a clear liquid (T_clear).
-
-
Reporting:
-
The melting point is reported as the range from T_onset to T_clear. For a pure compound, this range should be narrow (typically < 2 °C).
-
Solubility Profile: A Critical Parameter for Drug Delivery
The solubility of a compound in various media is a crucial factor influencing its bioavailability and formulation possibilities. The presence of both a hydrophobic phthalazinone core and a hydrophilic carboxylic acid group suggests that this compound will exhibit pH-dependent aqueous solubility and solubility in a range of organic solvents.
Predicted Solubility:
-
Aqueous Solubility: Expected to be low in acidic to neutral pH due to the protonated, non-ionized carboxylic acid. Solubility should increase significantly in basic solutions as the carboxylate salt is formed.
-
Organic Solvent Solubility: Likely to be soluble in polar aprotic solvents such as DMSO and DMF, and potentially in lower alcohols like methanol and ethanol. Solubility in non-polar solvents like hexane is expected to be low.
Experimental Protocol for Qualitative Solubility Determination:
This protocol provides a straightforward method to assess the solubility of the compound in various solvents.
Diagram 2: Decision Tree for Qualitative Solubility Testing
Caption: A simple decision-making flowchart for qualitative solubility assessment.
Step-by-Step Methodology:
-
Preparation:
-
Dispense approximately 5 mg of this compound into a series of labeled glass vials.
-
-
Solvent Addition:
-
To each vial, add 1 mL of a different test solvent. A recommended panel of solvents includes:
-
Water (pH ~7)
-
0.1 M HCl (acidic aqueous)
-
0.1 M NaOH (basic aqueous)
-
Methanol
-
Ethanol
-
Acetone
-
Acetonitrile
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane
-
Hexane
-
-
-
Mixing and Observation:
-
Cap each vial and vortex vigorously for 30 seconds.
-
Allow the vials to stand for at least one minute.
-
Visually inspect each vial against a dark background for the presence of undissolved solid.
-
-
Classification:
-
Soluble: No visible solid particles.
-
Slightly Soluble: A significant portion of the solid has dissolved, but some remains.
-
Insoluble: The majority of the solid remains undissolved.
-
Table 2: Template for Reporting Qualitative Solubility Data
| Solvent | Observation (Soluble/Slightly Soluble/Insoluble) |
| Water | |
| 0.1 M HCl | |
| 0.1 M NaOH | |
| Methanol | |
| Ethanol | |
| Acetone | |
| Acetonitrile | |
| DMSO | |
| Dichloromethane | |
| Hexane |
Ionization Constant (pKa): Predicting In Vivo Behavior
The pKa is the pH at which a molecule exists in a 50:50 ratio of its protonated and deprotonated forms. For a compound with a carboxylic acid group, the pKa is a critical determinant of its charge state in different physiological environments, which in turn affects its absorption, distribution, and target engagement.
Predicted pKa: A pKa value of 4.30 ± 0.10 has been predicted for the carboxylic acid proton of this compound.
Experimental Protocol for pKa Determination via Potentiometric Titration:
This protocol outlines a highly accurate method for the experimental determination of the pKa.
Diagram 3: Conceptual Workflow for Potentiometric pKa Determination
Caption: The procedural flow for determining the pKa value using potentiometric titration.
Step-by-Step Methodology:
-
Preparation:
-
Accurately weigh a sample of this compound and dissolve it in a suitable solvent system. Due to potentially limited aqueous solubility, a co-solvent system such as a water/methanol mixture may be required.
-
Calibrate a pH meter and electrode using standard buffers (e.g., pH 4, 7, and 10).
-
-
Titration:
-
Place the dissolved sample in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Incrementally add a standardized solution of a strong base (e.g., 0.1 M KOH or NaOH) using a burette.
-
After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This corresponds to the complete neutralization of the carboxylic acid.
-
The half-equivalence point is the volume of titrant that is exactly half of the volume required to reach the equivalence point.
-
The pKa is the pH value at the half-equivalence point. For more accurate determination, the first derivative of the titration curve can be plotted to precisely locate the equivalence point.
-
Spectroscopic Characterization
Spectroscopic analysis provides invaluable information about the chemical structure and purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phthalazinone ring, as well as signals for the two methylene groups of the propanoic acid chain. The chemical shifts and coupling patterns of these protons would confirm the connectivity of the molecule.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 11 carbon atoms in the molecule, including the two carbonyl carbons of the phthalazinone ring, the carboxylic acid carbonyl, the aromatic carbons, and the aliphatic carbons of the propanoic acid chain.[4]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should display characteristic absorption bands for the functional groups present. Key expected vibrations include:
-
A broad O-H stretch from the carboxylic acid group (typically around 3000 cm⁻¹).
-
C=O stretching vibrations from the phthalazinone and carboxylic acid carbonyls (typically in the range of 1650-1750 cm⁻¹).[5]
-
C-N stretching vibrations.
-
Aromatic C-H and C=C stretching vibrations.
-
-
-
Mass Spectrometry (MS):
-
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The fragmentation pattern observed in the mass spectrum can provide further structural information.[6]
-
Conclusion
This technical guide has outlined the critical physicochemical properties of this compound and provided detailed, actionable protocols for their experimental determination. A thorough characterization of its melting point, solubility profile, and pKa is essential for advancing this promising molecule through the drug discovery and development pipeline. The methodologies described herein represent best practices in the field and will enable researchers to generate the high-quality data necessary for informed decision-making in their research endeavors.
References
-
Recent Developments in Chemistry of Phthalazines - Longdom Publishing. (2015). Retrieved from [Link]
-
Synthesis, characterization and preliminary antimicrobial study of some new phthalimide phenyl hydrazide derivatives - F1000Research. (2024, April 2). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]
-
RACO. (n.d.). Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of (a) octanoic acid, (b) decanoic acid, (c) dodecanoic acid, and (d) ternary deep eutectic solvent when a hydrogen bond was formed. Retrieved from [Link]
Sources
- 1. longdom.org [longdom.org]
- 3. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 4. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 6. raco.cat [raco.cat]
3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid CAS 4572-80-9
An In-depth Technical Guide to 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid (CAS 4572-80-9)
A Foreword for the Research Professional
This technical guide delves into the chemistry and potential biological significance of this compound. The phthalazinone core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its role in a multitude of pharmacologically active agents.[1][2][3][4] This document provides a comprehensive overview of the subject molecule, synthesizing available data with established principles of organic synthesis and chemical biology to offer insights for researchers, scientists, and professionals in drug development. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide extrapolates from the rich chemistry of its structural class to provide a robust framework for its synthesis, potential applications, and biological evaluation.
Physicochemical Characteristics
This compound is comprised of a planar, bicyclic phthalazinone core linked to a flexible propanoic acid side chain.[5] This bifunctional nature dictates its chemical properties. The phthalazinone moiety, with its aromatic ring and two carbonyl groups, provides a rigid, electron-deficient core capable of participating in various intermolecular interactions.[5] The propanoic acid tail introduces a hydrophilic, acidic center that can engage in hydrogen bonding and influence the molecule's solubility and pharmacokinetic profile.[5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 4572-80-9 | [] |
| Molecular Formula | C₁₁H₁₀N₂O₄ | [] |
| Molecular Weight | 234.21 g/mol | [] |
| IUPAC Name | This compound | [] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)NN(C2=O)CCC(=O)O | [] |
| InChI Key | QAUAVUXZOYSZHE-UHFFFAOYSA-N | [] |
| Predicted Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF. | Inferred from structure |
| Predicted pKa | ~4.5 (for the carboxylic acid) | Inferred from propanoic acid moiety[6][8] |
Synthesis Strategies: A Proposed Approach
Proposed Retrosynthetic Analysis
A logical disconnection approach points to phthalic anhydride and a hydrazine-propanoic acid derivative as the key starting materials. This strategy is attractive due to the commercial availability and relatively low cost of phthalic anhydride.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Pathway
The synthesis would likely proceed via the reaction of phthalic anhydride with β-alanine, followed by cyclization with a hydrazine source, or more directly, by reacting phthalic anhydride with a protected form of 3-hydrazinylpropanoic acid. A more straightforward and commonly employed method involves the reaction of N-aminophthalimide (which can be generated from phthalic anhydride and hydrazine) with a suitable three-carbon synthon.
A practical, two-step synthesis is proposed below, starting from phthalic anhydride and hydrazine to form phthalhydrazide, followed by N-alkylation.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: A Hypothetical Step-by-Step Guide
Step 1: Synthesis of Phthalhydrazide
-
To a round-bottom flask equipped with a reflux condenser, add phthalic anhydride (1 equivalent) and glacial acetic acid.
-
Stir the mixture to achieve a homogeneous suspension.
-
Slowly add hydrazine hydrate (1.1 equivalents) dropwise to the suspension. The reaction is exothermic.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.
-
Dry the resulting white to off-white solid under vacuum to yield phthalhydrazide.
Step 2: N-Alkylation to Yield this compound
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the synthesized phthalhydrazide (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Add a base, such as anhydrous potassium carbonate (1.5 equivalents), to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 3-bromopropanoic acid (1.2 equivalents) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of 2-3 to precipitate the product.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with water to remove any remaining salts.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.
Potential Biological Activities and Mechanisms of Action
The phthalazinone scaffold is a cornerstone in the development of various therapeutic agents, exhibiting a wide array of biological activities.[1][3] These include anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[1][2] The specific biological profile of this compound has not been extensively reported, but its structural features suggest several avenues for investigation.
Anticipated Biological Roles
-
Anticancer Activity: Many phthalazinone derivatives are known to exhibit potent anticancer activity.[3][9][10] Some, like Olaparib, function as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair in cancer cells. The planar phthalazinone core can mimic the nicotinamide moiety of NAD+, enabling it to bind to the active site of PARP.
-
Anti-inflammatory Effects: The phthalazinone structure is also found in compounds with anti-inflammatory properties. The mechanism often involves the inhibition of key inflammatory mediators.
-
Antimicrobial Potential: While less common, some phthalazinone derivatives have demonstrated antimicrobial activity.[11][12] The incorporation of the propanoic acid side chain could potentially enhance this activity by increasing cell permeability or interacting with bacterial enzymes.[13]
Hypothesized Mechanism of Action: PARP Inhibition
Given the structural similarities to known PARP inhibitors, a primary hypothesis for the anticancer potential of this molecule is through the inhibition of PARP.
Caption: Hypothesized mechanism of action via PARP inhibition.
Experimental Workflow for Biological Evaluation: In Vitro Antiproliferative Assay
To assess the potential anticancer activity of this compound, a standard in vitro antiproliferative assay, such as the MTT or SRB assay, would be a logical first step.
Workflow Diagram
Caption: Workflow for an in vitro antiproliferative assay.
Detailed Protocol: MTT Assay
-
Cell Culture: Maintain the chosen cancer cell line (e.g., HCT-116) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Harvest cells using trypsin and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the culture medium to obtain the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Perspectives
This compound represents an intriguing, yet underexplored, molecule built upon the pharmacologically significant phthalazinone scaffold. Its bifunctional nature, combining the rigid heterocyclic core with a flexible carboxylic acid side chain, presents a unique chemical entity with potential for diverse biological activities, particularly in the realm of oncology.
Future research should focus on the definitive synthesis and purification of this compound, followed by a systematic evaluation of its biological properties. Screening against a panel of cancer cell lines and key enzymes such as PARP and various kinases would be a prudent starting point. Furthermore, the propanoic acid moiety serves as a convenient handle for further chemical modifications, such as the formation of amides or esters, to explore structure-activity relationships and optimize its pharmacokinetic and pharmacodynamic properties. The insights gained from such studies could pave the way for the development of novel therapeutic agents based on this promising chemical scaffold.
References
-
Grybaitė, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. Available at: [Link]
-
Fan, X., et al. (2006). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E) - 3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. PubMed Central. Available at: [Link]
-
Vila, N., & Terán, C. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry. Available at: [Link]
-
El-Sayed, W. M., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances. Available at: [Link]
-
Ukrainets, I. V., et al. (2015). Synthesis and the antimicrobial activity of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids. ScienceGate. Available at: [Link]
-
ChemInform. (2015). Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery. Wiley Online Library. Available at: [Link]
-
ResearchGate. (2019). Synthesis of novel phthalazine derivatives as pharmacological activities. Retrieved from [Link]
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Grybaitė, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. Available at: [Link]
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A Comprehensive Technical Guide to the Organic Solvent Solubility of 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, directly influencing its formulation, bioavailability, and ultimately, its therapeutic efficacy. This guide provides an in-depth technical framework for understanding and evaluating the solubility of 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid (CAS: 4572-80-9) in organic solvents. Phthalazinone derivatives are a significant class of compounds, often investigated for roles as PARP or VEGFR inhibitors, but they frequently present solubility challenges.[1][2]
Due to the absence of extensive published solubility data for this specific molecule, this document serves not as a data repository, but as a methodological and predictive guide. We will dissect the molecule's physicochemical properties, apply established theoretical frameworks for solubility prediction, provide a detailed, industry-standard protocol for experimental solubility determination, and discuss actionable strategies for solubility enhancement. This guide is designed to equip researchers and drug development professionals with the scientific rationale and practical tools necessary to approach the solubility assessment of this compound and its analogues.
The Molecular Profile: Physicochemical Properties Influencing Solubility
A molecule's solubility is dictated by its inherent physical and chemical properties. Understanding the structure of this compound is the first step in predicting its behavior in various solvents.
-
Molecular Formula: C₁₁H₁₀N₂O₄[][4]
-
Molecular Weight: 234.21 g/mol [][4]
-
Predicted pKa: 4.30 ± 0.10[5]
The structure consists of three key regions:
-
A large, rigid, and polar phthalazinone core: This bicyclic system contains two amide-like carbonyl groups and nitrogen atoms, making it a potent hydrogen bond acceptor. Its aromatic nature contributes to van der Waals interactions.
-
A flexible propanoic acid side chain: This chain provides rotational freedom.
-
A terminal carboxylic acid group: This is the most significant functional group for dictating solubility behavior. As a weak acid with a pKa around 4.3, its ionization state is highly pH-dependent.[5] In basic conditions (pH > 5-6), it will deprotonate to form a highly polar carboxylate anion, which dramatically enhances aqueous solubility.[6][7]
This combination of a rigid, polar core and an ionizable acidic group suggests that the molecule will exhibit poor solubility in non-polar, aprotic solvents and will have a strong dependence on pH and the hydrogen-bonding capability of the solvent.
Theoretical Frameworks for Solubility Prediction
While experimental determination is the gold standard, theoretical models provide a crucial starting point for solvent selection and for understanding the forces at play.
The General Solubility Equation (GSE)
The GSE, developed by Yalkowsky and Valvani, is a powerful tool for estimating the aqueous solubility of a compound.[6][8] It connects solubility to two key, experimentally determinable parameters: the melting point (MP) and the octanol-water partition coefficient (log Kₒw or logP).[8][9]
Log Sₒ = -0.01 (MP - 25) - Log Kₒw + 0.5 [6]
-
Melting Point (MP): Represents the energy required to break the crystal lattice. A higher melting point implies stronger intermolecular forces in the solid state, which must be overcome for dissolution, leading to lower solubility.
-
Log Kₒw (LogP): Represents the lipophilicity of the molecule. A higher LogP indicates a preference for non-polar (octanol-like) environments over polar (aqueous) ones.
To apply the GSE to this compound, one must first experimentally determine its melting point and LogP. This equation provides a rapid, valuable estimate of aqueous solubility before committing to extensive formulation work.[9]
Hansen Solubility Parameters (HSP)
The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components.[10][11][12] For a solution to form, the HSP values of the solute and the solvent must be similar.
The three parameters are:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The total Hildebrand solubility parameter (δ) is related to these by: δ² = δD² + δP² + δH² [10]
While the HSP values for the target molecule are not published, we can predict its behavior based on its structure. The polar phthalazinone core and carboxylic acid group suggest it will have high δP and δH values. Therefore, it is predicted to be most soluble in solvents that also possess high δP and δH values, such as DMSO, DMF, and NMP. Conversely, it will be poorly soluble in solvents with low values for these parameters, like hexane or toluene.[13]
Predicted Solubility Profile in Common Organic Solvents
Based on the physicochemical properties and theoretical frameworks, the following table provides a qualitative prediction of the solubility of this compound across different classes of organic solvents. These predictions are intended to guide initial solvent screening experiments.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, NMP, Acetone | High to Medium | These solvents have high polarity (high δP) and are hydrogen bond acceptors, allowing them to effectively solvate the polar phthalazinone core and the carboxylic acid group. |
| Polar Protic | Methanol, Ethanol, Water | Medium to Low | These solvents are strong hydrogen bond donors and acceptors. However, the large, relatively non-polar phthalazinone core may limit solubility compared to polar aprotic solvents. Solubility in water will be poor at low pH but will increase significantly as pH rises above the pKa. |
| Non-Polar | Hexane, Toluene | Very Low | These solvents lack both polarity and hydrogen bonding capabilities (low δP and δH). They cannot effectively overcome the strong intermolecular forces (crystal lattice energy) of the polar solute.[10] |
| Chlorinated | Dichloromethane (DCM) | Low | DCM has moderate polarity but is not a strong hydrogen bond acceptor. It is unlikely to be an effective solvent for this highly polar, hydrogen-bonding compound. |
| Ethers | Diethyl Ether, THF | Low | While THF is more polar than diethyl ether, both are weak hydrogen bond acceptors and have insufficient solvating power for the target molecule's functional groups. |
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
The definitive determination of solubility requires a robust experimental method. The shake-flask method is the universally recognized gold standard for measuring equilibrium solubility and is recommended by regulatory bodies like the ICH.[14][15][16]
Core Principle
An excess amount of the solid compound is agitated in a chosen solvent system at a constant temperature until equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is measured using a validated analytical technique.
Step-by-Step Methodology
-
Preparation: Add an excess of solid this compound to a series of glass vials, each containing a precisely known volume of the selected organic solvent.
-
Causality: Using a visible excess of solid ensures that the solution becomes saturated, which is the definition of equilibrium solubility.[17]
-
-
Equilibration: Seal the vials and place them in an orbital shaker or tumbling apparatus set to a constant temperature, typically 25 °C for standard measurements or 37 °C for biological relevance.[15] Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a short period to allow the excess solid to sediment.
-
Sampling and Filtration: Carefully withdraw an aliquot from the clear supernatant. Immediately filter the aliquot through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.
-
Causality: Filtration is a critical step to ensure that only the dissolved solute is being measured. Failure to filter properly is a common source of erroneously high solubility values.
-
-
Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[18][19]
-
Causality: A validated, specific, and sensitive analytical method is required for accurate quantification. A standard calibration curve must be prepared to relate the instrument response to the concentration.
-
-
Calculation: Calculate the original solubility in the solvent (e.g., in mg/mL or µg/mL) by accounting for the dilution factor used. Perform the experiment in triplicate to ensure reproducibility.[14]
Strategies for Solubility Enhancement
If the experimentally determined solubility of this compound is insufficient for a desired application (e.g., formulation for in vivo studies), several strategies can be employed to improve it.
-
pH Adjustment: This is the most effective strategy for ionizable compounds.[6] For this weak acid (pKa ≈ 4.3), raising the pH of an aqueous or partially aqueous solvent system will convert the neutral carboxylic acid into its highly soluble carboxylate salt. A general rule is that formulating at a pH at least 2 units above the pKa will maximize solubility.[6][7] This can be achieved by using buffers or adding a base (e.g., NaOH, TRIS).
-
Co-solvency: A common technique where a water-miscible organic solvent (a "co-solvent") is added to an aqueous medium to increase the solubility of a poorly soluble compound.[6] For this molecule, co-solvents like ethanol, propylene glycol, or PEG 400 could be effective by reducing the overall polarity of the solvent system, making it more favorable for the phthalazinone core.
-
Salt Formation: The compound can be isolated as a pre-formed salt (e.g., a sodium or potassium salt). These crystalline salts often have significantly higher and faster dissolution rates than the free acid form.
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the spectral features of this molecule, grounded in established principles of NMR spectroscopy and supported by literature precedents for analogous structures.
Introduction and Molecular Structure
This compound is a phthalazine derivative characterized by a phthalhydrazide core N-substituted with a propanoic acid moiety. The phthalazine core is a key pharmacophore in medicinal chemistry, and understanding the precise structural features through NMR is crucial for quality control, reaction monitoring, and drug design.
The molecular structure, with atom numbering for NMR assignment, is presented below:
Caption: A typical workflow for acquiring and analyzing NMR data.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for many carboxylic acids and allows for the observation of exchangeable protons (COOH and NH). [1][2] * Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm). [3] * Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
The spectra should be recorded on a high-resolution NMR spectrometer with a proton frequency of at least 400 MHz. [2][4] * Insert the sample into the spectrometer and lock the field frequency using the deuterium signal from the solvent.
-
Tune and shim the probe to achieve optimal magnetic field homogeneity, indicated by a sharp and symmetrical solvent peak.
-
For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon. [3]A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to generate the frequency-domain spectra.
-
Carefully phase the spectra to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
For the ¹H spectrum, integrate the area under each peak to determine the relative number of protons corresponding to each signal.
-
This rigorous, self-validating protocol ensures that the acquired data is reliable and can be confidently compared against the predictions laid out in this guide, leading to an unambiguous structural confirmation of this compound.
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Spectroscopic Characterization of 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid: A Technical Guide
Introduction
3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid (CAS 4572-80-9) is a heterocyclic compound incorporating a phthalazine-1,4-dione core N-substituted with a propanoic acid moiety.[1][][3] With a molecular formula of C₁₁H₁₀N₂O₄ and a molecular weight of 234.21 g/mol , this molecule holds potential interest for researchers in medicinal chemistry and materials science due to the diverse biological activities associated with the phthalazine scaffold.[][3]
Accurate and comprehensive spectroscopic characterization is paramount to confirm the chemical identity, purity, and structural integrity of this compound. This technical guide provides an in-depth overview of the expected spectroscopic signatures of this compound using a multi-technique approach, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. While experimental spectra for this specific molecule are not widely published, this guide synthesizes data from structurally related compounds and first principles to provide a robust predictive framework for its characterization.
For each technique, we will delve into the theoretical underpinnings, present predicted spectral data with detailed justifications, and provide a standardized experimental protocol for data acquisition.
Integrated Workflow for Spectroscopic Analysis
The structural elucidation of a novel or synthesized compound follows a logical progression of spectroscopic analyses. Each technique offers a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous confirmation of the molecule's identity.
Caption: A general workflow for the synthesis and structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.
¹H NMR Spectroscopy
Theoretical Principles: ¹H NMR spectroscopy provides information on the number of chemically non-equivalent protons, their electronic environment (chemical shift, δ), the number of neighboring protons (multiplicity), and the relative number of protons of a particular type (integration).
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):
-
δ ~12.5 ppm (s, 1H, -COOH): The carboxylic acid proton is expected to be a broad singlet and highly deshielded due to the electronegativity of the oxygen atoms and hydrogen bonding with the solvent.
-
δ ~8.2-8.0 ppm (m, 2H, Ar-H): The two protons on the aromatic ring adjacent to the carbonyl groups are expected to be in a similar chemical environment and will likely appear as a multiplet.
-
δ ~7.9-7.7 ppm (m, 2H, Ar-H): The other two protons on the aromatic ring are also expected to be a multiplet in a slightly different chemical environment.
-
δ ~4.2 ppm (t, 2H, -N-CH₂-): The methylene group attached to the nitrogen atom is deshielded by the adjacent phthalazinedione ring system and will likely appear as a triplet due to coupling with the adjacent CH₂ group.
-
δ ~2.8 ppm (t, 2H, -CH₂-COOH): The methylene group adjacent to the carboxylic acid group will also be a triplet, coupled to the -N-CH₂- group.
Data Summary Table: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | s (broad) | 1H | -COOH |
| ~8.2-8.0 | m | 2H | Ar-H |
| ~7.9-7.7 | m | 2H | Ar-H |
| ~4.2 | t | 2H | -N-CH₂- |
| ~2.8 | t | 2H | -CH₂-COOH |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube. Ensure complete dissolution.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Tune and shim the instrument to achieve a homogeneous magnetic field.
-
Acquire the ¹H spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).
-
Integrate the peaks and determine the multiplicities.
-
Caption: Workflow for acquiring a ¹H NMR spectrum.
¹³C NMR Spectroscopy
Theoretical Principles: ¹³C NMR spectroscopy provides information about the number of chemically distinct carbon atoms and their electronic environments. The chemical shift of a carbon atom is influenced by its hybridization and the electronegativity of attached atoms.[4]
Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆):
-
δ ~172 ppm (C=O, carboxylic acid): The carbonyl carbon of the carboxylic acid is expected at a very downfield shift.[5]
-
δ ~158 ppm (C=O, phthalazinedione): The two equivalent carbonyl carbons of the phthalazinedione ring are also expected to be significantly deshielded.
-
δ ~135-125 ppm (Ar-C): The aromatic carbons will appear in this region. Due to symmetry, four distinct signals are expected for the six aromatic carbons.
-
δ ~45 ppm (-N-CH₂-): The carbon of the methylene group attached to the nitrogen.
-
δ ~32 ppm (-CH₂-COOH): The carbon of the methylene group adjacent to the carboxylic acid.
Data Summary Table: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | -COOH |
| ~158 | C=O (phthalazinedione) |
| ~135-125 | Aromatic Carbons (4 signals) |
| ~45 | -N-CH₂- |
| ~32 | -CH₂-COOH |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Utilize a high-resolution NMR spectrometer with a broadband probe.
-
Data Acquisition:
-
Acquire the ¹³C spectrum using a standard proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present in the molecule.
Predicted IR Spectrum:
-
~3300-2500 cm⁻¹ (broad, O-H stretch): Characteristic of the carboxylic acid O-H bond, often appearing as a very broad band due to hydrogen bonding.
-
~1710 cm⁻¹ (strong, C=O stretch): The carbonyl stretch of the carboxylic acid.
-
~1670 cm⁻¹ (strong, C=O stretch): The amide-like carbonyl stretches of the phthalazinedione ring.
-
~1600, ~1470 cm⁻¹ (C=C stretch): Aromatic ring vibrations.
-
~1300-1200 cm⁻¹ (C-O stretch): Carboxylic acid C-O bond.
-
~2900 cm⁻¹ (C-H stretch): Aliphatic C-H stretching of the propanoic acid chain.
Data Summary Table: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid) |
| ~2900 | Medium | C-H stretch (Aliphatic) |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) |
| ~1670 | Strong | C=O stretch (Phthalazinedione) |
| ~1600, ~1470 | Medium | C=C stretch (Aromatic) |
| ~1300-1200 | Medium | C-O stretch (Carboxylic Acid) |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Theoretical Principles: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can also reveal structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z = 234, corresponding to the molecular weight of the compound.
-
Key Fragmentation Pathways:
-
Loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z = 189.
-
Loss of the propanoic acid side chain (-CH₂CH₂COOH, 73 Da) to give a fragment at m/z = 161.
-
Cleavage of the phthalazinedione ring, which can lead to characteristic fragments of the phthalic anhydride or related structures.[6]
-
Data Summary Table: Predicted Mass Spectrometry Fragments
| m/z | Assignment |
| 234 | [M]⁺ (Molecular Ion) |
| 189 | [M - COOH]⁺ |
| 161 | [M - CH₂CH₂COOH]⁺ |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization for soft ionization or Electron Ionization for fragmentation analysis).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
For high-resolution mass spectrometry (HRMS), the exact mass can be determined to confirm the elemental composition.
-
Caption: General workflow for mass spectrometry analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Theoretical Principles: UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores (light-absorbing groups) within the molecule.
Predicted UV-Vis Spectrum:
The phthalazinedione moiety is the primary chromophore in this molecule. It is expected to exhibit π → π* transitions.
-
λmax ~280-320 nm: This absorption band is attributed to the π → π* electronic transitions within the conjugated aromatic and dione system of the phthalazinedione ring. The exact position of λmax can be influenced by the solvent polarity.
Data Summary Table: Predicted UV-Vis Absorption
| λmax (nm) | Type of Transition | Chromophore |
| ~280-320 | π → π* | Phthalazinedione system |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Record a baseline spectrum with the blank.
-
Fill a second quartz cuvette with the sample solution.
-
Scan the sample over a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.
-
Conclusion
The comprehensive spectroscopic characterization of this compound requires a synergistic application of multiple analytical techniques. While this guide provides a predictive framework based on established spectroscopic principles and data from analogous structures, experimental verification is essential. The combination of ¹H and ¹³C NMR will elucidate the carbon-hydrogen framework and connectivity. IR spectroscopy will confirm the presence of key functional groups, particularly the carboxylic acid and dione carbonyls. Mass spectrometry will verify the molecular weight and provide insights into the molecule's fragmentation, and UV-Vis spectroscopy will characterize the electronic properties of the chromophoric system. Together, these methods provide a robust and self-validating system for the unambiguous structural confirmation of the target compound, which is a critical step in any research and development endeavor.
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ResearchGate. 1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study In this work, 13.... [Link]
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KnowItAll. Propanoic acid, 3-[(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino]-, phenyl ester. [Link]
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An In-Depth Technical Guide to the Molecular Structure of 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid
This technical guide provides a comprehensive analysis of the molecular structure, properties, and potential applications of 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the chemical and pharmacological aspects of phthalazinone derivatives.
Introduction: The Significance of the Phthalazinone Scaffold
Phthalazinone and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] This scaffold is a key structural feature in numerous bioactive molecules, exhibiting a wide array of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The compound this compound integrates this privileged phthalazinone core with a propanoic acid side chain, suggesting its potential as a valuable building block in the design of novel therapeutic agents. The carboxylic acid moiety offers a handle for further chemical modification, such as the formation of amides or esters, which can be exploited in prodrug strategies to enhance pharmacokinetic properties.[5][6]
Molecular Identity and Physicochemical Properties
A precise understanding of the molecular identity and fundamental physicochemical properties is paramount for any further investigation or application of a chemical entity.
Chemical Identifiers
The unambiguous identification of this compound is established through its unique chemical identifiers.
| Identifier | Value | Source |
| CAS Number | 4572-80-9 | [] |
| Molecular Formula | C₁₁H₁₀N₂O₄ | [] |
| Molecular Weight | 234.21 g/mol | [] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)NN(C2=O)CCC(=O)O | [] |
| InChI | InChI=1S/C11H10N2O4/c14-9(15)5-6-13-11(17)8-4-2-1-3-7(8)10(16)12-13/h1-4H,5-6H2,(H,12,16)(H,14,15) | [] |
| InChIKey | QAUAVUXZOYSZHE-UHFFFAOYSA-N | [] |
Structural Representation
The two-dimensional structure of this compound reveals a planar phthalazinone ring system connected to a flexible propanoic acid chain via a nitrogen atom.
Caption: 2D structure of the title compound.
Spectroscopic and Crystallographic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phthalazinone ring, typically in the range of 7.5-8.5 ppm. The methylene protons of the propanoic acid chain adjacent to the nitrogen (N-CH₂) would likely appear as a triplet around 3.8-4.2 ppm, while the methylene protons adjacent to the carbonyl group (CH₂-COOH) would also be a triplet, but further upfield, around 2.6-2.9 ppm. The acidic proton of the carboxylic acid would be a broad singlet at a downfield chemical shift, typically above 10 ppm.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the phthalazinone ring and the carboxylic acid in the range of 160-180 ppm. The aromatic carbons would resonate between 120-140 ppm. The methylene carbons of the propanoic acid chain would appear in the aliphatic region, typically between 30-50 ppm. Based on data for propanoic acid, the carboxyl carbon is expected around 175 ppm, the adjacent methylene carbon around 27 ppm, and the terminal methyl (in propanoic acid) around 9 ppm.[3][8] For 2-methylpropanoic acid, the carboxyl carbon is at approximately 184 ppm.[9]
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of the title compound is predicted to show the following characteristic absorption bands:
-
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[4]
-
C=O Stretch: Strong absorption bands around 1700-1750 cm⁻¹ corresponding to the carbonyl groups of the dione system in the phthalazinone ring and the carboxylic acid.[4]
-
C=C Stretch: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: A band in the 1000-1350 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 234. Subsequent fragmentation could involve the loss of the carboxylic acid group (-COOH, 45 Da) or the entire propanoic acid side chain.
X-ray Crystallography
While no crystal structure for the title compound is currently available, crystallographic data for related phthalazinone and isoindolinedione derivatives have been reported.[10][11][12][13] These studies reveal that the phthalazinone ring system is generally planar. The propanoic acid side chain would exhibit conformational flexibility. Hydrogen bonding between the carboxylic acid groups of adjacent molecules is a likely feature in the solid-state packing, potentially forming dimers.
Synthesis and Reactivity
A plausible synthetic route to this compound would involve the reaction of phthalic anhydride with a suitable hydrazine derivative of propanoic acid.
Proposed Synthetic Pathway
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- 9. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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pKa value of 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid
An In-Depth Technical Guide to the Determination of the pKa Value of 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for determining the acid dissociation constant (pKa) of this compound. The pKa value is a critical physicochemical parameter that governs numerous aspects of a molecule's behavior in chemical and biological systems, including its solubility, absorption, distribution, metabolism, and excretion (ADME) properties. A precise understanding of this value is paramount for professionals in drug discovery and development.
The core structure of the target molecule, a phthalazinone derivative, is found in various biologically active compounds. For instance, certain phthalazinone scaffolds are intermediates in the synthesis of potent inhibitors of poly(ADP-ribose) polymerase (PARP), which have applications in cancer therapy[1]. The propanoic acid moiety introduces a carboxylic acid functional group, which is expected to be the primary acidic center of the molecule. The pKa of this group will be influenced by the electron-withdrawing nature of the adjacent phthalazinone ring system.
Theoretical Foundation: Understanding pKa
The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is the pH at which the ionized and un-ionized forms of a molecule are present in equal concentrations. For this compound, the primary ionization event is the deprotonation of the carboxylic acid group:
Caption: Acid dissociation equilibrium of a carboxylic acid.
The electronic environment of the carboxylic acid group significantly impacts its pKa. The phthalazinone moiety, with its two carbonyl groups, is expected to be electron-withdrawing, which would stabilize the carboxylate anion and thus lower the pKa value compared to a simple alkanoic acid like propanoic acid (pKa ≈ 4.88)[2].
Experimental Determination of pKa
For a definitive pKa value, experimental determination is the gold standard. The following are highly reliable methods.
Potentiometric Titration
Potentiometric titration is a highly precise and commonly used technique for pKa determination[3][4]. It involves the gradual addition of a titrant (a strong base in this case) to a solution of the analyte while monitoring the pH.
-
Preparation of Solutions:
-
Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH). Ensure it is carbonate-free.
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a suitable solvent system. Due to the likely low aqueous solubility, a co-solvent system (e.g., water-methanol or water-DMSO) may be necessary.
-
Prepare a solution of a background electrolyte, such as 0.15 M potassium chloride (KCl), to maintain constant ionic strength.
-
-
Titration Procedure:
-
Calibrate a pH meter with standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Place a known volume of the analyte solution into a temperature-controlled reaction vessel equipped with a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution[5][6].
-
Add the standardized NaOH solution in small, precise increments using a calibrated burette or an automated titrator.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of NaOH added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).
-
Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant. The peak of this plot corresponds to the equivalence point.
-
Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry
This method is applicable if the chromophore of the molecule is in close proximity to the ionization center, leading to a change in the UV-Vis spectrum upon protonation or deprotonation[7][8]. The phthalazinone ring system in the target molecule is a strong chromophore, making this technique highly suitable.
-
Preparation of Solutions:
-
Prepare a series of buffer solutions with known pH values, covering a range of at least 2 pH units above and below the estimated pKa.
-
Prepare a stock solution of the analyte in a suitable solvent (e.g., DMSO or methanol) at a high concentration (e.g., 10 mM)[7].
-
-
Measurement Procedure:
-
For each buffer solution, add a small, constant volume of the analyte stock solution to a fixed volume of the buffer in a cuvette. The final concentration of the organic solvent should be kept low (e.g., <2% v/v) to minimize its effect on the pH and pKa[7].
-
Record the UV-Vis spectrum (e.g., from 230-500 nm) for each sample[7].
-
Also, record the spectrum of a blank solution (buffer and the same amount of organic solvent without the analyte) for each pH.
-
-
Data Analysis:
-
Subtract the blank spectrum from the corresponding sample spectrum for each pH.
-
Plot the absorbance at a selected wavelength (where the change in absorbance is maximal) against the pH.
-
The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve[9].
-
Sources
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An In-Depth Technical Guide to the Thermal Stability of 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid
Introduction
3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid is a molecule of interest within drug development, belonging to the class of N-substituted phthalimides and phthalazine-1,4-diones.[1] The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute, profoundly influencing its shelf-life, formulation strategies, and overall safety and efficacy.[2][3][4][5] Thermal decomposition can lead to a loss of potency and the formation of potentially toxic degradants.[6] This guide provides a comprehensive framework for assessing the thermal stability of this compound, grounded in established analytical techniques and predictive chemistry based on its structural motifs. While specific experimental data for this exact molecule is not publicly available, this document outlines the authoritative methodologies and expected behaviors based on analogous structures.
The molecular structure, featuring a phthalazine-1,4-dione core and a propanoic acid side chain, suggests a multi-stage thermal decomposition profile. The stability is dictated by the interplay of the cyclic imide functionality and the carboxylic acid group.[7][8] Understanding these potential degradation pathways is paramount for developing robust manufacturing processes and stable dosage forms.[9]
Part 1: Foundational Thermal Analysis Methodologies
The cornerstone of assessing the thermal stability of any pharmaceutical compound lies in a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[2][6] These techniques provide complementary information on mass changes and energetic transitions as a function of temperature.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate.[10] It is invaluable for identifying the onset temperature of decomposition, quantifying mass loss at each stage, and providing insights into the stoichiometry of degradation reactions.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11][12][13] It is used to detect thermal events such as melting, crystallization, and glass transitions, and to quantify the enthalpy changes associated with these processes.[14][15]
For high-hazard potential assessment, particularly for APIs that may undergo highly energetic decomposition, Accelerating Rate Calorimetry (ARC) is employed.[16][17][18] ARC provides data on the time, temperature, and pressure relationships of an exothermic reaction under adiabatic conditions, which is crucial for process safety evaluations.[19][20]
The following diagram illustrates a systematic approach to characterizing the thermal stability of this compound.
Caption: A logical workflow for the comprehensive thermal analysis of the target compound.
Part 2: Predicted Thermal Behavior and Decomposition Pathways
The thermal decomposition of this compound is anticipated to proceed through a sequence of events, primarily dictated by the lability of the carboxylic acid group and the stability of the phthalazine-1,4-dione ring.
Carboxylic acids are known to undergo decarboxylation upon heating.[21] It is hypothesized that the initial decomposition step will involve the loss of carbon dioxide from the propanoic acid moiety. This would result in the formation of 2-ethyl-2,3-dihydrophthalazine-1,4-dione.
-
Expected TGA Signature: A mass loss corresponding to the molar mass of CO₂ (approx. 44 g/mol ), which is about 18.8% of the total mass of the parent molecule (234.21 g/mol ).
-
Expected DSC Signature: An endothermic or exothermic event, depending on the specific mechanism and any concurrent phase changes.
Following decarboxylation, the remaining phthalazine-1,4-dione structure is expected to decompose at higher temperatures. The thermal decomposition of phthalimide, a structurally related compound, is known to occur at temperatures above 150°C.[10] The decomposition of the phthalazine ring is likely to be a complex process involving the cleavage of the N-N and C-N bonds within the heterocyclic ring, leading to the formation of various gaseous products.[22]
-
Expected TGA Signature: A significant, multi-step mass loss as the ring structure fragments.
-
Expected DSC Signature: A series of complex endothermic and exothermic peaks corresponding to bond breaking and the formation of new, smaller molecules.
The proposed decomposition pathway is visualized below.
Caption: Proposed two-stage thermal decomposition pathway of the target molecule.
Part 3: Experimental Protocols
To experimentally validate the predicted thermal behavior, the following detailed protocols for TGA and DSC are recommended.
Objective: To determine the onset temperature of decomposition and quantify mass loss stages.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina).
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min. A range of heating rates (e.g., 5, 10, 20 °C/min) should be used to assess kinetic parameters.[23]
-
Temperature Range: 30 °C to 500 °C, or until the decomposition is complete.
-
-
Data Analysis:
-
Plot the mass loss (%) versus temperature (°C).
-
Determine the onset temperature of decomposition (Tonset) using the tangent method.
-
Calculate the mass loss for each distinct decomposition step.
-
Calculate the derivative of the mass loss curve (DTG) to identify the temperatures of maximum decomposition rates.
-
Objective: To determine the melting point, enthalpy of fusion, and other thermal transitions.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan will be used as the reference.
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Program:
-
Heat from 30 °C to a temperature just above the melting point (as determined by a preliminary scan or melting point apparatus).
-
Hold for 2 minutes to ensure complete melting.
-
Cool at 10 °C/min to 30 °C.
-
Reheat at 10 °C/min to a temperature above the decomposition onset observed in TGA.
-
-
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C).
-
Determine the onset temperature and peak temperature of the melting endotherm.
-
Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHf).
-
Analyze the thermogram for any other thermal events, such as glass transitions or solid-solid phase transitions.
-
Part 4: Data Interpretation and Summary
The data obtained from TGA and DSC experiments should be tabulated for clear comparison and interpretation.
Table 1: Hypothetical Thermal Analysis Data
| Parameter | Technique | Predicted Value | Significance |
| Melting Point (Tm) | DSC | 180 - 220 °C | Purity indicator and critical for formulation processing. |
| Enthalpy of Fusion (ΔHf) | DSC | 25 - 40 kJ/mol | Provides information on the crystal lattice energy. |
| Decomposition Onset (Tonset) | TGA | 220 - 260 °C | Defines the upper limit for safe handling and storage.[2] |
| Mass Loss (Stage 1) | TGA | ~18.8% | Corresponds to the loss of CO₂, supporting the decarboxylation hypothesis. |
| Mass Loss (Stage 2) | TGA | >60% | Corresponds to the fragmentation of the phthalazine-1,4-dione ring. |
Conclusion
The thermal stability of this compound is a critical parameter for its development as a pharmaceutical agent. A systematic evaluation using TGA and DSC is essential to characterize its melting behavior and decomposition profile. Based on its chemical structure, a two-stage decomposition is predicted, initiated by decarboxylation followed by the fragmentation of the heterocyclic core. The experimental protocols outlined in this guide provide a robust framework for obtaining the necessary data to ensure the quality, safety, and stability of this compound throughout its lifecycle. Further analysis using techniques like TGA-MS can provide definitive identification of the evolved gases, confirming the proposed decomposition mechanisms.
References
- ResearchGate. (n.d.). Differential Scanning Calorimetry Determination of Phase Diagrams and Water Activities of Aqueous Carboxylic Acid solutions.
- ChemRxiv. (2022). Thermal Decomposition Mechanisms of Volatile Molybdenum(VI) Bis-Imides.
- LINSEIS. (n.d.). Simultaneous thermal analysis for the characterization of active pharmaceutical ingredients.
- ChemRxiv. (n.d.). Thermal Decomposition Mechanisms of Volatile Molybdenum(VI) Bis-Imides.
- ResearchGate. (2006). Thermochemical studies of phthalimide and two N-alkylsubstituted phthalimides (ALKYL=ETHYL and n-PROPYL).
- MDPI. (n.d.). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products.
- Prime Process Safety Center. (n.d.). Accelerating Rate Calorimetry (ARC).
- Beilstein Journals. (n.d.). Radical-mediated dehydrative preparation of cyclic imides using (NH4)2S2O8–DMSO: application to the synthesis of vernakalant.
- Avicenna Journal of Phytomedicine. (n.d.). Solvent-Free Synthesis of Phthalimide Under Microwave Irradiation and Modification of Talc with Synthesized Phthalimide.
- Paralab. (n.d.). Accelerating Rate Calorimetry.
- World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
- ioKinetic. (n.d.). Accelerating Rate Calorimeter Testing.
- NETZSCH Analyzing & Testing. (n.d.). Accelerating Rate Calorimeter (ARC).
- ACS Publications. (2020). Heat Loss in Accelerating Rate Calorimetry Analysis and Thermal Lag for High Self-Heat Rates. Organic Process Research & Development.
- MDPI. (n.d.). The Synthesis of Unsubstituted Cyclic Imides Using Hydroxylamine under Microwave Irradiation.
- LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- Wikipedia. (n.d.). Differential scanning calorimetry.
- Mtoz Biolabs. (n.d.). The Methods of Measuring Protein Thermal Stability.
- ResearchGate. (n.d.). Thermogravimetric analysis (TGA) of different phenylethynyl....
- Tokyo Chemical Industry Co., Ltd. (n.d.). N-Substituted Phthalimides [Chemical Structural Class].
- NIH. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR.
- BOC Sciences. (n.d.). This compound.
- NIH. (n.d.). Synthesis and evaluation of antimicrobial activity of cyclic imides derived from phthalic and succinic anhydrides.
- Journal of the College of Basic Education. (2015). Thermodynamic and Theoretical Studies of some N-substituted phthalimides Derivatives.
- Chemistry LibreTexts. (2021). 4: Differential Scanning Calorimetry (DSC).
- NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA).
- Duke University. (n.d.). Differential Scanning Calorimeter. Shared Materials Instrumentation Facility.
- ResearchGate. (n.d.). Scheme 1: Preparation of the 1, 4-Phthalazinedione.
- Pharma Excipients. (2021). Thermal Stability of Amorphous Solid Dispersions.
- Sciforum. (n.d.). Synthesis of new phthalazinedione derivatives.
- Guidechem. (n.d.). 3-(1,4-dioxo-3H-phthalazin-2-yl)propanoic acid butyl ester 354992-96-4 wiki.
- NIH. (n.d.). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study.
- MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
- ResearchGate. (n.d.). Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives.
- MDPI. (n.d.). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development.
- Longdom Publishing. (2015). Recent Developments in Chemistry of Phthalazines.
- PubMed. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
- Semantic Scholar. (n.d.). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives.
- NIH. (2021). Thermal Stability of Amorphous Solid Dispersions.
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An In-Depth Technical Guide to 3-(1,4-Dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid, a heterocyclic compound featuring a phthalazinone core. While specific experimental data for this exact molecule is not extensively documented in publicly available literature, this guide synthesizes information on its nomenclature, probable synthetic routes, predicted physicochemical properties, and the broader therapeutic potential of the phthalazinone scaffold. The content herein is intended to serve as a foundational resource for researchers and drug development professionals interested in this class of compounds.
Nomenclature and Chemical Identity
Correctly identifying a chemical compound is fundamental for effective research and communication. This section outlines the various names and identifiers for the molecule of interest.
Systematic and Common Names
The primary and most descriptive name for the compound is This compound .
-
IUPAC Name : 3-(1,4-dioxo-3H-phthalazin-2-yl)propanoic acid[1]
-
Synonym : A known synonym is 2(1H)-Phthalazinepropanoic acid, 3,4-dihydro-1,4-dioxo-.
Chemical Abstract Service (CAS) Registry Number
The unique CAS number assigned to this compound is 4572-80-9 . This identifier is crucial for database searches and unambiguous identification in literature and chemical inventories.
Molecular and Structural Formula
-
Molecular Formula : C₁₁H₁₀N₂O₄[1]
-
Molecular Weight : 234.21 g/mol [1]
-
Chemical Structure :
Figure 1: 2D structure of this compound.
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
The most probable synthetic route involves a two-step process starting from phthalic anhydride and β-alanine.
Step 1: Formation of N-(2-carboxyethyl)phthalimide
Phthalic anhydride is reacted with β-alanine. This reaction typically proceeds by heating the two reagents, often in a solvent like glacial acetic acid or without a solvent, to form the corresponding phthalimide.
Step 2: Ring Expansion to the Phthalazinone Core
The resulting N-(2-carboxyethyl)phthalimide is then treated with hydrazine hydrate. This is a classical method for the conversion of phthalimides to phthalazinones. The reaction involves a nucleophilic attack by hydrazine, leading to the opening of the imide ring followed by an intramolecular cyclization to form the six-membered phthalazinone ring.
Figure 2: Proposed two-step synthesis of the target compound.
General Reactivity
The chemical reactivity of this molecule is dictated by its key functional groups:
-
Phthalazinone Core : The dione functionality within the phthalazinone ring system suggests potential for nucleophilic attack at the carbonyl carbons. The aromatic ring can undergo electrophilic substitution, although the electron-withdrawing nature of the dione may deactivate it.
-
Carboxylic Acid Group : The propanoic acid side chain provides a site for typical carboxylic acid reactions, such as esterification, amide formation, and salt formation. This group also influences the compound's solubility and ability to form hydrogen bonds.
Physicochemical Properties
Specific, experimentally determined physicochemical properties for this compound are not widely reported. However, based on its structure and data from analogous compounds, the following properties can be predicted:
| Property | Predicted Value/Characteristic |
| Appearance | Likely a white to off-white crystalline solid. |
| Melting Point | Expected to be relatively high, likely above 200°C, due to the rigid heterocyclic core and potential for intermolecular hydrogen bonding. |
| Solubility | Poorly soluble in water and nonpolar organic solvents. Expected to have some solubility in polar aprotic solvents like DMSO and DMF, and in aqueous base due to the carboxylic acid group. |
| pKa | The carboxylic acid proton is expected to have a pKa in the range of 4-5, typical for propanoic acid derivatives. |
Spectroscopic Characterization
Detailed spectroscopic data is essential for the unambiguous identification and characterization of the compound. While experimental spectra for this specific molecule are not available, the expected key features are outlined below.
¹H NMR Spectroscopy
-
Aromatic Protons : Multiplets in the range of 7.5-8.5 ppm corresponding to the four protons on the benzene ring of the phthalazinone core.
-
Aliphatic Protons : Two triplets corresponding to the -CH₂-CH₂- protons of the propanoic acid side chain, likely in the regions of 2.5-3.0 ppm and 3.8-4.2 ppm.
-
Carboxylic Acid Proton : A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.
¹³C NMR Spectroscopy
-
Carbonyl Carbons : Two signals in the downfield region (160-180 ppm) corresponding to the two carbonyl carbons of the dione and the carboxylic acid.
-
Aromatic Carbons : Multiple signals in the aromatic region (120-140 ppm).
-
Aliphatic Carbons : Two signals in the aliphatic region (30-50 ppm) for the two methylene carbons of the propanoic acid side chain.
Infrared (IR) Spectroscopy
-
C=O Stretching : Strong absorption bands around 1650-1720 cm⁻¹ corresponding to the carbonyl groups of the dione and the carboxylic acid.
-
O-H Stretching : A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the hydrogen-bonded carboxylic acid.
-
C-N Stretching : Absorptions in the region of 1200-1350 cm⁻¹.
-
Aromatic C-H Stretching : Signals above 3000 cm⁻¹.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 234.21 g/mol . Fragmentation patterns would likely involve the loss of the propanoic acid side chain or cleavage of the phthalazinone ring.
Applications in Drug Discovery and Development
While specific biological activities for this compound have not been detailed in the literature, the phthalazinone scaffold is a well-established pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities.[2][3]
Phthalazinones as Anticancer Agents
A significant area of research for phthalazinone derivatives is in oncology.[4][5] Many compounds incorporating this scaffold have been investigated as inhibitors of various cancer-related targets.
-
PARP Inhibition : The most notable application of the phthalazinone core is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.
-
VEGFR-2 Inhibition : Some phthalazinone derivatives have been explored as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients.[2]
Other Therapeutic Areas
The versatility of the phthalazinone scaffold has led to its investigation in a variety of other therapeutic areas, including:
-
Anticonvulsant activity[2]
-
Cardiotonic effects[2]
-
Vasorelaxant properties[2]
-
Anti-inflammatory action[2]
The presence of the propanoic acid side chain in this compound provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. This could involve the formation of amides, esters, or the use of the carboxylic acid as a linker to attach other pharmacophores.
Conclusion
This compound is a molecule of interest due to its phthalazinone core, a scaffold with proven utility in drug discovery. While specific experimental data for this compound is sparse, this guide provides a solid foundation for researchers by outlining its nomenclature, a plausible synthetic strategy, and predicted physicochemical and spectroscopic properties. The established biological activities of related phthalazinone derivatives, particularly in oncology, suggest that this compound and its derivatives warrant further investigation as potential therapeutic agents.
References
-
Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC. (n.d.). Retrieved January 18, 2026, from [Link]
-
(PDF) Phthalazines and phthalazine hybrids as antimicrobial agents: Synthesis and biological evaluation. (n.d.). Retrieved January 18, 2026, from [Link]
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Synthesis of new phthalazinedione derivatives. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - PMC. (2022, June 27). Retrieved January 18, 2026, from [Link]
-
Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. (n.d.). Retrieved January 18, 2026, from [Link]
-
Recent Developments in Chemistry of Phthalazines. (2015, January 1). Retrieved January 18, 2026, from [Link]
-
Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC. (2024, April 24). Retrieved January 18, 2026, from [Link]
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- 2. longdom.org [longdom.org]
- 3. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Novel Reagent for Amine Derivatization: Exploring the Potential of 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid
Introduction
In the realms of pharmaceutical development, clinical diagnostics, and metabolomics, the accurate quantification of primary and secondary amines is of paramount importance. These compounds, encompassing neurotransmitters, amino acids, and active pharmaceutical ingredients, often lack the necessary chromophores or fluorophores for sensitive detection by High-Performance Liquid Chromatography (HPLC).[1] Consequently, pre-column derivatization is a widely adopted strategy to enhance their detectability and improve chromatographic separation.[2][3] This involves reacting the amine with a labeling reagent to form a stable, highly responsive derivative.
While a variety of reagents such as o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl) are well-established, the quest for novel agents with unique properties continues.[2][4] This application note introduces 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid , a reagent with a phthalhydrazide core structure, and explores its potential as a versatile tool for amine derivatization. While specific, field-proven protocols for this particular reagent are not yet widely documented, its structural similarity to luminol and related compounds suggests a strong potential for creating fluorescent or chemiluminescent derivatives, thereby enabling highly sensitive detection.
This document will provide a theoretical framework for its application, including a proposed reaction mechanism, a generalized protocol for derivatization, and a discussion of its potential advantages for researchers, scientists, and drug development professionals.
The Reagent: this compound
Structure:
Figure 1. Chemical Structure of this compound.
Key Structural Features and Their Implications:
-
Phthalhydrazide Core: This moiety is the cornerstone of the well-known chemiluminescent reagent, luminol.[4] The cyclic dihydrazide structure is prone to oxidation, which can lead to the formation of an excited-state product that emits light upon relaxation. This suggests that derivatives formed with this reagent may be detectable via fluorescence or chemiluminescence, offering potentially very low limits of detection.
-
Propanoic Acid Side Chain: The carboxylic acid group enhances the reagent's solubility in aqueous and polar organic solvents, which are commonly used in derivatization reactions and HPLC mobile phases. Furthermore, this functional group provides a secondary site for conjugation, allowing for the potential creation of multi-functional derivatives or immobilization onto solid supports.
Proposed Reaction Mechanism
The derivatization of primary and secondary amines with this compound is hypothesized to proceed through a nucleophilic addition-elimination reaction at one of the carbonyl groups of the phthalhydrazide ring, leading to the formation of a stable amide-like linkage. The reaction is analogous to the formation of phthalimides from phthalic anhydride, a cornerstone of the Gabriel synthesis for preparing primary amines.[5]
The reaction likely requires activation of the carboxylic acid on the propanoic acid side chain to facilitate amide bond formation with the target amine. This can be achieved using standard peptide coupling agents.
Diagram 1: Proposed workflow for amine derivatization.
Hypothetical Derivatization Protocol
The following is a generalized, starting-point protocol for the derivatization of amines using this compound. Note: This protocol is theoretical and will require optimization for specific applications.
Materials:
-
This compound
-
Amine-containing sample
-
Anhydrous, amine-free solvent (e.g., acetonitrile, dimethylformamide)
-
Coupling agent (e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU))
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or triethylamine)
-
HPLC system with a fluorescence or UV detector
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in the chosen anhydrous solvent.
-
Sample Preparation: Dissolve the amine-containing sample in the reaction solvent.
-
Derivatization Reaction: a. In a microcentrifuge tube, combine the amine sample, an excess of the derivatization reagent, and the coupling agent. b. Add the base to catalyze the reaction. c. Vortex the mixture and incubate at a controlled temperature (e.g., room temperature to 60°C) for a specified time (e.g., 30-60 minutes). The optimal temperature and time will need to be determined empirically.
-
Reaction Quenching (Optional): The reaction can be stopped by adding a small amount of a primary amine-containing quenching reagent if necessary.
-
Analysis: Dilute the reaction mixture with the initial mobile phase and inject it into the HPLC system.
Table 1: Suggested Starting Conditions for Method Development
| Parameter | Suggested Range | Rationale |
| Solvent | Acetonitrile, DMF | Good solubility for reactants and compatibility with HPLC. |
| Reagent Molar Excess | 5-20 fold | To drive the reaction to completion. |
| Coupling Agent | EDAC, HBTU | Commonly used and effective for amide bond formation. |
| Base | DIPEA, Triethylamine | To neutralize acids formed and facilitate the reaction. |
| Temperature | 25 - 60 °C | To balance reaction rate and potential degradation. |
| Time | 30 - 90 minutes | A typical timeframe for derivatization reactions. |
Analytical Considerations
Chromatographic Separation:
-
A reversed-phase C18 column is a good starting point for separating the derivatized amines.
-
The mobile phase will likely consist of a mixture of an aqueous buffer (e.g., ammonium formate or acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Gradient elution will likely be necessary to separate a mixture of derivatized amines with varying polarities.
Detection:
-
Fluorescence Detection: The phthalhydrazide core suggests that the derivatives will be fluorescent. The excitation and emission maxima will need to be determined experimentally but are anticipated to be in the UV/Visible range.
-
Chemiluminescence Detection: For even greater sensitivity, the potential for chemiluminescence should be explored. This would involve post-column addition of an oxidizing agent (e.g., hydrogen peroxide) and a catalyst, followed by detection with a chemiluminescence detector.
-
UV-Vis Detection: The aromatic nature of the reagent will also allow for detection by UV-Vis, although this is expected to be less sensitive than fluorescence or chemiluminescence.
Experimental Workflow Visualization
Diagram 2: General experimental workflow.
Potential Advantages and Future Directions
The use of this compound as a derivatization reagent for amines offers several potential advantages:
-
High Sensitivity: The potential for fluorescent or chemiluminescent detection could lead to very low limits of quantification, which is crucial for trace analysis.
-
Good Solubility: The propanoic acid side chain should ensure good solubility in common HPLC solvents.
-
Versatility: The carboxylic acid group offers a second handle for further chemical modifications.
Future work should focus on the experimental validation of the proposed derivatization reaction. This includes optimizing the reaction conditions for various classes of amines, characterizing the resulting derivatives by techniques such as mass spectrometry and NMR, and determining their photophysical properties (fluorescence quantum yields, excitation/emission spectra). Furthermore, the development of a post-column chemiluminescence detection method could unlock the full potential of this promising reagent.
Conclusion
While this compound is not yet an established reagent for amine derivatization, its chemical structure holds significant promise. The phthalhydrazide core is a strong indicator of fluorescent or chemiluminescent properties, and the propanoic acid side chain provides favorable solubility and a site for further functionalization. The proposed reaction mechanism and generalized protocol in this application note provide a solid foundation for researchers to begin exploring the utility of this novel reagent. Through systematic optimization and characterization, this compound could become a valuable addition to the analytical chemist's toolkit for the sensitive and reliable quantification of amines.
References
-
Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses. National Center for Biotechnology Information. [Link]
-
The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. National Institutes of Health. [Link]
-
O-phthalaldehyde: fluorogenic detection of primary amines in the picomole range. Comparison with fluorescamine and ninhydrin. National Center for Biotechnology Information. [Link]
-
Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. YouTube. [Link]
Sources
HPLC method for amino acid analysis with 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid
Application Note & Protocol
Topic: A Proposed HPLC Method for Amino acid Analysis using 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid as a Novel Pre-Column Derivatizing Agent
Audience: Researchers, scientists, and drug development professionals.
Forward-Looking Statement
This document outlines a theoretical framework and a proposed methodology for the use of this compound as a novel pre-column derivatizing agent for the analysis of amino acids by High-Performance Liquid Chromatography (HPLC). As of the date of this publication, this specific application has not been extensively documented in peer-reviewed literature. Consequently, the protocols and performance characteristics described herein are based on established principles of derivatization chemistry and chromatographic separation, drawing parallels from known reagents. This application note is intended to serve as a guide for the research and development of a new analytical method. All protocols would require rigorous optimization and validation before implementation.
Introduction: The Imperative for Amino Acid Derivatization
The quantitative analysis of amino acids is fundamental across a vast spectrum of scientific disciplines, from biochemical research and clinical diagnostics to quality control in the pharmaceutical and food industries. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. However, a significant analytical challenge arises from the fact that most of the 20 proteinogenic amino acids lack a strong native chromophore or fluorophore, rendering their direct detection by common HPLC detectors, such as UV-Visible or fluorescence detectors, highly insensitive.[1][2]
To overcome this limitation, pre-column derivatization is a widely adopted strategy.[3][4] This involves a chemical reaction between the amino acid and a derivatizing agent to form a new molecule with enhanced detectability. An ideal derivatizing agent should react rapidly and completely with all amino acids (both primary and secondary, where applicable), yield a stable product, and not generate interfering by-products.
This application note proposes the exploration of this compound as a novel derivatizing agent. The phthalazine moiety within its structure is expected to confer strong UV absorbance to the resulting amino acid derivatives, thereby enabling sensitive detection. The propanoic acid functional group provides a reactive handle for covalent linkage to the primary or secondary amine of an amino acid.
Proposed Derivatization Chemistry: A Mechanistic Hypothesis
The core of the proposed method lies in the covalent coupling of the carboxylic acid group of this compound with the amino group of the target amino acid. This reaction forms a stable amide bond. Such reactions do not typically proceed spontaneously and require the activation of the carboxylic acid. A well-established approach for this is the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
The proposed reaction mechanism is as follows:
-
Activation of the Derivatizing Agent: The carbodiimide reacts with the carboxylic acid of the derivatizing agent to form a highly reactive O-acylisourea intermediate.
-
Nucleophilic Attack: The amino group of the amino acid acts as a nucleophile, attacking the activated carbonyl carbon of the O-acylisourea intermediate.
-
Formation of the Derivative: A stable amide bond is formed between the derivatizing agent and the amino acid, releasing a urea by-product.
This derivatization imparts the UV-active phthalazine chromophore onto the non-absorbing amino acid, rendering it readily detectable.
Caption: Automated pre-column derivatization workflow.
HPLC Instrumentation and Conditions
The derivatized amino acids are expected to be more hydrophobic, making them well-suited for separation on a reversed-phase column.
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary Gradient Pump, Autosampler, Column Oven, UV/Vis Detector |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 25 mM Sodium Phosphate buffer, pH 6.5 |
| Mobile Phase B | Acetonitrile/Methanol (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Detection | UV at 254 nm or 313 nm (to be determined by UV scan of the derivative) |
Gradient Elution Program
A gradient elution is necessary to resolve the derivatized amino acids, which will have varying degrees of hydrophobicity.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 25.0 | 50 | 50 |
| 30.0 | 5 | 95 |
| 35.0 | 5 | 95 |
| 35.1 | 95 | 5 |
| 40.0 | 95 | 5 |
Method Validation: A Roadmap to a Robust Assay
Once the derivatization and chromatographic conditions are optimized, a full method validation should be performed according to ICH guidelines to ensure the method is suitable for its intended purpose. The following parameters would need to be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This involves analyzing blank samples and known interferences.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed over a range of concentrations.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by spike-recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Target Performance Characteristics
Based on established methods using other derivatizing agents, a successfully developed method with this compound should aim for the following performance characteristics:
| Validation Parameter | Target Value |
| Linearity (r²) | > 0.999 |
| Accuracy (Recovery) | 90 - 110% |
| Precision (RSD) | < 5% |
| LOQ | Low pmol range on column |
Discussion and Future Outlook
This application note has laid the theoretical groundwork for developing a novel HPLC method for amino acid analysis using this compound as a pre-column derivatizing agent. The proposed carbodiimide-mediated coupling is a chemically sound approach, and the phthalazine core of the reagent is a promising chromophore for sensitive UV detection.
The immediate next steps for realizing this method are:
-
Synthesis and Characterization: Synthesis or acquisition of high-purity this compound.
-
Proof-of-Concept Derivatization: Reacting the agent with a single amino acid standard (e.g., glycine) and confirming the formation of the expected derivative, for instance by LC-MS.
-
Optimization: Systematically optimizing the derivatization reaction parameters (pH, temperature, time, reagent concentrations) and the HPLC separation conditions.
-
Full Validation: Performing a comprehensive method validation as outlined in Section 4.
The development of new derivatizing agents is crucial for advancing analytical capabilities. While established reagents are effective, novel agents may offer advantages in stability, reactivity, or cost. The exploration of this compound represents a promising avenue for such innovation.
References
-
Shimadzu. (n.d.). Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. Retrieved from [Link]
-
Wasfy, A. A. F., Aly, A. A., Mohamed, S. B., & Mohamed, N. S. (2019). Synthesis of novel phthalazine derivatives as pharmacological activities. ResearchGate. Retrieved from [Link]
-
MDPI. (2024). Determination of Amino Acids of Novel Food in Food by HPLC Coupled with Pre-Column Derivatization. Retrieved from [Link]
-
Acta Scientific. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Retrieved from [Link]
-
Soliman, H. A., AlBalaa, I. E., & Nafie, M. S. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports. Retrieved from [Link]
- Basheer, H. A., & Ezzat, N. S. (2008). Synthesis of some Phthalazine from Hydrazone of Amino Acids. Tikrit Journal of Pure Science.
-
Michal, J., et al. (2022). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Metabolites. Retrieved from [Link]
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Topic: High-Sensitivity Chemiluminescence Immunoassays (CLIA) using 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic Acid
An Application Note from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical guide for the development and execution of chemiluminescence immunoassays (CLIA) utilizing the isoluminol derivative, 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid. We delve into the fundamental principles of horseradish peroxidase (HRP)-catalyzed chemiluminescence, the critical role of signal enhancers, and provide step-by-step protocols for covalent labeling of biomolecules and the implementation of both sandwich and competitive assay formats. This guide is designed to equip researchers with the expertise to develop robust, high-sensitivity immunoassays for a wide range of analytes.
Introduction to Enhanced Chemiluminescence Immunoassay (CLIA)
The quest for greater sensitivity and broader dynamic ranges in ligand-binding assays has led to the evolution from colorimetric methods like ELISA to light-emitting techniques. Chemiluminescence Immunoassay (CLIA) has emerged as a powerful platform, combining the specificity of antibody-antigen interactions with the high sensitivity of light detection.[1][2] Unlike fluorescence, chemiluminescence is the emission of light from a chemical reaction, a process that eliminates the need for an external light source for excitation and thereby significantly reduces background noise.[3]
The Advantage Over Conventional ELISA
CLIA offers several distinct advantages over traditional colorimetric ELISAs:
-
Superior Sensitivity: The absence of background autofluorescence allows for the detection of analytes at femtogram or even lower concentrations.[4]
-
Wider Dynamic Range: The signal output in CLIA is linear over a much broader range of analyte concentrations compared to the absorbance measurements in ELISA.[2]
-
Speed: Light-emitting reactions are often rapid, allowing for shorter incubation times and faster results.[1]
The Role of Luminol Derivatives: Introducing this compound
At the heart of many CLIA systems are luminol and its derivatives. These molecules can be oxidized under specific conditions to produce an excited-state product that emits light upon decaying to its ground state.[5] The specific compound of focus, this compound (CAS 4572-80-9), is a derivative of isoluminol.
The key feature of this molecule is the propanoic acid group, which provides a carboxylic acid functional handle. This handle is essential for covalently coupling the luminol moiety to primary amine groups on proteins (e.g., antibodies, antigens) or other biomolecules, creating a stable, light-emitting probe.[6]
The Core Principle: Mechanism of Light Emission
The light emission from this compound in an immunoassay context is not spontaneous. It is an enzyme-catalyzed reaction, most commonly employing Horseradish Peroxidase (HRP) as the catalyst.[7]
The HRP-Catalyzed Oxidation of Isoluminol Derivatives
The process is a multi-step reaction cascade:[8][9]
-
Activation: In a basic solution, the luminol derivative is deprotonated to form an anion.
-
Oxidation: In the presence of an oxidizing agent, typically hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of the luminol anion.
-
Excitation: This oxidation generates an unstable, electronically excited-state intermediate, 3-aminophthalate.[8]
-
Emission: As this excited molecule relaxes to its ground state, it releases energy in the form of photons. The emitted light, typically in the blue spectrum (~425 nm), is then measured by a luminometer.
The Critical Role of Signal Enhancers
The intrinsic light emission from the HRP-luminol-H₂O₂ reaction is relatively weak and transient. The breakthrough for modern CLIA was the discovery of "enhanced" chemiluminescence.[10] Certain chemical compounds, particularly phenol derivatives like p-iodophenol, can dramatically increase the intensity and duration of the light signal, in some cases by over 1000-fold.[11][12]
While the exact mechanism is complex, enhancers are believed to act as intermediates in the HRP catalytic cycle. They are oxidized by HRP to form radicals, which in turn react with the luminol substrate more efficiently, accelerating the generation of the excited-state light-emitting species.[13][14] This results in a stable, high-intensity "glow" that can last for several minutes, simplifying detection.[11]
Diagram: The Chemiluminescent Reaction Pathway
Caption: HRP-catalyzed enhanced chemiluminescence workflow.
Essential Materials and Reagent Preparation
Required Equipment
-
Microplate Luminometer
-
Orbital plate shaker[15]
-
Automated plate washer or multichannel pipettes for washing[15]
-
Standard laboratory pipettes and consumables
-
pH meter
-
Magnetic stirrer
Core Reagents and Buffers
| Reagent / Buffer | Purpose | Typical Composition |
| Coating Buffer | Immobilization of capture antibody | 50 mM Carbonate-Bicarbonate, pH 9.6 |
| Wash Buffer (PBST/TBST) | Removal of unbound reagents | PBS or TBS with 0.05% Tween-20 |
| Blocking Buffer | Prevention of non-specific binding | 1-5% BSA or non-fat dry milk in Wash Buffer |
| Assay Buffer | Diluent for antibodies and samples | Blocking Buffer or similar protein-containing buffer |
| Activation Buffer (for labeling) | Prepares carboxyl group for reaction | 100 mM MES, 500 mM NaCl, pH 6.0 |
| Coupling Buffer (for labeling) | Facilitates amide bond formation | 100 mM Borate or Carbonate, pH 8.0-8.5 |
| CLIA Substrate | Contains luminol, peroxide, enhancers | Typically a two-part commercial or lab-made solution |
Protocol: Covalent Labeling of Proteins with this compound
This protocol describes the labeling of an antibody via a two-step carbodiimide reaction (EDC/Sulfo-NHS chemistry).
-
Antibody Preparation: Dialyze the antibody (or protein) to be labeled against Activation Buffer overnight at 4°C to remove any amine-containing buffers (e.g., Tris). Adjust the protein concentration to 2-5 mg/mL.
-
Carboxyl Group Activation:
-
Add N-hydroxysulfosuccinimide (Sulfo-NHS) to the protein solution to a final concentration of 5 mM.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to a final concentration of 2 mM.
-
Incubate on a rotator for 15-30 minutes at room temperature.
-
-
Quenching (Optional but Recommended): Add 2-mercaptoethanol to a final concentration of 20 mM to quench the EDC reaction. Incubate for 10 minutes.
-
Buffer Exchange: Immediately remove excess activating reagents and byproducts using a desalting column (e.g., Zeba™ Spin) equilibrated with Coupling Buffer (pH 8.0).
-
Conjugation:
-
Dissolve this compound in DMSO to create a 10-20 mM stock solution.
-
Add the dissolved luminol derivative to the activated protein solution. A molar excess of 10-20 fold (label:protein) is a good starting point.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification: Remove unconjugated label by extensive dialysis against PBS (pH 7.4) or via a size-exclusion chromatography column.
-
Storage: Add a stabilizer like BSA (to 1%) and a preservative (e.g., 0.02% sodium azide). Store at 4°C, protected from light.
Experimental Protocols: Designing and Performing the CLIA
Workflow Overview
Caption: General workflow for a sandwich CLIA.
Protocol 1: Sandwich (Non-Competitive) CLIA for Antigen Quantification
This format is ideal for larger analytes with multiple epitopes (e.g., proteins, hormones).
-
Plate Coating: Dilute the capture antibody in Coating Buffer (1-10 µg/mL). Add 100 µL to each well of a high-binding microplate. Incubate overnight at 4°C or for 2 hours at room temperature.
-
Washing: Decant the coating solution and wash the plate 3 times with 200-300 µL of Wash Buffer per well.[15]
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Sample Incubation: Decant the blocking buffer and add 100 µL of standards and samples (diluted in Assay Buffer) to their respective wells. Incubate for 1-2 hours at room temperature with gentle shaking.
-
Washing: Repeat step 2.
-
Detection Antibody Incubation: Add 100 µL of HRP-conjugated detection antibody (diluted in Assay Buffer) to each well. Incubate for 1 hour at room temperature with gentle shaking.
-
Final Wash: This step is critical. Wash the plate at least 4-5 times with Wash Buffer to remove all unbound HRP conjugate. Insufficient washing is a primary cause of high background.[15][16]
-
Signal Generation: Prepare the chemiluminescent substrate according to the manufacturer's instructions (typically by mixing two components). Add 100 µL to each well.
-
Detection: Immediately place the plate in a luminometer and measure the Relative Light Units (RLU). The signal develops quickly and should be read within the time window specified by the substrate manufacturer (often 2-10 minutes).[15]
Protocol 2: Competitive CLIA for Small Molecule Quantification
This format is used for small molecules (haptens) that cannot bind two antibodies simultaneously. Here, the analyte in the sample competes with a labeled analyte for binding to a limited number of capture antibody sites.
-
Plate Coating: Coat the microplate with a capture antibody specific for the analyte, as described in Protocol 1, Step 1.
-
Washing & Blocking: Perform washing and blocking steps as described in Protocol 1, Steps 2-3.
-
Competitive Reaction:
-
In a separate tube or plate, pre-mix 50 µL of your standard/sample with 50 µL of a known concentration of your analyte that has been labeled with HRP (Analyte-HRP conjugate).
-
Alternatively, add 50 µL of standard/sample to the wells, followed immediately by 50 µL of the Analyte-HRP conjugate.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Washing: Decant the plate and wash thoroughly (4-5 times) with Wash Buffer.
-
Signal Generation & Detection: Add 100 µL of CLIA substrate to each well and read the plate in a luminometer. In this format, the signal is inversely proportional to the concentration of the analyte in the sample.
Data Acquisition and Analysis
Signal Measurement
The output from the luminometer is typically in Relative Light Units (RLU), a dimensionless measure of the photons detected by the photomultiplier tube.
Generating a Standard Curve
To quantify the analyte, a standard curve must be generated using a serial dilution of a known concentration of the analyte. The RLU values are plotted against the corresponding concentrations. A four-parameter logistic (4-PL) curve fit is the most common and robust model for immunoassay data.
Interpreting the Results
-
Sandwich Assay: A higher RLU corresponds to a higher concentration of the analyte.
-
Competitive Assay: A lower RLU corresponds to a higher concentration of the analyte.
The concentration of the analyte in unknown samples is determined by interpolating their RLU values from the standard curve.
Assay Optimization and Troubleshooting
Key Parameters for Optimization
Successful assay development requires empirical optimization of several parameters. A checkerboard titration is often the best approach.
| Parameter | Starting Recommendation | Optimization Goal |
| Capture Antibody | 1-10 µg/mL | Maximize signal-to-noise ratio |
| Detection Antibody | 50-500 ng/mL | Balance sensitivity with background |
| Incubation Times | 1-2 hours (Sample/Ab) | Achieve equilibrium without prolonging assay time |
| Shaking Speed | 700-900 rpm (orbital) | Ensure consistent reaction kinetics in each well[15] |
| Blocking Reagent | 1-5% BSA / Non-fat milk | Minimize background without masking epitopes |
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background | - Insufficient washing[15]- Blocking is ineffective- Antibody concentration too high[17]- Contaminated buffers | - Increase number of wash cycles[16]- Try a different blocking agent or increase concentration- Titrate antibodies to optimal concentration- Prepare fresh buffers |
| Low or No Signal | - Inactive HRP conjugate or substrate- Antibody concentration too low- Incorrect assay format | - Check reagent expiration and storage- Increase antibody concentrations- Verify that the chosen assay format is appropriate for the analyte |
| High Well-to-Well Variability (High %CV) | - Inconsistent pipetting- Inadequate plate washing- Improper mixing/shaking | - Use calibrated pipettes; use a multichannel pipette for reagent addition[15]- Use an automated washer or ensure forceful, consistent manual washing- Ensure consistent shaking speed and duration[15] |
| "Donut" Bands (in Westerns, but principle applies) | - HRP conjugate concentration is far too high, leading to rapid substrate depletion in the center of the reaction area[16] | - Drastically reduce the concentration of the HRP-conjugate |
Conclusion
The use of this compound as a covalent label enables the development of highly sensitive and robust chemiluminescent immunoassays. By understanding the underlying chemical principles and systematically optimizing the key assay parameters, researchers can achieve superior performance compared to traditional methods. This application note provides the foundational knowledge and practical protocols to successfully implement this powerful technology for a wide array of research and diagnostic applications.
References
- Vertex AI Search. (2024). The Principle and Application of Chemiluminescence Immunoassay (CLIA) Technology.
- Vertex AI Search. (2025). Chemiluminescent Immunoassay (CLIA)
- Mindray. (2024). Understanding Chemiluminescence Immunoassay (CLIA)
- Creative Diagnostics. (n.d.). Chemiluminescence Immunoassay Guide.
- ResearchGate. (n.d.). Molecular Basis of the Chemiluminescence Mechanism of Luminol.
- ALPCO Diagnostics. (2021). 6 Tips for Improving Chemiluminescence ELISA Precision.
- Diva-Portal.org. (n.d.). FULL PAPER Molecular basis of the chemiluminescence mechanism of luminol.
- University of Bristol. (n.d.). The Chemiluminescence of Luminol.
- Slideshare. (n.d.). Chemiluminescence Immunoassay (CLIA) Technique | PPT.
- Patsnap Synapse. (2024).
- PubMed. (n.d.). Phenols as enhancers of the chemiluminescent horseradish peroxidase-luminol-hydrogen peroxide reaction: application in luminescence-monitored enzyme immunoassays.
- Oxford Academic. (n.d.). Phenols as enhancers of the chemiluminescent horseradish peroxidase-luminol-hydrogen peroxide reaction: application in luminescence-monitored enzyme immunoassays. Clinical Chemistry.
- Azure Biosystems. (n.d.). How to Optimize Your Chemiluminescent Western Blots.
- ResearchGate. (2025). Effect of the luminol signal enhancer selection on the curve parameters of an immunoassay and the chemiluminescence intensity and kinetics | Request PDF.
- Sepmag. (2024). Basic Guide for optimizing Chemiluminescent immunoassay (CLIA) performance and scaling-up.
- Thermo Fisher Scientific. (n.d.). Chemiluminescence western blotting technical guide and protocols.
- Wikipedia. (n.d.). Luminol.
- Taylor & Francis Online. (2017). A review of enhancers for chemiluminescence enzyme immunoassay.
- NIH. (2015). Study on Enhancement Principle and Stabilization for the Luminol-H2O2-HRP Chemiluminescence System - PMC.
- Abcam. (n.d.). Chemiluminescence in western blot.
- YouTube. (2024). Troubleshooting Your Blot | Chemiluminescence: Detection.
- LICORbio™. (n.d.). Optimizing Chemiluminescent Western Blots.
- bioworlde. (n.d.).
- Thermo Fisher Scientific. (n.d.). Chemiluminescent Western Blotting.
- GeneMedi. (n.d.).
- Sigma-Aldrich. (n.d.). Development of a chemiluminescent immunoassay (CLIA) using Estapor® magnetic microspheres.
- Novatein Biosciences. (n.d.). Chemiluminescence Immunoassay (CLIA).
- BOC Sciences. (n.d.). CAS 4572-80-9 this compound.
- Google Patents. (n.d.). US5618926A - Immunoassay reagents.
- NIH. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)
- ChemScene. (n.d.). 3-(1,4-Dioxo-1,2,3,4-tetrahydrophthalazin-2-yl)propanoic acid.
- ChemicalBook. (n.d.). This compound.
- Google Patents. (n.d.).
- MDPI. (2022). Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents.
- MDPI. (n.d.). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity.
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Application Note: Quantitative Analysis of Primary and Secondary Amines using 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid as a Pre-column Derivatizing Agent for HPLC-UV
Abstract: This technical guide provides a comprehensive framework for the derivatization of primary and secondary amines with 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid for subsequent quantitative analysis by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. A novel, robust protocol is presented, leveraging a well-established carbodiimide-mediated activation of the derivatizing agent's carboxylic acid moiety to facilitate efficient amide bond formation with the target amines. This method is designed for researchers, scientists, and drug development professionals seeking a reliable and sensitive analytical workflow for amine quantification.
Introduction: The Rationale for Amine Derivatization
Primary and secondary amines are a ubiquitous class of compounds, integral to the structure of numerous pharmaceuticals, biological molecules, and industrial chemicals. However, their direct analysis by HPLC-UV is often hampered by their lack of a significant UV chromophore, leading to poor sensitivity and unreliable quantification.[1][2] Pre-column derivatization addresses this challenge by covalently attaching a UV-absorbing "tag" to the amine analyte, thereby enhancing its detectability.[3][4]
This compound is an ideal candidate for such a derivatizing agent. Its phthalazinone core provides a strong chromophore, suitable for sensitive UV detection. The propanoic acid side chain offers a convenient handle for covalent linkage to the amine's nucleophilic nitrogen.
The Chemistry of Derivatization: A Two-Step Approach
A direct reaction between a carboxylic acid and an amine to form an amide bond is typically inefficient under analytical conditions due to the competing acid-base reaction, which forms a stable ammonium carboxylate salt.[5] To overcome this, a "coupling agent" is employed to activate the carboxylic acid. This application note details a protocol based on the widely used and highly efficient 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[6]
The derivatization proceeds via a two-step, one-pot reaction:
-
Activation of the Derivatizing Agent: EDC reacts with the carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis, which would regenerate the starting carboxylic acid.[7]
-
Formation of a Stable Intermediate and Amide Bond Formation: To mitigate hydrolysis and enhance reaction efficiency, NHS is introduced. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[8][9] This NHS ester then readily reacts with the primary or secondary amine of the analyte to form a stable amide bond, yielding the derivatized product ready for HPLC analysis.[6][10]
The overall reaction mechanism is depicted in the following diagram:
Caption: Proposed reaction mechanism for the derivatization of amines.
Materials and Reagents
-
This compound (Derivatizing Agent)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Primary or secondary amine standard/sample
-
Acetonitrile (ACN), HPLC grade
-
Dimethylformamide (DMF), anhydrous
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Sodium borate buffer
-
Hydroxylamine hydrochloride (Quenching agent)
-
Milli-Q water or equivalent
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Thermomixer or heating block
Experimental Protocols
Preparation of Reagent Solutions
-
Derivatizing Agent Stock Solution (10 mM): Dissolve 2.34 mg of this compound in 1.0 mL of anhydrous DMF.
-
EDC Stock Solution (100 mM): Dissolve 19.2 mg of EDC in 1.0 mL of 0.1 M MES buffer (pH 6.0). Prepare this solution immediately before use as EDC is moisture sensitive.[8]
-
NHS Stock Solution (100 mM): Dissolve 11.5 mg of NHS in 1.0 mL of 0.1 M MES buffer (pH 6.0). Prepare this solution fresh.
-
Amine Standard/Sample Solution (1 mM): Prepare a stock solution of the amine of interest in an appropriate solvent (e.g., water, ACN, or a buffer compatible with your sample). Dilute as necessary to create working standards.
-
Borate Buffer (0.1 M, pH 8.5): Prepare a 0.1 M solution of sodium borate and adjust the pH to 8.5 with boric acid.
-
Quenching Solution (1 M Hydroxylamine): Dissolve 69.5 mg of hydroxylamine hydrochloride in 1.0 mL of Milli-Q water.
Derivatization Protocol
The following protocol is a starting point and should be optimized for each specific amine analyte.
-
Activation of the Derivatizing Agent:
-
In a 1.5 mL microcentrifuge tube, combine:
-
50 µL of 10 mM Derivatizing Agent Stock Solution
-
50 µL of 100 mM EDC Stock Solution
-
50 µL of 100 mM NHS Stock Solution
-
-
Vortex the mixture gently.
-
Incubate at room temperature for 15-20 minutes to form the NHS ester intermediate.[1]
-
-
Derivatization of the Amine:
-
To the activated derivatizing agent mixture, add:
-
50 µL of the amine standard or sample solution.
-
100 µL of 0.1 M Borate Buffer (pH 8.5) to raise the pH for efficient amine coupling.
-
-
Vortex the reaction mixture.
-
Incubate at 50°C for 30-60 minutes. Optimization of time and temperature may be required.
-
-
Quenching the Reaction:
-
Add 20 µL of 1 M Hydroxylamine solution to the reaction mixture to quench any unreacted NHS ester.
-
Vortex and let it stand for 10 minutes at room temperature.
-
-
Sample Preparation for HPLC Analysis:
-
Dilute the final reaction mixture with the HPLC mobile phase to an appropriate concentration for injection. For example, add 630 µL of mobile phase to bring the total volume to 1.0 mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
The overall experimental workflow is illustrated below:
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 10. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Theoretical Exploration of 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid as a Novel Fluorescent Labeling Reagent
Senior Application Scientist Note: Researchers, scientists, and drug development professionals, before proceeding, it is imperative to understand that "3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid" is not an established fluorescent labeling reagent in the scientific literature as of the current date. A comprehensive search has yielded no data on its photophysical properties (e.g., excitation/emission spectra, quantum yield) or its validated application for conjugating to biomolecules.
Therefore, the following document is presented as a hypothetical and theoretical guide . It is designed to serve as an illustrative framework for how such a reagent could be characterized and utilized, based on its chemical structure and established principles of bioconjugation chemistry. The protocols and data herein are not experimentally validated and should be treated as a starting point for research and development, not as a field-proven methodology. All parameters would require empirical determination.
Introduction: The Potential of a Phthalazinedione-Based Fluorophore
The quest for novel fluorescent probes is a driving force in bioanalytics and drug discovery. An ideal fluorescent label should possess high quantum yield, significant Stokes shift, photostability, and a reactive moiety for covalent attachment to target molecules. This compound, hereafter referred to as "PhtD-Prop," features a phthalazinedione core, a heterocyclic system structurally related to luminol, a well-known chemiluminescent compound. While luminol's light emission is typically triggered by a chemical reaction, modifications to its core structure could potentially favor fluorescence.
The PhtD-Prop molecule incorporates a propanoic acid linker, presenting a terminal carboxylic acid. This functional group is a versatile handle for conjugation to primary amines in biomolecules, such as the N-terminus of proteins or the side chain of lysine residues, through the formation of a stable amide bond. This theoretical guide will explore the potential application of PhtD-Prop as an amine-reactive fluorescent labeling reagent.
Principle of Amine Labeling
The core of the proposed application lies in the activation of the carboxylic acid on PhtD-Prop to make it susceptible to nucleophilic attack by the amino groups of a target biomolecule. A common and effective method for this is the use of carbodiimide chemistry, often in conjunction with N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester.
The overall workflow can be visualized as a two-stage process: activation of the dye and subsequent conjugation to the target molecule.
Figure 1: Conceptual workflow for the two-stage labeling of a biomolecule with PhtD-Prop.
Hypothetical Photophysical Properties
For any fluorescent dye, understanding its spectral characteristics is paramount. The following table presents a hypothesized set of properties for PhtD-Prop, which would need to be experimentally determined. These values are postulated for illustrative purposes, drawing an analogy with other small heterocyclic fluorophores.
| Property | Hypothesized Value | Rationale / Required Experiment |
| Molar Mass | 234.21 g/mol | Calculated from the chemical formula (C₁₁H₁₀N₂O₄).[1] |
| Excitation Max (λex) | ~350 nm | Based on the phthalazinedione core, which is related to luminol. Requires absorbance spectroscopy.[2] |
| Emission Max (λem) | ~450 nm | A Stokes shift of ~100 nm is typical for many fluorophores. Requires fluorescence spectroscopy. |
| Molar Extinction Coeff. | ~15,000 M⁻¹cm⁻¹ | A moderate value for a small aromatic system. Determined by spectrophotometry using the Beer-Lambert law. |
| Quantum Yield (Φ) | ~0.3 in PBS | This would be a moderate quantum yield, making it useful for detection. Requires a comparative method using a known standard (e.g., quinine sulfate). |
| Recommended Filter Set | DAPI / Blue | Based on the hypothesized excitation and emission maxima. |
Experimental Protocols
The following protocols are detailed, step-by-step methodologies that would be necessary to implement PhtD-Prop as a labeling reagent. These are theoretical and require optimization.
Protocol 1: Preparation of PhtD-Prop NHS Ester
Objective: To activate the carboxylic acid of PhtD-Prop for efficient reaction with primary amines.
Materials:
-
This compound (PhtD-Prop)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
0.1 M HCl (ice-cold)
-
Saturated NaCl solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve PhtD-Prop (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.
-
Carbodiimide Addition: Cool the solution to 0°C in an ice bath. Add DCC or EDC (1.2 equivalents) portion-wise while stirring.
-
Causality Note: The reaction is performed at 0°C to minimize side reactions and the hydrolysis of the activated ester. EDC is often preferred over DCC as its urea byproduct is water-soluble, simplifying purification.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup (for DCC): If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash it with a small amount of ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Dilute with ethyl acetate and wash sequentially with ice-cold 0.1 M HCl (2x), water (1x), and saturated NaCl solution (1x).
-
Self-Validation: The acid wash removes any unreacted EDC and other basic impurities. The brine wash helps to break any emulsions and remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude PhtD-Prop NHS ester.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography.
-
Storage: Store the purified PhtD-Prop NHS ester under dessicated conditions at -20°C.
Protocol 2: Labeling of a Model Protein (e.g., Bovine Serum Albumin)
Objective: To covalently conjugate the activated PhtD-Prop NHS ester to a protein.
Materials:
-
Bovine Serum Albumin (BSA)
-
PhtD-Prop NHS ester (from Protocol 1)
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Quenching Buffer: 1.5 M Tris-HCl, pH 8.8
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Protein Preparation: Dissolve BSA in the labeling buffer to a final concentration of 5-10 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the PhtD-Prop NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
-
Labeling Reaction: While gently vortexing the protein solution, add a 5- to 20-fold molar excess of the dissolved PhtD-Prop NHS ester. The optimal ratio must be determined empirically.
-
Expertise Insight: A higher molar excess of dye will generally lead to a higher degree of labeling, but also increases the risk of protein precipitation and self-quenching of the fluorophore. Start with a lower ratio and titrate up.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching: Add quenching buffer to a final concentration of 100-150 mM to consume any unreacted NHS ester. Incubate for an additional 30 minutes.
-
Purification: Separate the labeled protein from the unreacted dye and byproducts using a pre-equilibrated size-exclusion chromatography column. Elute with PBS, pH 7.4.
-
Trustworthiness: SEC is a reliable method to separate the large, labeled protein from the small, unreacted dye molecules, ensuring a pure conjugate for downstream applications.
-
-
Characterization: Collect the fractions containing the protein (often identifiable by their color/fluorescence). Measure the absorbance of the conjugate at 280 nm (for protein) and at the hypothesized λex of PhtD-Prop (~350 nm).
-
Calculation of Degree of Labeling (DOL): The DOL (moles of dye per mole of protein) can be calculated using the Beer-Lambert law. This requires the experimentally determined molar extinction coefficient of the dye.
Figure 2: Step-by-step experimental workflow for protein labeling.
Troubleshooting and Field-Proven Insights
Even in a theoretical context, potential pitfalls can be anticipated based on extensive experience with other fluorescent dyes.
| Problem | Potential Cause | Suggested Solution |
| Low Degree of Labeling | Inactive NHS ester (hydrolyzed); Sub-optimal pH; Insufficient molar excess of dye. | Ensure PhtD-Prop NHS ester is stored under dry conditions. Confirm labeling buffer pH is between 8.0-9.0. Increase the molar excess of the dye in subsequent experiments. |
| Protein Precipitation | High degree of labeling; Use of an organic co-solvent (DMF/DMSO). | Reduce the molar excess of the dye. Do not exceed 10% (v/v) organic solvent in the final reaction mixture. Add the dye stock solution slowly while vortexing. |
| Unexpected Fluorescence | Aggregation-induced quenching; Inner filter effect. | Purify the conjugate thoroughly to remove free dye. Measure fluorescence at a lower concentration. Aim for a lower DOL (typically 2-5 for antibodies). |
Conclusion
This compound represents an intriguing, yet uncharacterized, candidate for a fluorescent labeling reagent. Its structure suggests potential for fluorescence and its carboxylic acid handle provides a clear path for amine conjugation. The protocols and conceptual framework provided here offer a roadmap for the systematic evaluation of this molecule. Should PhtD-Prop prove to have favorable photophysical properties, it could become a valuable tool for researchers in life sciences and drug development. However, extensive experimental validation is the necessary next step to transition this molecule from a theoretical concept to a trusted laboratory reagent.
References
Please note: As the application of this specific compound as a fluorescent label is not documented, the references below are to related concepts and analogous compounds.
-
Bertin Bioreagent. (n.d.). Luminol. Retrieved from [Link]
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (A comprehensive guide to bioconjugation chemistry, including amine-reactive labeling). URL: [Link]
Sources
mobile phase composition for HPLC analysis of 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid derivatives
Abstract
This application note presents a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid and its derivatives. These compounds are of significant interest in pharmaceutical development due to the diverse biological activities associated with the phthalazinone core.[1][2] The developed method utilizes a C18 stationary phase with a gradient elution of an acidified aqueous mobile phase and an organic modifier, ensuring excellent peak shape, resolution, and sensitivity for acidic analytes. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable and validated method for purity assessment, stability testing, and pharmacokinetic studies.
Introduction and Scientific Rationale
The phthalazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer and anti-inflammatory effects.[1][3] The specific class of molecules, this compound derivatives, combines the chromophoric phthalazinone ring system with an ionizable propanoic acid side chain. This unique combination presents a specific challenge for chromatographic separation that this method is designed to overcome.
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography (RPC): The core structure is largely hydrophobic, making RPC with a non-polar stationary phase (like C18) the ideal separation mode. The primary retention mechanism is the hydrophobic interaction between the analyte and the stationary phase.[4]
-
Mobile Phase pH Control: The propanoic acid moiety has an estimated pKa value in the range of 4.0 to 5.0.[5] The ionization state of this group is highly dependent on the mobile phase pH.[6][7][8] To ensure consistent retention times and sharp, symmetrical peaks, the mobile phase must be buffered at a pH at least 1.5-2 units below the analyte's pKa.[9][10] This process, known as ion suppression, renders the carboxylic acid group predominantly in its neutral, more hydrophobic form, which enhances its retention on the C18 column and prevents peak tailing caused by ionic secondary interactions.[6] Therefore, an acidic mobile phase (pH ≈ 2.5-3.0) is critical for a robust separation.
-
Organic Modifier Selection: Acetonitrile is chosen as the organic modifier over methanol. Acetonitrile typically provides stronger elution strength, leading to shorter retention times, and its lower viscosity generates less backpressure.[11][12] Furthermore, acetonitrile has a lower UV cutoff (≈190 nm) compared to methanol (≈205 nm), which is advantageous for detecting compounds at lower wavelengths and achieving a more stable baseline.[13][14]
-
UV Detection: The conjugated phthalazinone ring system contains a strong chromophore, making UV detection a highly sensitive and appropriate choice for quantification.
Materials and Instrumentation
| Item | Specification |
| HPLC System | A gradient-capable HPLC system with a UV/Vis or Diode Array Detector (DAD). |
| Analytical Column | C18, 150 mm x 4.6 mm, 5 µm particle size (or similar high-performance column). |
| Mobile Phase A | 0.1% Formic Acid in Water, HPLC Grade. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile, HPLC Grade. |
| Standard/Sample Diluent | Acetonitrile:Water (50:50, v/v). |
| Chemicals & Reagents | This compound reference standard, Formic Acid (LC-MS grade), Acetonitrile (HPLC grade), Water (HPLC or Milli-Q grade). |
Experimental Protocol
-
Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas using sonication or vacuum filtration. The resulting pH will be approximately 2.8.[15]
-
Mobile Phase B (Organic): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (e.g., 0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with the diluent.
-
Sample Preparation: Prepare samples by dissolving them in the diluent to achieve a final concentration within the method's linear range (e.g., 0.1 mg/mL). Filter all samples and standards through a 0.45 µm syringe filter before injection.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm (or optimal wavelength determined by UV scan) |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 |
Note: This gradient is a starting point and should be optimized based on the specific derivatives being analyzed to ensure adequate resolution from any impurities. A similar approach has been successfully used for other propanoic acid derivatives.[16][17]
Before sample analysis, the system's performance must be verified. This is a mandatory step to ensure the validity of the analytical results, as required by regulatory bodies like the USP and FDA.[18][19] Inject the working standard solution five or six times and evaluate the following parameters.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry.[18] |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency.[18] |
| %RSD of Peak Area | ≤ 2.0% (for n≥5 injections) | Demonstrates injection precision.[18] |
| %RSD of Retention Time | ≤ 1.0% (for n≥5 injections) | Confirms pumping and system stability. |
The system is deemed suitable for analysis only if all criteria are met.[20][21]
Analysis Workflow and Data Interpretation
The following diagram illustrates the complete workflow from sample receipt to final report generation.
Data Interpretation: Upon analysis, the primary analyte peak should be well-resolved from any solvent front or impurity peaks. The retention time should be consistent with the standard injection. Quantification is performed by comparing the peak area of the analyte in the sample chromatogram to the peak area from the standard of known concentration.
Method Validation Principles
For use in a regulated environment, this analytical procedure must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[22][23][24] Key validation characteristics to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).
-
Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte in the sample over a specified range.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively measured, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.02 pH units, ±2°C column temperature), providing an indication of its reliability during normal usage.[25]
Conclusion
The RP-HPLC method detailed in this note provides a reliable, robust, and efficient protocol for the analysis of this compound derivatives. The strategic control of mobile phase pH is paramount to achieving excellent chromatography for these acidic compounds. This method is suitable for routine quality control, stability studies, and research applications, and it provides a solid foundation for further validation as per ICH guidelines.
References
- Acetonitrile vs. Methanol for Reverse Phase Chromatography. (n.d.). Chrom Tech, Inc.
- Hopkins, T. (2019, February 19). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- Why does Acetonitrile have higher elution strength than methanol? (n.d.). Pharma Growth Hub.
- Key Differences in the Use of Methanol and Acetonitrile in Liquid Chromatography. (2022, February 8).
- [Chromatography Q & A] What is a difference in use of acetonitrile and methanol, which are used frequently in reverse-phase HPLC analysis? (n.d.). Wako Blog.
- Control pH During Method Development for Better Chromatography. (n.d.). Agilent.
- System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (n.d.). MicroSolv.
- How does an acid pH affect reversed-phase chromatography separations? (2023, January 24). Biotage.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
- System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (n.d.). YouTube.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). FDA.
- Quality Guidelines. (n.d.). ICH.
- Significant Changes in HPLC System Suitability: New USP Provisions Planned. (2012, April 4).
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub.
- Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.).
- Exploring the Role of pH in HPLC Separation. (2025, February 1). Veeprho.
- A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. (2011, March). PubMed.
- General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. (n.d.).
- What Are HPLC System Suitability Tests and Their Importance? (2025, September 13). Altabrisa Group.
- Reversed Phase HPLC Method Development. (n.d.). Phenomenex.
- Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (n.d.). LCGC International.
- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022, April 5). Pharmacia.
- HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. (n.d.).
- The use of Mobile Phase pH as a Method Development Tool. (2020, February 17). Chromatography Today.
- Separation of 1(2H)-Phthalazinone on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Effect of mobile phase pH on basic, acidic and neutral compounds. (n.d.). ResearchGate.
- Separation of Propionic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Propionates and Reverse Phase HPLC. (n.d.). ResearchGate.
- Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. (2025, August 7). ResearchGate.
- Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. (n.d.). PubMed Central.
- Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking. (2022, June 10). American Chemical Society.
- Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024, April 24). RSC Publishing.
- Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. (n.d.). JOCPR.
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reaction conditions for derivatization with 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid
An Application Guide to Amine Derivatization Using 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid for Enhanced Chromatographic Analysis
Introduction
In the fields of pharmaceutical sciences, clinical diagnostics, and environmental analysis, the accurate quantification of primary and secondary amine-containing compounds is of paramount importance. However, many of these molecules, such as biogenic amines and drug metabolites, lack strong chromophores or fluorophores, making their detection by common analytical techniques like High-Performance Liquid Chromatography with UV-Visible detection (HPLC-UV) challenging.[1] Chemical derivatization is a powerful strategy employed to overcome these limitations by covalently attaching a tag to the analyte, thereby enhancing its detectability and improving its chromatographic properties.[2][3][4]
This application note provides a comprehensive technical guide for the use of This compound as a pre-column derivatization reagent for primary and secondary amines. The phthalazinone moiety serves as a robust chromophore for UV detection, while the propanoic acid functional group provides a site for covalent linkage to the target amine via a stable amide bond. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step protocol, and discuss key parameters for reaction optimization to ensure reliable and reproducible results.
Principle of Derivatization
The core of the derivatization process is the formation of a stable amide bond between the carboxylic acid group of the derivatizing reagent and the amine group of the analyte. Carboxylic acids do not react directly with amines under mild conditions. Therefore, the carboxylic acid must first be "activated" to convert its hydroxyl group into a better leaving group. This is typically achieved using a coupling agent, such as a carbodiimide, which facilitates the nucleophilic attack by the amine.
This guide focuses on a widely used and highly efficient activation system: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) . EDC activates the carboxylic acid, which can then react with NHS to form a semi-stable NHS-ester. This activated ester is less susceptible to hydrolysis than other activated intermediates and reacts efficiently with primary and secondary amines to yield the final, stable amide derivative.
Reaction Mechanism
The derivatization proceeds via a two-step mechanism involving the activation of the carboxylic acid followed by nucleophilic acyl substitution.
-
Activation: The carbodiimide (EDC) reacts with the carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate.
-
NHS-Ester Formation: This intermediate rapidly reacts with N-hydroxysuccinimide (NHS) to form a more stable NHS-ester, releasing an EDC-urea byproduct. The use of NHS increases the efficiency of the reaction and reduces side reactions.
-
Amine Coupling: The target amine (analyte) then acts as a nucleophile, attacking the carbonyl carbon of the NHS-ester. This results in the formation of a stable amide bond, releasing NHS. The resulting derivative incorporates the analyte and the UV-active phthalazinone tag.
Method Validation: To ensure the protocol is self-validating, consider the following steps:
-
Reaction Completion: Analyze a time-course experiment to confirm the point at which the derivative peak area no longer increases.
-
Derivative Stability: Analyze the derivatized sample at several time points (e.g., 0, 4, 8, 24 hours) while stored in the autosampler to check for degradation. [5]* Calibration: Prepare a calibration curve using derivatized standards to confirm the linearity of the response.
-
Specificity: Analyze a blank matrix sample (e.g., plasma from an untreated subject) that has been through the entire derivatization process to check for interfering peaks.
Troubleshooting
-
Low Derivative Yield:
-
Check the freshness and quality of EDC and NHS; they are moisture-sensitive.
-
Increase the molar excess of the derivatizing reagent.
-
Optimize the pH of the reaction buffer. An incorrect pH can protonate the amine or lead to reagent hydrolysis.
-
Ensure the reagent is fully dissolved in the organic solvent.
-
-
Multiple or Broad Peaks:
-
Incomplete reaction can lead to a peak for the unreacted analyte. Increase reaction time or temperature.
-
Side reactions may occur. Lower the reaction temperature or adjust the pH.
-
The derivative may be unstable. Analyze the sample immediately after preparation or investigate degradation products.
-
-
Large Reagent Peak:
-
This is expected due to the molar excess used. Optimize the chromatography to ensure the derivative peak is well-separated from the excess reagent and its byproducts.
-
Consider a post-derivatization sample clean-up step (e.g., liquid-liquid extraction) if interference is severe. [1]
-
Conclusion
This compound is a valuable reagent for the derivatization of primary and secondary amines, enabling their sensitive detection by HPLC-UV. By activating its carboxylic acid group with a carbodiimide coupling system like EDC/NHS, it reliably forms stable, UV-active amide derivatives. The protocol detailed herein provides a robust starting point for method development. For any specific application, optimization of key parameters such as pH, temperature, and reagent stoichiometry is essential to achieve the highest levels of accuracy, precision, and sensitivity.
References
- A Comparative Guide to Quantification using Amine-Reactive Derivatization Reagents. (n.d.). BenchChem.
- Derivatization and Separation of Aliphatic Amines. (n.d.). Sigma-Aldrich.
- Munir, M. A., & Badri, K. H. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2020, 8861783.
- Kaczorowska, K., et al. (2016). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. RSC Advances, 6(72), 68069-68081.
- Płotka-Wasylka, J. M., Morrison, C., Biziuk, M., & Namieśnik, J. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews, 115(11), 4697-4718.
- Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. (2019). In Biogenic Amines.
- Wong, F. F., et al. (2021). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Molecules, 26(10), 2907.
- Wong, F. F., et al. (2021). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction. Semantic Scholar.
- Kovács, Z., & Szőke, V. (2007). Behavior and characteristics of amine derivatives obtained with o-phthaldialdehyde/3-mercaptopropionic acid and with o-phthaldialdehyde/N-acetyl-L-cysteine reagents. Journal of Chromatography A, 1153(1-2), 267-278.
- Derivatization. (2023). Chemistry LibreTexts.
- This compound. (n.d.). BOC Sciences.
- Recent Developments in Chemistry of Phthalazines. (n.d.). Longdom Publishing.
- Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. (2021). ResearchGate.
- Formation and identification of novel derivatives of primary amine and zwitterionic drugs. (n.d.). IU Indianapolis ScholarWorks.
- Zhang, Q., et al. (2021). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical Analysis, 11(5), 546-557.
- Synthesis and Biological Activity Evaluation of Differently Substituted 1,4-Dioxo-3,4-dihydrophthalazine-2(1H)-carboxamides and -carbothioamides. (2025). ResearchGate.
- Dufková, V., et al. (2009). A fast derivatization procedure for gas chromatographic analysis of perfluorinated organic acids. Journal of Chromatography A, 1216(49), 8659-8664.
- Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. (n.d.). PMC.
- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). PubMed.
- Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1723-1732.
- Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025). PMC - NIH.
- Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry. (2025). ResearchGate.
- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). MDPI.
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- 5. Behavior and characteristics of amine derivatives obtained with o-phthaldialdehyde/3-mercaptopropionic acid and with o-phthaldialdehyde/N-acetyl-L-cysteine reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Novel Pre-Column Derivatization Reagent for the Fluorometric Determination of Biogenic Amines by HPLC
Abstract
This application note presents a novel and detailed protocol for the quantification of primary biogenic amines using a proposed pre-column derivatization reagent, 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid (DDPPA). Biogenic amines (BAs) are critical indicators of food quality and spoilage and play significant physiological roles. Their accurate detection is paramount in food safety, clinical diagnostics, and pharmaceutical research. Due to their general lack of native fluorescence, derivatization is a common strategy to enhance detection by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). We hypothesize that DDPPA can react with primary amines to yield highly fluorescent derivatives, analogous to the well-established o-phthaldialdehyde (OPA) reaction. This document provides a comprehensive, step-by-step protocol for sample derivatization and subsequent HPLC-FLD analysis, designed for researchers, scientists, and drug development professionals. The causality behind each experimental step is explained, ensuring technical accuracy and field-proven insights.
Introduction: The Need for Sensitive Biogenic Amine Detection
Biogenic amines are low molecular weight organic bases generated through the decarboxylation of amino acids by microbial or metabolic activity.[1][2] Common BAs include histamine, tyramine, putrescine, and cadaverine. In food products like fish, cheese, and fermented beverages, elevated levels of BAs can indicate microbial spoilage and pose health risks, including food poisoning.[3][4] Conversely, in physiological systems, they function as important neurotransmitters and neuromodulators. Consequently, robust and sensitive analytical methods for BA quantification are essential.
High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD) is a powerful technique for this purpose, offering high sensitivity and selectivity.[5] However, most BAs lack a natural fluorophore. This necessitates a pre-column derivatization step, where the amine is chemically labeled with a fluorescent tag.[6][7] Widely used reagents include o-phthaldialdehyde (OPA) and dansyl chloride.[5][8] OPA reacts with primary amines in the presence of a thiol to form intensely fluorescent isoindole derivatives, a principle that has been extensively applied.[1][9]
This application note proposes the use of this compound (DDPPA) as a novel derivatizing agent. Structurally, the 1,4-dione moiety of the phthalazine ring in DDPPA is analogous to the dialdehyde groups in OPA. We postulate that DDPPA will undergo a similar condensation reaction with primary amines, yielding stable and highly fluorescent adducts suitable for HPLC-FLD analysis. The propanoic acid side chain is expected to enhance the reagent's aqueous solubility.
Principle of Derivatization: A Proposed Mechanism
The proposed derivatization chemistry of biogenic amines with DDPPA is based on the well-documented reaction of o-phthaldialdehyde (OPA) with primary amines in the presence of a thiol catalyst, such as 3-mercaptopropionic acid (3-MPA).[5] We hypothesize that one of the carbonyl groups of the DDPPA dione moiety is attacked by the nucleophilic primary amine of the biogenic amine. This is followed by an intramolecular cyclization involving the second carbonyl group, facilitated by the thiol, leading to the formation of a stable, highly fluorescent derivative.
The reaction is expected to be specific for primary amines under alkaline conditions, which deprotonate the amino group, thereby increasing its nucleophilicity.[8] The resulting fluorescent adduct can then be sensitively detected by a fluorescence detector.
Diagram 1: Proposed Derivatization Reaction A schematic of the hypothesized reaction between DDPPA and a primary biogenic amine (R-NH2) in the presence of a thiol catalyst.
Caption: Proposed reaction of DDPPA with a primary biogenic amine.
Experimental Protocol: Quantification of Biogenic Amines
This protocol provides a comprehensive workflow for the analysis of biogenic amines using DDPPA derivatization and HPLC-FLD.
Reagents and Materials
-
Standards: Histamine, Tyramine, Putrescine, Cadaverine, and other relevant biogenic amine standards.
-
Internal Standard (IS): 1,7-diaminoheptane.
-
Solvents: HPLC-grade methanol, acetonitrile, and water.
-
Reagents:
-
This compound (DDPPA)
-
3-Mercaptopropionic acid (3-MPA)
-
Boric acid
-
Sodium hydroxide
-
Perchloric acid (HClO₄)
-
Hydrochloric acid (HCl)
-
Preparation of Solutions
-
Biogenic Amine Standard Stock Solutions (1000 mg/L): Dissolve 100 mg of each biogenic amine standard and the internal standard in 100 mL of 0.1 M HCl. Store at 4°C.
-
Working Standard Mixture (10 mg/L): Dilute the stock solutions with 0.1 M HCl to obtain a final concentration of 10 mg/L for each amine.
-
Borate Buffer (0.4 M, pH 10.0): Dissolve 2.47 g of boric acid in 100 mL of deionized water. Adjust the pH to 10.0 with 1 M NaOH.
-
DDPPA Derivatizing Reagent (10 mM): Dissolve 23.4 mg of DDPPA in 10 mL of methanol. This solution should be prepared fresh daily and protected from light.
-
3-MPA Solution (20 mM): Dilute 17 µL of 3-MPA to 10 mL with methanol. Prepare fresh daily.
Sample Preparation (e.g., Fish Tissue)
-
Homogenize 5 g of the sample with 20 mL of 0.6 M perchloric acid.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Store the extract at 4°C until derivatization.
Derivatization Procedure
Diagram 2: Experimental Workflow A step-by-step visual guide to the derivatization and analysis process.
Caption: Workflow for DDPPA derivatization and HPLC injection.
-
In a microcentrifuge tube, add 100 µL of the sample extract or working standard mixture.
-
Add 200 µL of 0.4 M Borate Buffer (pH 10.0) and vortex briefly.
-
Add 100 µL of the 10 mM DDPPA derivatizing reagent and vortex.
-
Immediately add 100 µL of the 20 mM 3-MPA solution and vortex thoroughly.
-
Allow the reaction to proceed for 5 minutes at room temperature, protected from light.
-
The sample is now ready for injection into the HPLC system.
Rationale behind the steps:
-
Alkaline pH: The borate buffer provides the alkaline environment necessary to deprotonate the primary amino groups of the BAs, making them nucleophilic and ready to react with the DDPPA.[8]
-
Thiol Addition: 3-MPA acts as a catalyst, analogous to its role in the OPA reaction, facilitating the cyclization step to form the stable fluorescent product.[5]
-
Reaction Time: A short reaction time is desirable for high-throughput analysis. 5 minutes is a typical duration for similar rapid derivatization reactions.[10]
HPLC-FLD Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 20 mM Potassium Phosphate buffer, pH 7.0.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 35°C.
-
FLD Settings:
-
Excitation Wavelength (λex): 340 nm (Hypothetical, based on similar structures).
-
Emission Wavelength (λem): 450 nm (Hypothetical, based on similar structures).
-
-
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 20 | 80 |
| 15.0 | 60 | 40 |
| 20.0 | 80 | 20 |
| 22.0 | 20 | 80 |
| 25.0 | 20 | 80 |
Expected Performance Characteristics (Hypothetical Data)
The following table summarizes the expected analytical performance of this proposed method, based on typical results obtained with established derivatization techniques like OPA.
| Analyte | Retention Time (min) | LOD (µg/L) | LOQ (µg/L) | Linearity (R²) |
| Histamine | 5.8 | 1.5 | 5.0 | >0.998 |
| Putrescine | 8.2 | 1.0 | 3.5 | >0.999 |
| Cadaverine | 9.5 | 1.2 | 4.0 | >0.999 |
| Tyramine | 12.4 | 2.0 | 6.5 | >0.998 |
| 1,7-diaminoheptane (IS) | 14.1 | - | - | - |
LOD: Limit of Detection; LOQ: Limit of Quantification.
Trustworthiness and Self-Validation
To ensure the reliability of this proposed protocol, the following validation parameters must be rigorously assessed:
-
Specificity: Analyze blank samples and samples spiked with potential interfering compounds (e.g., amino acids, secondary amines) to ensure no co-eluting peaks are observed at the retention times of the target BAs.
-
Linearity: Construct calibration curves for each biogenic amine over a range of concentrations (e.g., 0.05 to 20 mg/L) and determine the coefficient of determination (R²).
-
Accuracy and Precision: Perform recovery studies by spiking known concentrations of BAs into various sample matrices. Calculate the percentage recovery and the relative standard deviation (RSD) for intra-day and inter-day analyses.
-
Stability of Derivatives: Analyze the derivatized samples at several time points (e.g., 0, 2, 4, 8, 24 hours) after preparation to assess the stability of the fluorescent adducts.
Conclusion
This application note details a proposed method for the sensitive determination of primary biogenic amines using this compound (DDPPA) as a novel pre-column derivatization reagent for HPLC-FLD. By leveraging established principles of amine derivatization, particularly the chemistry of o-phthaldialdehyde, we have designed a comprehensive and scientifically grounded protocol. The proposed workflow is rapid, employs readily available reagents, and is expected to provide the high sensitivity and selectivity required for demanding applications in food safety and biomedical research. While the efficacy of DDPPA as a derivatizing agent requires experimental validation, this note provides a robust framework and theoretical foundation for researchers to explore its potential.
References
-
Al-Kindy, S. M., et al. (2020). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent. Sultan Qaboos University Journal For Science. Available at: [Link]
-
El-Maghrabey, M. H., et al. (2015). Recent Developments in Chemistry of Phthalazines. Chemical Science International Journal. Available at: [Link]
-
Lange, J., & Wittmann, C. (2002). Enzyme sensor array for the determination of biogenic amines in food samples. Analytical and Bioanalytical Chemistry, 372(2), 276-83. Available at: [Link]
-
Longdom Publishing. (n.d.). Recent Developments in Chemistry of Phthalazines. Available at: [Link]
-
Novexpert. (n.d.). Understanding O-Phthalaldehyde Chemistry: Reactions and Applications. Available at: [Link]
-
Sment, K. A., et al. (2023). Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. The Journal of Physical Chemistry B, 127(16), 3694-3703. Available at: [Link]
-
Simons, S. S. Jr., & Johnson, D. F. (1976). Reaction of o-phthalaldehyde and thiols with primary amines: formation of 1-alkyl(and aryl)thio-2-alkylisoindoles. The Journal of Organic Chemistry, 43(14), 2886-2891. Available at: [Link]
-
Sment, K. A., et al. (2023). Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. ACS Publications. Available at: [Link]
-
Wikipedia. (n.d.). Dansyl chloride. Available at: [Link]
-
Vourdoumpa, A., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 29(23), 5183. Available at: [Link]
-
Al-Lawati, H., et al. (2021). Mechanism of reaction of dansyl chloride with carboxylic acid functional group. Journal of Taibah University for Science, 15(1), 896-904. Available at: [Link]
-
KNAUER. (n.d.). Determination of biogenic amines with automated precolumn derivatization. Available at: [Link]
-
Roseiro, L. C., et al. (2022). Screening and identification of biogenic amine oxidase producing strains in Sanchuan Ham and their effect on biogenic amine accumulation. Frontiers in Nutrition, 9, 909339. Available at: [Link]
-
Msimanga, H. Z., & Soper, S. A. (1994). Trace Biogenic Amine Analysis with Pre-Column Derivatization and with Fluorescent and Chemiluminescent Detection in HPLC. Journal of Research of the National Institute of Standards and Technology, 93(3), 504. Available at: [Link]
-
ResearchGate. (2021). (PDF) Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent.... Available at: [Link]
-
ResearchGate. (2021). (PDF) Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization.... Available at: [Link]
-
Mansour, T. S. (n.d.). Phthalazinone. Available at: [Link]
-
Chen, Y.-F., et al. (2018). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Molecules, 23(11), 2969. Available at: [Link]
-
Potocki, S., et al. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Molecules, 27(23), 8319. Available at: [Link]
Sources
- 1. A fluorous tag-bound fluorescence derivatization reagent, F-trap pyrene, for reagent peak-free HPLC analysis of aliphatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. Trace Biogenic Amine Analysis with Pre-Column Derivatization and with Fluorescent and Chemiluminescent Detection in HPLC - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of Phthalazine Derivatives in Modern Bioanalysis: Advanced Application Notes and Protocols
The phthalazine scaffold, a bicyclic heteroaromatic system, has emerged as a cornerstone in the development of highly sensitive and specific probes for bioanalysis. Its derivatives, most notably luminol and its analogs, are renowned for their chemiluminescent properties, which form the basis of numerous diagnostic assays. However, the utility of the phthalazine core extends beyond light emission upon oxidation. Judicious functionalization of this privileged structure has unlocked a diverse palette of fluorescent and electrochemiluminescent probes, enabling the detection and quantification of a wide array of biomolecules and physiological parameters.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications of phthalazine derivatives in bioanalysis. Moving beyond a simple recitation of facts, this document elucidates the underlying chemical principles, offers detailed, field-proven protocols, and presents a comparative analysis of different phthalazine-based bioanalytical techniques.
Section 1: Chemiluminescence-Based Bioassays: The Enduring Legacy of Luminol and Its Progeny
Chemiluminescence, the emission of light from a chemical reaction, offers a powerful detection modality in bioanalysis due to its inherent high sensitivity and low background signal. Phthalazine derivatives, particularly luminol and isoluminol, are the workhorses of this field.
The Mechanistic Heart of Light Emission
The chemiluminescence of luminol and its derivatives is a fascinating process involving oxidation in an alkaline environment, often catalyzed by peroxidases or metal ions. The reaction proceeds through a series of steps, culminating in the formation of an excited-state aminophthalate dianion, which then relaxes to the ground state by emitting a photon of light, typically in the blue region of the spectrum (~425 nm).[1]
The choice between luminol and its isomer, isoluminol, is often dictated by the specific application. While luminol exhibits a higher quantum yield in its free form, modifications to its primary amino group significantly quench its light emission. Conversely, derivatization of the amino group of isoluminol can enhance its quantum yield, making it a superior label for conjugation to biomolecules.[2] Furthermore, isoluminol's higher polarity makes it less likely to penetrate cell membranes, rendering it a specific detector for extracellular reactive oxygen species.[3]
Diagram 1: Generalized Chemiluminescence Reaction of Luminol
Caption: The catalyzed oxidation of luminol in alkaline conditions leads to the emission of light.
Application Note: Chemiluminescent Immunoassay (CLIA)
Chemiluminescent immunoassays are a cornerstone of clinical diagnostics, offering superior sensitivity compared to traditional colorimetric ELISAs.[4][5] Isoluminol derivatives, such as N-(4-aminobutyl)-N-ethylisoluminol (ABEI), are frequently employed as labels due to their high quantum efficiency and stability when conjugated to antibodies or antigens.[6][7]
Protocol 1: Competitive CLIA for a Small Molecule (e.g., Steroid Hormone)
This protocol describes a competitive immunoassay where the analyte in the sample competes with a known amount of ABEI-labeled analyte for binding to a limited number of antibody sites.
Materials:
-
White, high-binding 96-well microplates
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6
-
Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST
-
Assay Buffer: 0.1% BSA in PBST
-
Analyte-specific primary antibody
-
ABEI-labeled analyte conjugate
-
Analyte standards and samples
-
Oxidizing Reagent: Hydrogen peroxide solution
-
Catalyst/Enhancer Solution: (e.g., microperoxidase or a commercial enhancer solution)
-
Luminometer
Procedure:
-
Antibody Coating: Dilute the primary antibody in Coating Buffer to the optimal concentration (typically 1-10 µg/mL). Add 100 µL to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 300 µL/well of Wash Buffer.
-
Blocking: Add 200 µL/well of Blocking Buffer to block any unoccupied sites on the well surface. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Competitive Reaction: Add 50 µL of standards, controls, or samples to the appropriate wells. Immediately add 50 µL of the ABEI-labeled analyte conjugate (diluted in Assay Buffer) to all wells. Incubate for 1-2 hours at room temperature with gentle shaking.
-
Washing: Aspirate the reaction mixture and wash the plate five times with 300 µL/well of Wash Buffer to remove any unbound reagents.
-
Signal Generation: Prepare the chemiluminescent substrate solution by mixing the Oxidizing Reagent and Catalyst/Enhancer Solution according to the manufacturer's instructions. Add 100 µL of this solution to each well.
-
Detection: Immediately place the plate in a luminometer and measure the relative light units (RLU). The light emission is typically transient, so it is crucial to measure within a defined time window (e.g., 2-10 seconds of integration time).
Data Analysis: The concentration of the analyte is inversely proportional to the measured RLU. A standard curve is generated by plotting the RLU of the standards against their known concentrations. The concentration of the unknown samples is then interpolated from this curve.
| Analyte | Phthalazine Derivative | Detection Limit | Dynamic Range | Reference |
| Carcinoembryonic Antigen (CEA) | Luminol | 0.5 ng/mL | 1.0–25 ng/mL | |
| Human IgG | ABEI | 1 x 10⁻¹¹ g/mL | 3.0 x 10⁻¹¹ to 1.0 x 10⁻⁹ g/mL | [6] |
Section 2: Electrochemiluminescence (ECL): Electrically Triggered Bioanalysis
Electrochemiluminescence combines electrochemical reactions with luminescence, offering precise control over the signal generation process. By applying a potential to an electrode, a cascade of reactions is initiated, leading to the emission of light from a phthalazine derivative. This technique provides high sensitivity, a wide dynamic range, and improved signal-to-noise ratios compared to traditional chemiluminescence.
Principles of ECL with Phthalazine Derivatives
In a typical ECL assay involving luminol, the luminophore and a co-reactant are present in the solution. Upon application of a potential at the electrode surface, both luminol and the co-reactant (often dissolved oxygen or hydrogen peroxide) undergo redox reactions to form reactive intermediates. These intermediates then react to produce the excited-state 3-aminophthalate, which emits light upon relaxation. The use of nanomaterials, such as gold nanoparticles, on the electrode surface can significantly enhance the ECL signal.[8]
Diagram 2: Workflow for an ECL-based Immunosensor
Sources
- 1. Cell wash-free fluorescent probes based on phenothiazine and phenoxazine with high photostability and large stokes shifts for targeted imaging of subcellular organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Do you know the difference between luminol and isoluminol? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 3. The combined luminol/isoluminol chemiluminescence method for differentiating between extracellular and intracellular oxidant production by neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A bifunctional naphthalimide-based fluorescent probe for imaging lysosomal peroxynitrite and viscosity in living cells and zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Red-Emission Fluorescent Probe with Large Stokes Shift for Detection of Viscosity in Living Cells and Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Homogenous electrogenerated chemiluminescence immunoassay for human immunoglobulin G using N-(aminobutyl)-N-ethylisoluminol as luminescence label at gold nanoparticles modified paraffin-impregnated graphite electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced Electrochemiluminescence of Luminol and-Dissolved Oxygen by Nanochannel-Confined Au Nanomaterials for Sensitive Immunoassay of Carcinoembryonic Antigen [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Derivatization Reactions with 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic Acid
An Application Scientist's Note to Our Valued Researchers
Welcome to the technical support center for 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid. As a Senior Application Scientist, I understand that derivatization is a powerful technique to enhance the analytical detection of molecules that otherwise exhibit poor sensitivity or chromatographic behavior.[1][2] This reagent is specifically designed to tag primary and secondary amines, converting them into derivatives with strong UV-absorbing or fluorescent properties, courtesy of the phthalazinone moiety.
This guide is structured from my experience in the field to be more than a simple set of instructions. It is designed to empower you with the foundational knowledge to not only execute the protocol but to understand the critical parameters that govern its success. We will delve into the "why" behind each step, enabling you to troubleshoot effectively and adapt the methodology to your unique analytical challenges. Our goal is to make your derivatization process robust, reproducible, and reliable.
Reagent Overview and Reaction Mechanism
This compound is a bifunctional molecule. It contains a carboxylic acid group, which serves as the reactive site for forming a stable amide bond with target amines. The other end of the molecule, the phthalazinone group, acts as a chromophore/fluorophore, making the resulting derivative easily detectable by HPLC with UV-Vis or Fluorescence detectors.[1][3]
The core of the derivatization process is a nucleophilic acyl substitution. However, because the hydroxyl group (-OH) of a carboxylic acid is a poor leaving group, direct reaction with an amine is inefficient.[4] Therefore, the carboxylic acid must first be "activated." This is typically achieved using a coupling agent, such as a carbodiimide like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDAC), often in the presence of N-hydroxysuccinimide (NHS) to form a more stable active ester intermediate. This intermediate readily reacts with primary or secondary amines in your sample to yield the final, stable, and detectable derivative.
Caption: Proposed reaction mechanism for amine derivatization.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues encountered during the derivatization procedure.
Q1: Why is my derivatization yield consistently low or variable?
A1: Low or inconsistent yield is one of the most frequent challenges in derivatization.[5] Several factors can be at play, often related to reaction conditions and reagent quality.
-
Incorrect pH: The pH of the reaction mixture is critical. The activation of the carboxylic acid with EDC is most efficient under slightly acidic conditions (pH 4.5-6.0). However, the subsequent nucleophilic attack by the amine analyte requires the amine to be in its neutral, unprotonated state, which is favored at a higher pH (typically pH 8.0-9.5).[6] This creates a classic optimization problem. A common solution is a two-step pH adjustment or finding a compromise pH around 7.5-8.5.
-
Presence of Water: If using coupling agents like EDC, excess water can hydrolyze the active ester intermediate faster than it can react with your analyte, drastically reducing the yield.[7] While many protocols are performed in aqueous buffers, using anhydrous solvents (like acetonitrile or DMF) for the activation step can significantly improve results if your sample permits.
-
Reagent Stoichiometry: An insufficient amount of the derivatizing reagent or coupling agents will lead to incomplete derivatization. A molar excess of the reagent (typically 1.5 to 5-fold over the expected analyte concentration) is recommended to drive the reaction to completion.[7]
-
Reagent Degradation: this compound and especially coupling agents like EDC are susceptible to degradation. Ensure they are stored in a cool, dry, dark place and consider preparing fresh solutions of the coupling agents before each use.[7]
Q2: I am observing extra peaks in my chromatogram after derivatization. What are they?
A2: The appearance of unexpected peaks is usually due to side reactions or impurities.
-
Excess Reagent: The most prominent extra peak is often the unreacted, derivatizing reagent itself or its byproducts. It is crucial to develop chromatographic conditions that resolve your derivatized analyte from these reagent-related peaks.[8]
-
Side Products: If your analyte contains other nucleophilic groups (e.g., hydroxyl or thiol groups), they might also react with the activated reagent, leading to multiple derivatives. Optimizing the pH can sometimes provide selectivity for the amine group.
-
Sample Matrix Effects: Other primary or secondary amines in your sample matrix will also be derivatized. If you are analyzing a complex mixture like a biological fluid, this is expected. A blank (matrix without analyte) derivatization is essential to identify these interferences.
Q3: How can I effectively remove the excess derivatizing reagent before HPLC analysis?
A3: Removing excess reagent is critical to prevent column saturation, ion suppression (in MS detection), and chromatographic interference.[8]
-
Liquid-Liquid Extraction (LLE): After the reaction, you can adjust the pH of the aqueous solution to ionize either the excess reagent or the derivatized product, allowing for selective extraction into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): This is a highly effective method. Depending on the properties of your derivatized analyte, you can use a reverse-phase, ion-exchange, or mixed-mode SPE cartridge to bind your analyte of interest while the unreacted reagent is washed away.
-
Quenching: Adding a small molecule with a primary amine (e.g., Tris or glycine) after the desired reaction time can consume any remaining active ester, converting it into a single, known byproduct that can be easily separated chromatographically.
Q4: Is heating the reaction beneficial? What is the optimal temperature and time?
A4: Most derivatization reactions benefit from moderate heating, which increases the reaction rate. However, excessive heat can cause degradation of the reagents or the newly formed derivative. A good starting point is to incubate the reaction at a slightly elevated temperature, such as 40-60°C.[7][9] The optimal reaction time is best determined experimentally by creating a time-course plot (e.g., analyzing samples at 15, 30, 60, and 90 minutes) to find the point where the product peak area plateaus.[10]
Troubleshooting Guides and Protocols
Troubleshooting Workflow for Low Derivatization Yield
Use this decision tree to systematically diagnose and solve issues related to poor reaction efficiency.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. myfoodresearch.com [myfoodresearch.com]
- 3. journalajacr.com [journalajacr.com]
- 4. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 5. Challenging Pharmaceutical Impurity Analyses - Derivatization - Part 1 [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Quantum Yield of 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic Acid Chemiluminescence
Welcome to the technical support center for 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid (DPPA) chemiluminescence. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting, and frequently asked questions (FAQs) to optimize your experimental outcomes. As a luminol derivative, DPPA's chemiluminescent properties are governed by a series of interconnected chemical reactions. Understanding and controlling the variables within this system is paramount to achieving a high quantum yield.
Understanding the Chemiluminescence of DPPA: A Primer
This compound (DPPA) is a derivative of luminol, one of the most widely used chemiluminescent compounds.[1] The fundamental principle of its light emission lies in an oxidation reaction that produces an electronically excited intermediate, which then decays to a ground state by releasing a photon of light.[2] The propanoic acid side chain in DPPA offers a valuable functional group for conjugation to other molecules, such as proteins, without significantly compromising the chemiluminescent core, a common strategy for luminol derivatives.
The general mechanism for luminol chemiluminescence, which is applicable to DPPA, involves its oxidation in an alkaline environment.[3] This process is typically initiated by an oxidizing agent, most commonly hydrogen peroxide (H₂O₂), and is often catalyzed to enhance the reaction rate and light output.[1][2] The final light-emitting species is an excited-state aminophthalate anion.[2]
Frequently Asked Questions (FAQs)
Q1: What is the expected quantum yield of DPPA and how does it compare to luminol?
Q2: What are the critical factors influencing the chemiluminescence intensity of DPPA?
Several factors can significantly impact the light output of the DPPA chemiluminescence reaction. These include:
-
pH: An alkaline medium is essential for the deprotonation of the hydrazide group, a crucial step in the reaction mechanism.[1]
-
Oxidizing Agent: Hydrogen peroxide is the most common and effective oxidizing agent for this reaction.[1]
-
Catalyst: The presence of a suitable catalyst can dramatically increase the rate and intensity of the chemiluminescence.[8]
-
Concentration of Reactants: The concentrations of DPPA, the oxidizing agent, and the catalyst need to be optimized for maximum light output.
-
Solvent: The polarity of the solvent can influence the quantum yield.[8]
-
Presence of Enhancers: Certain molecules can act as enhancers, prolonging and intensifying the light emission.[9]
Q3: Can I use the same catalysts for DPPA as for luminol?
Yes, it is highly probable that catalysts effective for the luminol reaction will also be effective for DPPA. The core phthalazinedione structure responsible for chemiluminescence is retained in DPPA. Commonly used and effective catalysts include:
-
Metal Ions: Transition metal ions like those from copper, iron, and cobalt salts are known to catalyze the luminol reaction.[10]
-
Peroxidases: Enzymes such as horseradish peroxidase (HRP) are widely used and highly efficient catalysts, especially in biological assays.[1][2]
-
Heme-containing compounds: Hemoglobin and hemin are also effective catalysts.[8]
Q4: How does the propanoic acid side chain of DPPA affect its properties?
The propanoic acid side chain provides a terminal carboxyl group, which is particularly useful for covalent linkage to other molecules, such as proteins, via their primary amine groups.[7] This allows DPPA to be used as a chemiluminescent label in immunoassays and other biological detection methods. While the substitution might slightly alter the electronic properties and, consequently, the quantum yield compared to unsubstituted luminol, it offers significant advantages in terms of conjugation chemistry.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very low light emission | Incorrect pH of the reaction buffer. | Ensure the pH is in the optimal alkaline range (typically pH 9-11 for HRP-catalyzed reactions).[1] |
| Inactive or insufficient oxidizing agent. | Use a fresh solution of hydrogen peroxide at an optimized concentration.[1] | |
| Inactive or insufficient catalyst. | Verify the activity of your catalyst (e.g., HRP). Prepare fresh catalyst solutions.[8] | |
| Degraded DPPA solution. | Protect DPPA solutions from prolonged exposure to light and store them appropriately. Prepare fresh solutions as needed. | |
| Rapid decay of the light signal | Sub-optimal concentration of reactants. | Titrate the concentrations of DPPA, H₂O₂, and the catalyst to find the optimal balance for sustained light emission. |
| Absence of an enhancer. | Consider adding an enhancer molecule like p-iodophenol or other phenolic compounds to prolong the signal.[9][11] | |
| High background signal | Autoxidation of DPPA. | Optimize the pH and temperature to minimize non-catalyzed oxidation. |
| Contaminants in the reaction mixture. | Use high-purity reagents and water. Ensure all labware is scrupulously clean. | |
| Inconsistent results between experiments | Variations in reagent preparation. | Prepare fresh reagents for each experiment or use stocks with established stability. |
| Temperature fluctuations. | Perform reactions at a controlled and consistent temperature. | |
| Inconsistent mixing of reagents. | Ensure rapid and thorough mixing of the components to initiate the reaction uniformly. |
Experimental Protocols
Protocol 1: Basic DPPA Chemiluminescence Assay
This protocol provides a starting point for observing the chemiluminescence of DPPA.
Materials:
-
DPPA solution (e.g., 1 mM in a suitable organic solvent like DMSO, then diluted in buffer)
-
Alkaline buffer (e.g., 0.1 M Tris-HCl, pH 9.5)
-
Hydrogen peroxide solution (e.g., 10 mM in water)
-
Catalyst solution (e.g., 1 µM HRP in buffer, or 1 mM CuSO₄ in water)
-
Luminometer or a dark box with a sensitive light detector
Procedure:
-
In a luminometer tube or a well of a microplate, add 100 µL of the alkaline buffer.
-
Add 10 µL of the DPPA working solution.
-
Add 10 µL of the catalyst solution.
-
Place the tube/plate in the luminometer.
-
Inject 20 µL of the hydrogen peroxide solution to initiate the reaction.
-
Immediately start the measurement of light emission.
Protocol 2: Enhancing DPPA Chemiluminescence with a Phenolic Enhancer
This protocol demonstrates the effect of an enhancer on the DPPA chemiluminescence signal.
Materials:
-
All materials from Protocol 1
-
Enhancer solution (e.g., 1 mM p-iodophenol in DMSO)
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Add 5 µL of the enhancer solution to the reaction mixture.
-
Proceed with steps 4-6 from Protocol 1.
-
Compare the light intensity and duration with the non-enhanced reaction.
Visualizing the Workflow and Mechanism
DPPA Chemiluminescence Reaction Pathway
Caption: Simplified reaction pathway for DPPA chemiluminescence.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting low chemiluminescence signals.
References
-
Kamal, A., et al. (2022). Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses. PubMed Central. Available at: [Link]
-
Nagan, M. C., Patterson, E. V., & McCormick, J. M. (n.d.). Synthesis and Characterization of Luminol. Truman ChemLab. Available at: [Link]
-
Ma, Q., et al. (2015). Synthesis of isoluminol derivatives with a terminal carboxyl group for protein labelling. RSC Advances, 5(15), 17776-17780. Available at: [Link]
-
Ma, Q., et al. (2015). Synthesis of isoluminol derivatives with a terminal carboxyl group for protein labelling. National Institutes of Health. Available at: [Link]
-
Tian, D., et al. (2011). Synthesis of N-(aminobutyl)-N-(ethylisoluminol) functionalized gold nanomaterials for chemiluminescent bio-probe. Chemical Communications, 47(17), 4959-4961. Available at: [Link]
-
Biocompare. (2022). Western Blot Troubleshooting Guide. Available at: [Link]
-
Silva, J. C. G. E. (2010). Synthesis and Chemiluminescence Studies of Luminol and Derivatives. University of Porto. Available at: [Link]
-
Roda, A., et al. (1999). Chemiluminescence of ABEI-labelled IgG triggered by the N-chloramine-H(2)O(2)-p-iodophenol system. PubMed. Available at: [Link]
-
Ghasemi, J., & Niazi, A. (2001). Re-engineering luminol: new frontiers in chemiluminescence chemistry. RSC Publishing. Available at: [Link]
-
University of Washington. (n.d.). PHOTOCHEMISTRY: SYNTHESIS OF LUMINOL. Available at: [Link]
-
ResearchGate. (2011). N-(Aminobutyl)-N-(ethylisoluminol) and hemin dual-functionalized graphene hybrids with high chemiluminescence. Available at: [Link]
-
ResearchGate. (2003). Lophine derivatives and analogues as new phenolic enhancers for the luminol–hydrogen peroxide–horseradish peroxidase chemiluminescence system. Available at: [Link]
-
YouTube. (2019). General Troubleshooting for Chemi Blots | Chemiluminescence: Detection. Available at: [Link]
-
Kricka, L. J., & Ji, X. (2017). Synthesis and Chemiluminescent Properties of Amino-Acylated luminol Derivatives Bearing Phosphonium Cations. National Institutes of Health. Available at: [Link]
-
Al-Lawati, H., et al. (2022). A Novel Highly Sensitive Chemiluminescence Enzyme Immunoassay with Signal Enhancement Using Horseradish Peroxidase-Luminol-Hydrogen Peroxide Reaction for the Quantitation of Monoclonal Antibodies Used for Cancer Immunotherapy. MDPI. Available at: [Link]
-
Li, D., et al. (2015). Enhancing of Luminol-H2O2 Chemiluminescence System by Bimetallic Metal–Organic Frameworks with Mixed Ligands. MDPI. Available at: [Link]
-
University of California, Irvine. (n.d.). Org. Chem II Experiment 9 Synthesis of Luminol. Available at: [Link]
-
ResearchGate. (2023). Chemiluminescence of Luminol: A Review. Available at: [Link]
-
Roda, A., et al. (2019). Enhanced Chemiluminescence of a Superior Luminol Derivative Provides Sensitive Smartphone‐Based Point‐of‐Care Testing. Wiley Online Library. Available at: [Link]
-
Kim, H., et al. (2021). Synthetic and Post-Synthetic Strategies to Improve Photoluminescence Quantum Yields in Perovskite Quantum Dots. MDPI. Available at: [Link]
-
Li, Y., et al. (2018). Self-Catalyzing Chemiluminescence of Luminol-Diazonium Ion and Its Application for Catalyst-Free Hydrogen Peroxide Detection and Rat Arthritis Imaging. PubMed. Available at: [Link]
-
Azure Biosystems. (n.d.). How to Optimize Your Chemiluminescent Western Blots. Available at: [Link]
-
Fleming, D. (2010). Chemiluminescence - the oxidation of luminol. RSC Education. Available at: [Link]
-
Ionescu, G., et al. (2013). A PERFORMING SYNTHESIS STRATEGY OF LUMINOL, A STANDARD CHEMILUMINESCENT SUBSTANCE. UPB Scientific Bulletin, Series B: Chemistry and Materials Science, 75(4), 133-142. Available at: [Link]
Sources
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- 2. goldbio.com [goldbio.com]
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Technical Support Center: Derivatization of 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid
Welcome to the comprehensive technical guide for the derivatization of 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid (CAS 4572-80-9)[]. This document is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this phthalazinedione scaffold. Our goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic strategies effectively.
The core structure, featuring a phthalazinedione moiety linked to a propanoic acid chain, presents a robust scaffold for chemical modification. The terminal carboxylic acid is the primary handle for derivatization, most commonly through amide bond formation to explore structure-activity relationships (SAR) by introducing diverse chemical functionalities.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that researchers often have before starting their experiments.
Q1: What is the primary reactive site on this compound for derivatization?
The primary and most accessible reactive site is the terminal carboxylic acid group of the propanoic acid side chain. This functional group is ideal for a variety of coupling reactions, most notably the formation of amides and esters. The phthalazinedione core is generally stable under standard coupling conditions, making the carboxylic acid a selective point for modification.
Q2: What are the most common derivatization reactions for this molecule?
The most prevalent derivatization strategy is amide bond formation . This involves coupling the carboxylic acid with a primary or secondary amine. This approach is widely used in medicinal chemistry to append different functional groups, link the molecule to peptides, or build larger, more complex structures.[2] Esterification is another common method, though amides are often preferred in drug discovery for their increased stability against hydrolysis compared to esters.
Q3: Why is choosing the right coupling reagent for amide bond formation so critical?
The success of an amide coupling reaction hinges on the activation of the carboxylic acid. The hydroxyl group (-OH) of a carboxylic acid is a poor leaving group, so it must be converted into a more reactive intermediate.[3] Coupling reagents facilitate this activation. The choice of reagent can dramatically impact yield, reaction time, and the formation of side products. Factors like the steric hindrance of the coupling partners and the desired reaction conditions (temperature, solvent) will dictate the optimal reagent.[4][5]
Q4: I am seeing no product, and my starting amine is recovered. What is the likely cause?
A common issue is the acid-base reaction between your carboxylic acid starting material and your amine nucleophile.[4] This forms an unreactive ammonium carboxylate salt, effectively deactivating the amine by protonating it and rendering it non-nucleophilic. To circumvent this, a non-nucleophilic organic base (e.g., DIPEA) is typically added to the reaction to scavenge protons and ensure the amine remains in its free, reactive state.
Part 2: In-Depth Troubleshooting Guide: Amide Bond Formation
This guide is structured in a question-and-answer format to directly address specific experimental failures.
Issue 1: Low or No Product Yield
Q: My reaction yield is poor or non-existent, even after several hours. I've confirmed my starting materials are correct. What should I investigate first?
Low yield is often traced back to one of three areas: inefficient carboxylic acid activation, deactivation of the amine, or suboptimal reaction conditions. A logical troubleshooting workflow is essential.
Troubleshooting Workflow for Low-Yield Reactions
Caption: Troubleshooting workflow for low-yield amide coupling reactions.
Causality & Solutions:
-
Inefficient Carboxylic Acid Activation : The first step in the reaction is the conversion of the carboxylic acid to a highly reactive species. If this step fails, the reaction will not proceed.[4][5]
-
Cause : The chosen coupling reagent may be too weak, may have degraded due to moisture, or may be used in insufficient quantity.
-
Solution :
-
Confirm Activation : If possible, monitor the reaction by LC-MS after adding the coupling reagent (before adding the amine). You should see the disappearance of your starting acid and the appearance of a new peak corresponding to the activated intermediate.
-
Change Reagent : If activation is the issue, switch to a more powerful reagent. Uronium/aminium salts like HATU are often more efficient than carbodiimides like EDC, especially for challenging couplings.[5]
-
Use Anhydrous Conditions : Moisture can rapidly decompose coupling reagents and the activated intermediates. Ensure all glassware is oven-dried and use anhydrous solvents.[4]
-
-
-
Poor Amine Nucleophilicity : Even with a perfectly activated acid, the reaction requires a nucleophilic amine to attack the activated carbonyl.
-
Cause : As mentioned in the FAQ, protonation of the amine by the acidic starting material is a primary culprit.[4] Additionally, steric hindrance or electronic effects (e.g., in anilines) can significantly reduce the amine's reactivity.[5]
-
Solution :
-
Add a Base : Always include 2-3 equivalents of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to ensure the amine remains deprotonated.
-
Increase Temperature : For sterically hindered or electronically poor amines, heating the reaction (e.g., to 50-80 °C) can provide the necessary energy to overcome the activation barrier.[5]
-
-
Issue 2: Significant Side Product Formation
Q: My reaction works, but I see major side products in my LC-MS/TLC analysis, making purification a nightmare. What are these byproducts and how can I prevent them?
Side product formation is common, but understanding the mechanisms allows for targeted prevention.
-
N-Acylurea Byproduct (when using Carbodiimides like DCC/EDC)
-
Mechanism : The highly reactive O-acylisourea intermediate, formed by the reaction of the carboxylic acid with the carbodiimide, is intended to react with the amine. However, if the amine is slow to react (e.g., due to steric hindrance), the intermediate can undergo an irreversible intramolecular rearrangement to form a stable N-acylurea, which terminates the reaction.[5]
-
Solution : Use an additive like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS). These additives intercept the O-acylisourea to form a more stable active ester. This new intermediate is still highly reactive towards amines but is not prone to rearrangement, thus suppressing the side reaction.[4]
-
-
Racemization (when using chiral amines or amino acids)
-
Mechanism : The activation process can sometimes lead to the deprotonation of the alpha-carbon of the amino acid, leading to a loss of stereochemical integrity.
-
Solution : Additives like HOBt or OxymaPure are known to suppress racemization.[4] Additionally, performing the reaction at lower temperatures (e.g., 0 °C to room temperature) can minimize this side reaction. Phosphonium-based reagents like PyBOP are also excellent for reducing racemization.[5]
-
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent Class | Example(s) | Strengths | Common Issues & Mitigation |
| Carbodiimides | EDC, DCC | Inexpensive, common. | N-acylurea formation (mitigate with HOBt/NHS); Racemization risk.[5] |
| Uronium/Aminium | HATU, HBTU | High efficiency, fast reaction times, good for hindered substrates.[5] | More expensive; Can react with amine if not pre-activated. |
| Phosphonium | PyBOP, PyAOP | Excellent for reducing racemization, very effective for hindered partners.[5] | Produces phosphine oxide byproducts that can complicate purification. |
| Acid Halide | SOCl₂, Oxalyl Chloride | Forms highly reactive acyl chloride; good for unreactive amines. | Harsh conditions (SOCl₂); requires a separate activation step; can cause side reactions on sensitive molecules.[6] |
Part 3: Standard Operating Protocol (SOP)
This section provides a reliable starting protocol for the derivatization of this compound with a generic primary amine using HATU, a robust and widely used coupling reagent.
Protocol: HATU-Mediated Amide Coupling
-
Preparation :
-
In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 equivalent) in anhydrous dimethylformamide (DMF) to a concentration of 0.1–0.5 M.
-
-
Pre-activation :
-
To the stirred solution, add HATU (1.1 equivalents).
-
Add N,N-diisopropylethylamine (DIPEA) (2.5 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes. A slight color change may be observed as the acid is activated. This pre-activation step is crucial to ensure the acid is fully converted to its active form before the amine is introduced.[5]
-
-
Coupling :
-
Add the desired amine (1.0–1.2 equivalents) to the reaction mixture, either neat if it is a liquid or as a solution in a small amount of anhydrous DMF.
-
Stir the reaction at room temperature.
-
-
Monitoring :
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting acid is consumed (typically 1-4 hours, but can be longer for hindered amines).
-
-
Workup & Purification :
-
Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH₄Cl.[4]
-
Extract the product with a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3x).
-
Combine the organic layers and wash sequentially with 1N HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid), and finally with brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final amide derivative.
-
References
-
Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2024). Issues with Cross-Linking in Amide Bond Formation Reaction – Seeking Advice. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
El-Sayed, W. A., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. PMC - NIH. Retrieved from [Link]
-
El-Sayed, W. A., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. PMC - NIH. Retrieved from [Link]
-
Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]
-
ResearchGate. (2025). Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Synthesis and Biochemical Evaluation of Some Substituted Phthalazines. Retrieved from [Link]
-
Digital Repository of University of Kerbala. (n.d.). Article - synthesis of novel n-Substituted phthalimidyl esters and thier applications. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2018). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Biological Activity Evaluation of Differently Substituted 1,4-Dioxo-3,4-dihydrophthalazine-2(1H)-carboxamides and -carbothioamides. Retrieved from [Link]
-
PMC - NIH. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]
-
PubMed. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]
-
MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]
-
PubMed. (2019). Azo coupling-based derivatization method for high-sensitivity liquid chromatography-tandem mass spectrometry analysis of tetrahydrocannabinol and other aromatic compounds. Retrieved from [Link]
-
PMC - NIH. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Retrieved from [Link]
-
PubMed. (2012). Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids. Retrieved from [Link]
-
PMC - NIH. (2022). Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions. Retrieved from [Link]
-
PubMed Central. (2025). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl. Retrieved from [Link]
- Google Patents. (2019). WO2019207591A1 - One pot synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid, a key intermediate of zilpaterol.
-
OUCI. (n.d.). Synthesis and analytical differentiation of a novel synthetic cathinone 1-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidin-1-y…. Retrieved from [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
Technical Support Center: Optimizing Chemiluminescence Assays with 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid
Welcome to the technical support center for utilizing 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid in your chemiluminescence assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to help you achieve optimal signal-to-noise ratios and robust, reproducible results.
Introduction to this compound in Chemiluminescence
This compound is a phthalhydrazide derivative, a class of compounds renowned for their chemiluminescent properties. Structurally, it is a derivative of isoluminol, which is known for its high quantum efficiency and stability in immunoassays.[1] The propanoic acid side chain provides a crucial functional group for covalently conjugating this chemiluminescent label to proteins, such as antibodies or antigens, for use in various assay formats.[1]
The core of its function lies in the light-emitting reaction catalyzed by an enzyme, typically horseradish peroxidase (HRP), in the presence of an oxidant like hydrogen peroxide. By understanding the mechanism and the factors that can influence this reaction, we can effectively troubleshoot and optimize your assays to minimize background noise and enhance signal detection.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in my assay?
A1: This compound serves as a chemiluminescent label. Its propanoic acid group allows for stable conjugation to your molecule of interest (e.g., a secondary antibody). In the presence of horseradish peroxidase (HRP) and a peroxide substrate, it emits light, and the intensity of this light is proportional to the amount of the target analyte in your sample.
Q2: How does this compound contribute to a better signal-to-noise ratio?
A2: While this specific molecule is not a "background reducer" in itself, its properties as an isoluminol derivative contribute to a high signal-to-noise ratio. Isoluminol derivatives are favored for their high quantum efficiency, meaning they are very effective at converting chemical energy into light.[1] This inherent brightness allows for the use of lower concentrations of labeled reagents, which can help to reduce non-specific binding and, consequently, background noise.
Q3: Can I use this compound with enzymes other than HRP?
A3: Phthalhydrazide-based chemiluminescence is predominantly associated with peroxidase-catalyzed reactions. While other enzyme systems exist for different chemiluminescent substrates, this compound is designed to work optimally with HRP.
Q4: What are the critical factors for minimizing background in assays using this label?
A4: The most critical factors include:
-
Blocking: Efficiently blocking non-specific binding sites on your solid phase (e.g., microplate or membrane).
-
Washing: Thorough and consistent washing steps to remove unbound reagents.
-
Antibody Concentrations: Optimizing the concentrations of both primary and secondary antibodies to maximize specific binding while minimizing non-specific interactions.
-
Substrate Handling: Using fresh, properly stored substrate and ensuring it is not contaminated.
Troubleshooting Guide: Reducing Background Noise
High background can obscure your signal and lead to inaccurate results. Below are common causes of high background in chemiluminescent assays and step-by-step solutions.
Problem 1: Diffuse, High Background Across the Entire Plate/Membrane
This is often due to issues with blocking, washing, or antibody concentrations.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Insufficient Blocking | Non-specific binding sites on the solid phase are not adequately covered, allowing the enzyme-conjugated antibody to bind randomly. | 1. Increase Blocking Time: Extend the blocking incubation period (e.g., from 1 hour to 2 hours or overnight at 4°C).2. Optimize Blocking Agent: If using a standard blocker like BSA or non-fat milk, try a different blocking agent or a commercially optimized blocking buffer. Ensure the blocking agent is fully dissolved and free of aggregates.3. Increase Blocker Concentration: A modest increase in the concentration of your blocking agent (e.g., from 3% to 5% BSA) may be beneficial. |
| Inadequate Washing | Unbound primary or secondary antibodies are not sufficiently removed, leading to a persistent background signal. | 1. Increase Wash Volume and Duration: Ensure each well or the entire membrane is thoroughly washed with a sufficient volume of wash buffer.2. Increase Number of Washes: Increase the number of wash cycles (e.g., from 3 to 5 washes).3. Add Detergent: Include a non-ionic detergent like Tween-20 (0.05-0.1%) in your wash buffer to help disrupt weak, non-specific interactions. |
| Excessive Antibody Concentration | High concentrations of the primary or secondary antibody can lead to increased non-specific binding. | 1. Titrate Your Antibodies: Perform a titration experiment to determine the optimal dilution for both your primary and secondary antibodies. The goal is to find the concentration that provides the best signal-to-noise ratio.2. Reduce Incubation Time: Shorten the incubation time for the primary or secondary antibody. |
| Substrate Contamination or Degradation | The chemiluminescent substrate can degrade over time or become contaminated, leading to auto-luminescence. | 1. Use Fresh Substrate: Always prepare fresh working solutions of your chemiluminescent substrate just before use.2. Proper Storage: Store substrate components as recommended by the manufacturer, typically protected from light and at the specified temperature. |
Problem 2: Speckled or "Spotty" Background
This is often caused by aggregates in your reagents or contamination.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Aggregates in Blocking Buffer | Undissolved particles in the blocking buffer can settle on the surface and cause localized high background. | 1. Ensure Complete Dissolution: Gently warm and stir your blocking buffer to ensure all components are fully dissolved.2. Filter the Blocker: If aggregates persist, filter the blocking buffer through a 0.22 µm filter before use. |
| Antibody Aggregates | The enzyme-conjugated secondary antibody may contain aggregates that bind non-specifically. | 1. Centrifuge the Antibody: Before dilution, briefly centrifuge the antibody vial to pellet any aggregates.2. Filter the Diluted Antibody: If necessary, filter the diluted antibody solution through a 0.2 µm filter. |
| Contaminated Equipment | Dirty forceps, containers, or automated washer probes can introduce contaminants that interfere with the assay. | 1. Clean Equipment Thoroughly: Ensure all equipment that comes into contact with your assay components is clean.2. Use Filtered Buffers: Filter all buffers to remove any particulate matter. |
Experimental Protocols
Protocol: Optimizing Secondary Antibody Concentration
This protocol will help you determine the ideal dilution of your HRP-conjugated secondary antibody labeled with this compound.
-
Prepare a Test Plate/Membrane: Coat your plate or run a gel and transfer to a membrane with a consistent amount of your target antigen.
-
Primary Antibody Incubation: Incubate all wells/strips with the same optimal concentration of your primary antibody.
-
Secondary Antibody Dilution Series: Prepare a series of dilutions of your HRP-conjugated secondary antibody (e.g., 1:5,000, 1:10,000, 1:20,000, 1:50,000, and a no-secondary control).
-
Incubation: Add the different dilutions to respective wells/strips and incubate under your standard conditions.
-
Washing: Perform your standard washing procedure.
-
Substrate Addition and Signal Detection: Add the chemiluminescent substrate and measure the signal.
-
Analysis: Plot the signal intensity and the background (from the no-secondary control) against the antibody dilution. The optimal dilution will be the one that provides the highest signal-to-noise ratio.
Workflow for Troubleshooting High Background
Caption: A logical workflow for systematically troubleshooting high background in chemiluminescence assays.
Understanding the Chemiluminescence Reaction
The light-producing reaction is a multi-step process. Understanding this can help in diagnosing issues.
Caption: Simplified pathway of the HRP-catalyzed chemiluminescence reaction.
By methodically addressing each potential source of background noise and optimizing your assay parameters, you can fully leverage the high sensitivity of this compound for reliable and reproducible results.
References
-
Paoletti, S., et al. (1987). Luminescent Immunoassay Using Isoluminol Derivatives. Journal of Bioluminescence and Chemiluminescence, 1(2), 127-135. Available at: [Link]
-
Surmodics IVD. (n.d.). What Causes High Background in ELISA Tests? Retrieved from [Link]
-
Vacher, B., et al. (1989). Synthesis and chemiluminescence of new derivatives of isoluminol. Journal of the Chemical Society, Perkin Transactions 2, (5), 677-682. Available at: [Link]
-
Ahmad, M., et al. (2012). Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses. Clinica Chimica Acta, 413(19-20), 1545-1555. Available at: [Link]
-
De Boever, J., et al. (1990). Isoluminol as a marker in direct chemiluminescence immunoassays for steroid hormones. Journal of Bioluminescence and Chemiluminescence, 5(1), 5-10. Available at: [Link]
-
Azure Biosystems. (n.d.). How to Optimize Your Chemiluminescent Western Blots. Retrieved from [Link]
-
Lee, J., & Seliger, H. H. (1972). Quantum yields of luminol chemiluminescence reaction in aqueous and aprotic solvents. Photochemistry and Photobiology, 15(2), 227-237. Available at: [Link]
-
Takara Bio. (n.d.). Detection of horseradish peroxidase (HRP): Western BLoT chemiluminescent substrate series. Retrieved from [Link]
-
Biocompare. (n.d.). Chemiluminescent HRP Substrate. Retrieved from [Link]
-
Lind, J., et al. (2019). Molecular basis of the chemiluminescence mechanism of luminol. Chemistry – A European Journal, 25(20), 5233-5241. Available at: [Link]
-
Neelakantan, S., et al. (2009). Synthesis of novel isoluminol probes and their use in rapid bacterial assays. Bioorganic & Medicinal Chemistry Letters, 19(19), 5722-5726. Available at: [Link]
-
Marzocchi, E., et al. (2008). Chemiluminescent detection systems of horseradish peroxidase employing nucleophilic acylation catalysts. Analytical Biochemistry, 377(2), 189-197. Available at: [Link]
-
Navas, M. J., & Jiménez, A. M. (1996). The influence of dioxygen on luminol chemiluminescence. Journal of Bioluminescence and Chemiluminescence, 11(3), 151-157. Available at: [Link]
-
Novateinbio. (n.d.). Troubleshooting Guide for ELISA High Background Poor Standard Curve. Retrieved from [Link]
-
El-Sayed, M. S., & El-Gaby, M. S. A. (2015). Recent Developments in Chemistry of Phthalazines. Chemical Science Journal, 6(1), 1-15. Available at: [Link]
-
Kumar, A., et al. (2024). Chemiluminescence of Luminol: A Review. International Journal of Advanced Multidisciplinary Research and Studies, 4(2), 898-904. Available at: [Link]
-
Bio-Rad. (n.d.). Detection Methods. Retrieved from [Link]
-
Kumar, A., et al. (2014). Synthesis, antimicrobial evaluation and QSAR studies of 2-hydroxy propanoic acid derivatives. Drug Research, 64(5), 240-245. Available at: [Link]
-
Kaczmarek, E., & Olas, B. (2021). Computational Insights on the Mechanism of the Chemiluminescence Reaction of New Group of Chemiluminogens—10-Methyl-9-thiophenoxycarbonylacridinium Cations. International Journal of Molecular Sciences, 22(11), 5988. Available at: [Link]
-
Li, J., et al. (2020). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. Chemical Communications, 56(86), 13171-13174. Available at: [Link]
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Technical Support Center: Enhancing Fluorescence Studies of 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure the accuracy and reproducibility of your fluorescence-based experiments. Our goal is to empower you with the knowledge to navigate the nuances of fluorescence spectroscopy and unlock the full potential of these fascinating compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fluorescence properties and handling of this compound and its derivatives.
Q1: What are the key structural features of this compound derivatives that influence their fluorescence?
A1: The fluorescence of these derivatives is intrinsically linked to the phthalhydrazide core, which is a luminol analog. The presence of conjugated double bonds and π-electron systems in the phthalazine ring is fundamental for their fluorescence.[1] Substituents on the phthalazine ring or modifications to the propanoic acid side chain can significantly alter the electronic distribution and, consequently, the fluorescence quantum yield, Stokes shift, and sensitivity to the microenvironment. Electron-donating groups generally enhance fluorescence, while electron-withdrawing groups can decrease or quench it.[1]
Q2: How does the choice of solvent affect the fluorescence of my compound?
A2: Solvent polarity is a critical factor. The fluorescence of luminol and its derivatives is highly dependent on the nature of the solvent (protic vs. aprotic) and its polarity.[2][3] Generally, an increase in solvent polarity can lead to a red shift (shift to longer wavelengths) in the emission spectrum due to the stabilization of the more polar excited state.[4] It is crucial to use solvents of high purity, as impurities can act as quenchers or introduce background fluorescence.
Q3: My fluorescence intensity is lower than expected. What are the common causes?
A3: Low fluorescence intensity can stem from several factors:
-
Concentration Quenching: At high concentrations, molecules can interact with each other in the excited state, leading to non-radiative decay pathways and decreased fluorescence. This is also known as the inner filter effect, where the sample itself reabsorbs the emitted light.[5][6]
-
Presence of Quenchers: Dissolved oxygen is a common quencher of fluorescence.[7] Other substances in your sample, such as heavy ions or certain organic molecules, can also act as quenchers.
-
Incorrect Instrument Settings: Suboptimal excitation/emission wavelengths, slit widths, or detector gain can lead to low signal.[8]
-
pH of the Solution: The protonation state of the molecule can significantly impact its fluorescence.[9]
Q4: I am observing unexpected peaks in my emission spectrum. What could be the reason?
A4: Unexpected peaks can be due to:
-
Raman Scattering: The solvent can produce a Raman peak, which is typically sharp and shifts with the excitation wavelength.[10]
-
Second-Order Effects: Monochromators can pass multiples of the selected wavelength. For instance, if you excite at 300 nm, you might see a scatter peak at 600 nm. Using appropriate filters can mitigate this.[10][11]
-
Impurities: Fluorescent impurities in your sample or solvent can contribute to the spectrum.[12]
-
Photodegradation: The compound might be degrading under the excitation light, leading to the formation of new fluorescent species.
Q5: How can I determine the fluorescence quantum yield of my derivative?
A5: The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process.[13] It is typically determined using a comparative method with a well-characterized fluorescence standard with a known quantum yield.[13][14] The method involves comparing the integrated fluorescence intensity and the absorbance of the unknown sample to that of the standard under identical experimental conditions.[14]
Part 2: Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during fluorescence measurements of this compound derivatives.
Issue 1: Poor Reproducibility of Fluorescence Measurements
-
Probable Causes:
-
Solutions:
-
Warm-up the Instrument: Allow the fluorometer's lamp to stabilize for at least 30 minutes before taking measurements.
-
Precise Sample Preparation: Use calibrated pipettes and high-purity solvents. Prepare fresh solutions for each experiment if the compound is unstable.
-
Temperature Control: Use a temperature-controlled cuvette holder to maintain a constant temperature throughout the experiment. Fluorescence intensity is often inversely proportional to temperature.[15][16]
-
Regular Instrument Calibration: Regularly check and calibrate your instrument using standard reference materials.
-
Issue 2: Distorted or Saturated Fluorescence Spectra
-
Probable Causes:
-
Detector Saturation: The fluorescence signal is too intense for the detector, leading to a flattening of the spectral peak.[10][12]
-
Inner Filter Effect: At high concentrations, the sample absorbs a significant portion of the excitation light before it reaches the center of the cuvette, and re-absorbs the emitted light, distorting the spectrum.[5][6]
-
-
Solutions:
-
Reduce Excitation Intensity: Decrease the excitation slit width or use neutral density filters to attenuate the excitation light.[10]
-
Lower the Concentration: Dilute the sample to an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.[6]
-
Adjust Detector Settings: Lower the detector gain or voltage.
-
Use a Micro-cuvette: For highly absorbing samples, using a cuvette with a shorter path length can help.
-
Issue 3: Time-Dependent Decrease in Fluorescence Intensity (Photobleaching)
-
Probable Causes:
-
The fluorophore is being photochemically destroyed by the excitation light. Phthalazine-based probes can have varying photostability.[17]
-
-
Solutions:
-
Minimize Exposure Time: Keep the shutter closed when not acquiring data. Use the lowest possible excitation intensity and the shortest acquisition time that provides an adequate signal-to-noise ratio.
-
Deoxygenate the Solution: Dissolved oxygen can accelerate photobleaching.[7] Purge the solution with an inert gas like nitrogen or argon.
-
Add Photostabilizing Agents: In some cases, antioxidants or commercially available anti-fade reagents can be added to the sample.
-
Issue 4: Aggregation-Caused Quenching (ACQ)
-
Probable Causes:
-
Solutions:
-
Solvent Selection: Use a good solvent for your derivative to ensure it remains well-dissolved.
-
Work at Low Concentrations: As with the inner filter effect, keeping the concentration low can prevent aggregation.
-
Incorporate Bulky Groups: In the design of new derivatives, the introduction of bulky substituents can sterically hinder aggregation.[18]
-
Part 3: Experimental Protocols & Data Presentation
General Protocol for Fluorescence Measurement
A standardized workflow is crucial for obtaining reliable data.
Caption: General workflow for fluorescence measurement.
Step-by-Step Protocol:
-
Solution Preparation:
-
Prepare a concentrated stock solution of the this compound derivative in a high-purity solvent (e.g., DMSO, DMF, or an appropriate buffer).
-
Prepare a series of dilutions from the stock solution to ensure the absorbance at the excitation wavelength is below 0.1.
-
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes.
-
Set the excitation and emission wavelengths. An initial scan can be performed to determine the optimal wavelengths.
-
Set the excitation and emission slit widths. Start with a moderate value (e.g., 5 nm) and adjust as needed to balance signal intensity and spectral resolution.
-
-
Blank Measurement:
-
Fill a clean cuvette with the pure solvent (blank).
-
Place the cuvette in the sample holder and record the emission spectrum. This will account for any background fluorescence and Raman scattering from the solvent.
-
-
Sample Measurement:
-
Rinse the cuvette with the sample solution before filling it.
-
Place the sample cuvette in the holder and record the emission spectrum.
-
-
Data Analysis:
-
Subtract the blank spectrum from the sample spectrum to obtain the corrected fluorescence spectrum.
-
Integrate the area under the corrected emission peak for quantitative analysis.
-
Data Presentation: Solvent Effects
The choice of solvent can significantly impact the fluorescence properties. Below is a table summarizing the hypothetical fluorescence characteristics of a derivative in different solvents.
| Solvent | Dielectric Constant | Emission Max (nm) | Relative Fluorescence Intensity (a.u.) |
| Dioxane | 2.2 | 450 | 80 |
| Ethyl Acetate | 6.0 | 465 | 120 |
| Acetonitrile | 37.5 | 480 | 250 |
| DMSO | 46.7 | 495 | 300 |
| Water | 80.1 | 510 | 150 |
Part 4: Key Factors Influencing Fluorescence
The fluorescence of this compound derivatives is a multifactorial phenomenon. Understanding these factors is key to designing robust experiments and interpreting results accurately.
Caption: Factors affecting fluorescence properties.
-
Molecular Structure & Substituents: The inherent electronic structure dictates the fundamental fluorescence properties. Electron-donating groups (e.g., -NH2, -OH) tend to increase the fluorescence quantum yield, while electron-withdrawing groups (e.g., -NO2, -COOH) often decrease it.[1]
-
Solvent Polarity: As a general rule, polar solvents can stabilize the excited state of polar fluorophores, leading to a red shift in the emission spectrum. This is known as solvatochromism.[2][4]
-
pH: The fluorescence of these derivatives can be highly pH-dependent, especially if the molecule contains acidic or basic functional groups.[9][20] Changes in pH can alter the protonation state, leading to significant changes in the absorption and emission spectra.
-
Temperature: Increasing the temperature generally leads to a decrease in fluorescence intensity due to an increased probability of non-radiative decay pathways (e.g., collisional quenching).[21][22]
-
Concentration: At low concentrations, fluorescence intensity is typically proportional to the concentration. However, at higher concentrations, deviations from linearity occur due to the inner filter effect and aggregation-caused quenching.[5][15]
-
Quenchers: Various substances can quench fluorescence through different mechanisms (e.g., collisional quenching, energy transfer). Dissolved oxygen is a common and potent quencher.[7]
By carefully considering and controlling these factors, researchers can achieve reliable and meaningful results in their studies of this compound derivatives.
References
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Edinburgh Instruments. (2018, August 9). Troubleshooting Measurements of Fluorescence Spectra. [Link]
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Drawell. How to Reduce Fluorescence Measurement Errors. [Link]
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AELAB. (2024, November 5). How to Reduce Fluorescence Measurement Errors. [Link]
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Steadystate and Time-Resolved Fluorescence of Luminol in Different Solvent Mixtures. Rev. Roum. Chim., 2011, 56(8), 815-821. [Link]
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English, C. M., Kitzhaber, Z. B., & Williams, J. (2021, October 1). Challenges of Spectrofluorometry, Part 1: Collect Data Right the First Time. Spectroscopy, 36(10), 24-30. [Link]
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Luminol fluorescence quenching by triethyl amine and non-linear stern-volmer plot : solvent effect. Indian Journal of Chemistry, Vol. 33A, February 1994, pp. 109-113. [Link]
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HORIBA. Fluorescence Spectroscopy Tips and Tricks. [Link]
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Re-engineering luminol: new frontiers in chemiluminescence chemistry. Chem. Soc. Rev., 2016, 45, 1637. [Link]
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Problems Associated With the Need for Standardization in Clinical Spectrophotometric and Fluorometric Measurements. Clin Chem. 1972 Jun;18(6):507-18. [Link]
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Green Chemiluminescence of Highly Fluorescent Symmetrical Azo-Based Luminol Derivative. Oriental Journal of Chemistry 2017, 33(5), 2269-2278. [Link]
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Effect of solvent on the maxi- mum of the luminol chemilumines. ResearchGate. [Link]
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KEYENCE. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. [Link]
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A new and versatile fluorescence standard for quantum yield determination. Phys. Chem. Chem. Phys., 2001, 3, 172-174. [Link]
-
Fluorescence quantum yields and absorption and emission ranges of the... ResearchGate. [Link]
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Zheng, S., et al. (2012). Structural effects on the pH-dependent fluorescence of naphthalenic derivatives and consequences for sensing/switching. Photochem. Photobiol. Sci., 11, 1434-1441. [Link]
-
Changing the Behavior of Chromophores from Aggregation-Caused Quenching to Aggregation-Induced Emission: Development of Highly Eff. Chem. Eur. J. 2010, 16, 4933 – 4937. [Link]
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Slideshare. Factors affecting fluorescence intensity(pharmaceutical analysis). [Link]
-
Naphthalimide-Piperazine Derivatives as Multifunctional “On” and “Off” Fluorescent Switches for pH, Hg2+ and Cu2+ Ions. Molecules 2018, 23, 1374. [Link]
-
Die pH‐Abhängigkeit der Fluoreszenz von Naphthalinderivaten. ResearchGate. [Link]
-
Effect of temperature on the fluorescence emission of ENCTTTC in different nonpolar solvents. ResearchGate. [Link]
-
YouTube. (2018, March 9). Factors affecting Fluorescence. [Link]
-
Quora. (2018, March 24). What is the effect of the pH on the fluorescence?[Link]
-
Achieving Molecular Fluorescent Conversion from Aggregation-Caused Quenching to Aggregation-Induced Emission by Positional Isomerization. Molecules 2022, 27, 23. [Link]
-
Temperature-dependent quenching of UV fluorescence of N 2. ResearchGate. [Link]
-
Cell wash-free fluorescent probes based on phenothiazine and phenoxazine with high photostability and large stokes shifts for targeted imaging of subcellular organelles. Mater Today Bio. 2025 Oct; 35: 102399. [Link]
-
Slideshare. FACTORS AFFECTING FLUORESCENCE INTENSITY.pptx. [Link]
-
Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate. [Link]
-
A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]
-
Effect of temperature on fluorescence quenching and emission characteristics of laser dyes. ResearchGate. [Link]
-
Uncovering the Aggregation-Induced Emission Mechanisms of Phenoxazine and Phenothiazine Groups. ACS Omega 2020, 5, 20, 11442–11450. [Link]
-
Factors That Affect Fluorescein Analysis. Defense Technical Information Center. [Link]
-
Edinburgh Instruments. Quenching of Fluorescence with Temperature. [Link]
-
From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents. J. Mater. Chem. C, 2020,8, 11391-11400. [Link]
-
Aggregation-induced emission or aggregation-caused quenching? Impact of covalent bridge between tetraphenylethene and naphthalimide. ResearchGate. [Link]
-
Cell wash-free fluorescent probes based on phenothiazine and phenoxazine with high photostability and large stokes shifts for targeted imaging of subcellular organelles. PubMed. [Link]
-
Cell Wash-Free Fluorescent Probes Based on Phenothiazine and Phenoxazine with High Photostability and Large Stokes Shifts for Targeted Imaging of Subcellular Organelles. CoLab. [Link]
-
Synthesis of functionalised fluorescent dyes and their coupling to amines and amino acids. J. Chem. Soc., Perkin Trans. 1, 1997, 21, 3197-3204. [Link]
-
Effect of temperature on fluorescence quenching and emission characteristics of laser dyes. IOP Conf. Series: Journal of Physics: Conf. Series 1473 (2020) 012046. [Link]
-
Enhanced fluorescence of phthalimide compounds induced by the incorporation of electron-donating alicyclic amino groups. RSC Publishing. [Link]
-
Cell Wash-Free Fluorescent Probes Based on Phenothiazine and Phenoxazine with High Photostability and Large Stokes Shifts for Targeted Imaging of Subcellular Organelles. ResearchGate. [Link]
-
Synthesis and Biological Activity Evaluation of Differently Substituted 1,4-Dioxo-3,4-dihydrophthalazine-2(1H)-carboxamides and -carbothioamides. ResearchGate. [Link]
-
Detail Synthetic Study of Infrared Fluorescent Dyes: Design, Synthesis and Chemical Properties of their Photodynamic Therapy Probes. These, de doctorat, Chimie, Lyon, INSA, 2012, 272 p. [Link]
-
Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Int J Mol Sci. 2021 May; 22(10): 5321. [Link]
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- 22. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Derivatization with 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic Acid
Welcome to the technical support center for researchers utilizing 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid (CAS 4572-80-9) for chemical derivatization. This guide is designed for scientists and drug development professionals aiming to enhance the analytical detection of target molecules, typically primary and secondary amines or alcohols, via Liquid Chromatography-Mass Spectrometry (LC-MS). Incomplete derivatization can lead to inaccurate quantification, poor sensitivity, and unreliable data. This document provides in-depth troubleshooting guides and validated protocols to help you diagnose and resolve common issues, ensuring your derivatization reactions proceed to completion efficiently and reproducibly.
Understanding the Derivatization Workflow
This compound is a carboxyl-containing reagent. To make it reactive towards nucleophilic groups like amines (-NH₂) or hydroxyls (-OH) on your analyte, its carboxylic acid group must first be "activated." This is typically achieved using a coupling agent, such as a carbodiimide (e.g., EDC or DCC), to form a highly reactive intermediate. Your analyte then reacts with this intermediate to form a stable amide or ester bond, yielding the derivatized product. The phthalazine moiety often serves to improve chromatographic retention or enhance ionization efficiency in the mass spectrometer.[1][2]
The entire process can be visualized as a two-step workflow:
Caption: Troubleshooting flowchart for low product yield.
Detailed Breakdown:
-
Reagent Integrity: Both the phthalazine reagent and the coupling agent (e.g., EDC) can be sensitive to moisture. [3]Hydrolysis renders them inactive. Always use fresh reagents from properly stored stock solutions. Anhydrous solvents are critical, especially during the activation step.
-
Activation Efficiency: The formation of the reactive intermediate is the rate-limiting step. Water contamination will preferentially hydrolyze the intermediate back to the starting acid. Consider adding N-hydroxysuccinimide (NHS), which can react with the O-acylisourea ester to form a more stable, yet still highly reactive, NHS-ester. This can significantly improve yields in aqueous or complex samples.
-
Reaction Conditions: Derivatization reactions are governed by chemical kinetics. [4]Key parameters must be optimized. [5] * pH: For derivatizing amines, the pH should be slightly basic (pH 7-8). This ensures the amine is in its deprotonated, nucleophilic state without causing significant hydrolysis of the activated reagent.
-
Temperature and Time: Many derivatization reactions require heat to proceed to completion. A good starting point is 60°C for 30-60 minutes. [6]If the yield is low, try extending the reaction time or increasing the temperature incrementally.
-
Reagent Concentration: The derivatizing reagent should be in molar excess relative to the analyte to drive the reaction to completion. A 10- to 100-fold molar excess is a common starting point.
-
Q2: I see my product peak, but the peak area is highly variable between injections. Why is my reproducibility so poor?
Poor reproducibility often points to an incomplete or ongoing reaction, or instability of the formed derivative.
-
Incomplete Reaction: If the reaction has not reached its endpoint, small variations in timing, temperature, or pipetting will lead to large variations in the final product concentration. Re-evaluate your reaction time and temperature to ensure the reaction goes to completion. You can test this by running a time-course experiment (e.g., analyzing aliquots at 30, 60, 90, and 120 minutes) to find the point where the product peak area platters.
-
Derivative Instability: The formed amide or ester derivative may be unstable, especially at extreme pH values or in the presence of certain matrix components. After the reaction is complete, consider quenching any excess reagent and adjusting the sample pH to a neutral range (pH 6-7) for storage in the autosampler. Some derivatives are also light-sensitive.
-
Matrix Effects: Complex biological matrices can contain endogenous compounds that interfere with the derivatization reaction or suppress the ionization of the derivative in the mass spectrometer. [7][8]If you suspect matrix effects, try diluting your sample or implementing a more rigorous sample cleanup procedure like solid-phase extraction (SPE). [9]
Q3: I see multiple peaks that could be my derivatized product. What is happening?
The presence of multiple product peaks can be due to side reactions or the presence of isomers.
-
Side Reactions with Reagents: Excess coupling agents like EDC can sometimes react with the analyte or the newly formed derivative, creating adducts. Ensure you are using the correct stoichiometry and consider quenching the reaction (see protocol below).
-
Analyte Isomers: If your analyte has multiple derivatizable sites (e.g., a compound with two primary amine groups), you may form mono- and di-derivatized products. This requires chromatographic separation and careful optimization of the reagent-to-analyte ratio to favor one product.
-
Reaction with Buffer/Solvent: Some buffer components (e.g., Tris buffer, which contains a primary amine) can react with your activated reagent. Use non-reactive buffers like phosphate or HEPES.
Frequently Asked Questions (FAQs)
Q: How should I prepare and store the this compound reagent? A: Prepare stock solutions in an anhydrous aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF). Store aliquots at -20°C or -80°C, protected from light and moisture. Before use, allow the vial to warm completely to room temperature before opening to prevent condensation of atmospheric moisture.
Q: What is the best way to quench the reaction? A: Quenching removes excess activated reagent, preventing further reactions and potential instrument contamination. A simple method is to add a small amount of a high-concentration primary amine solution (e.g., glycine or ammonium formate) that will consume any remaining activated reagent.
Q: How can I confirm the identity of my derivatized product? A: The definitive method is high-resolution mass spectrometry (HRMS) to confirm the accurate mass of the derivatized product. Tandem mass spectrometry (MS/MS) can also be used to observe characteristic fragment ions of the derivatization tag, providing high confidence in the identification. [10] Q: Can matrix effects be mitigated without extensive sample cleanup? A: Sometimes, a simple "dilute-and-shoot" approach can effectively reduce matrix effects to an acceptable level. [9]Additionally, using a stable isotope-labeled internal standard that undergoes the same derivatization reaction can compensate for variations in both reaction efficiency and matrix-induced ionization suppression.
Validated Experimental Protocol
This protocol provides a robust starting point for derivatizing a primary amine analyte. It should be optimized for your specific analyte and matrix.
1. Reagent Preparation:
-
Reagent Solution: Prepare a 10 mg/mL solution of this compound in anhydrous ACN.
-
Activation Solution: Prepare a 20 mg/mL solution of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and a 12 mg/mL solution of N-hydroxysuccinimide (NHS) in anhydrous ACN. Note: Prepare this solution fresh before each batch of experiments.
2. Derivatization Reaction:
-
In a 1.5 mL microcentrifuge tube, add 50 µL of your sample (dissolved in a compatible solvent, preferably ACN or water).
-
Add 100 µL of the Activation Solution (EDC/NHS). Vortex briefly.
-
Immediately add 50 µL of the Reagent Solution. Vortex for 10 seconds.
-
Incubate the mixture at 60°C for 60 minutes in a heating block.
3. Reaction Quenching & Sample Preparation:
-
After incubation, cool the tube to room temperature.
-
Add 20 µL of 1M glycine solution to quench the reaction. Vortex and let stand for 10 minutes at room temperature.
-
Add 780 µL of mobile phase A (e.g., 0.1% formic acid in water) to dilute the sample.
-
Centrifuge at 14,000 x g for 5 minutes to pellet any precipitates.
-
Transfer the supernatant to an HPLC vial for analysis.
4. Parameter Optimization Summary:
| Parameter | Starting Condition | Optimization Range | Rationale for Change |
| Reaction Temperature | 60 °C | 40 - 80 °C | Increases reaction rate, but may cause degradation at higher temps. |
| Reaction Time | 60 min | 30 - 180 min | Ensures reaction proceeds to completion. [5] |
| Reagent:Analyte Molar Ratio | ~50:1 (adjust based on sample) | 10:1 - 200:1 | Excess reagent drives the equilibrium towards the product. |
| pH (for aqueous samples) | Unadjusted (ACN) | 6.5 - 8.5 | Optimizes nucleophilicity of amines while minimizing reagent hydrolysis. [5] |
References
-
Spectroscopy Online. Derivatization in Mass Spectrometry. Available from: [Link]
-
Bioanalysis Zone. Chemical derivatization as a tool for optimizing MS response in sensitive LC–MS/MS bioanalysis and its role in pharmacokinetic studies. Available from: [Link]
-
ResearchGate. Effects of four factors on derivatization efficiency. Notes: A pH; B time. Available from: [Link]
-
MDPI. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Available from: [Link]
-
National Institutes of Health (NIH). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Available from: [Link]
-
Restek. HPLC Troubleshooting Guide. Available from: [Link]
-
ResearchGate. Study of the matrix effects and sample dilution influence on the LC-ESI-MS/MS analysis using four derivatization reagents. Available from: [Link]
-
National Institutes of Health (NIH). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. Available from: [Link]
-
National Institutes of Health (NIH). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Available from: [Link]
-
ResearchGate. (PDF) Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Available from: [Link]
-
Ovid. Chemical derivatization as a tool for optimizing MS response in sensitive LC–MS/MS bioana lysis and its role in pharmacokineti. Available from: [Link]
-
ResearchGate. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Available from: [Link]
-
SlideShare. Derivatization in GC. Available from: [Link]
-
Welch Materials, Inc. Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Available from: [Link]
-
YouTube. What Is Derivatization In Gas Chromatography? - Chemistry For Everyone. Available from: [Link]
-
PubMed. Development and validation of derivatization-based LC-MS/MS method for quantification of short-chain fatty acids in human, rat, and mouse plasma. Available from: [Link]
-
PubMed Central. A Derivatization and Validation Strategy for Determining the Spatial Localization of Endogenous Amine Metabolites in Tissues using MALDI Imaging Mass Spectrometry. Available from: [Link]
-
MDPI. Derivatization in Analytical Chemistry. Available from: [Link]
-
Chemistry LibreTexts. Derivatization. Available from: [Link]
-
Chromatography Today. Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. Available from: [Link]
-
ACS Omega. A Validated Method for the Simultaneous Measurement of Tryptophan, Kynurenine, Phenylalanine, and Tyrosine by High-Performance Liquid Chromatography–Ultraviolet/Fluorescence Detection in Human Plasma and Serum. Available from: [Link]
-
PubMed. Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. Available from: [Link]
-
LCGC International. Troubleshooting Real HPLC Problems. Available from: [Link]
-
ResearchGate. Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry. Available from: [Link]
-
MDPI. Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Available from: [Link]
-
PubMed Central. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Available from: [Link]
-
National Institutes of Health (NIH). Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions. Available from: [Link]
-
PubMed. A fast derivatization procedure for gas chromatographic analysis of perfluorinated organic acids. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Available from: [Link]
-
MDPI. O-Phthalaldehyde Derivatization for the Paper-Based Fluorometric Determination of Glutathione in Nutritional Supplements. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Available from: [Link]
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Technical Support Center: Purification of 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic Acid Derivatives
Welcome to the Technical Support Center for the purification of 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating these valuable heterocyclic compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions and troubleshoot effectively in your laboratory.
The phthalazinone core is a privileged scaffold in medicinal chemistry, but the presence of a carboxylic acid moiety introduces specific purification challenges, including polarity, potential for salt formation, and unique solubility profiles. This guide offers structured, field-tested advice in a question-and-answer format to address the practical issues you may encounter.
Troubleshooting Purification Workflows
This section provides step-by-step guidance to resolve specific issues encountered during the purification of phthalazinone propanoic acid derivatives.
Workflow 1: Purification by Recrystallization
Recrystallization is often the most efficient method for purifying solid organic compounds, leveraging differences in solubility between the target compound and impurities at varying temperatures.[1] However, phthalazinone derivatives can sometimes present challenges.
Question 1: My compound "oils out" instead of forming crystals upon cooling. What's happening and how do I fix it?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to the solution being too concentrated (supersaturated) or cooling too rapidly.[2] Impurities can also suppress the melting point of the mixture, contributing to this issue.
Potential Causes & Solutions:
-
Supersaturation or Rapid Cooling: The solution is too concentrated, causing the compound to crash out of solution as a liquid.
-
Solution: Re-heat the solution until the oil redissolves. Add a small amount (1-5% of total volume) of additional hot solvent to slightly decrease the concentration.[2][3] Allow the flask to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath can promote gradual cooling, which is essential for forming a pure crystal lattice.[1]
-
-
Presence of Impurities: Impurities can act as a eutectic mixture, lowering the melting point of your compound.
-
Solution: If slow cooling fails, consider a preliminary purification step. A quick filtration through a small plug of silica gel, eluting with a moderately polar solvent, can remove baseline impurities that may be inhibiting crystallization.[2]
-
-
Inducing Crystallization: If the solution remains clear upon slow cooling, nucleation may be the issue.
-
Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[2][3]
-
Solution 2: Seed Crystals. If you have a small amount of pure, solid material, add a single tiny crystal to the cooled solution. This "seed" provides a template for crystallization to begin.[2][3]
-
Question 2: My crystal yield is very low. How can I improve recovery?
Answer: Low recovery is a common issue in recrystallization, typically stemming from using an excessive amount of solvent or the compound having significant solubility even in the cold solvent.
Potential Causes & Solutions:
-
Excess Solvent: Using too much hot solvent to dissolve the crude product is the most frequent cause of low yield.
-
Solution: Always use the minimum amount of hot solvent required to fully dissolve the compound.[1][2] If you've already filtered your crystals and suspect low recovery, you can reduce the volume of the mother liquor (the remaining filtrate) by gentle heating or under reduced pressure and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure and might require re-recrystallization.[2]
-
-
Compound Solubility: The compound may still be quite soluble in the chosen solvent, even at low temperatures.
-
Solution 1: Change Solvents. A different solvent or a mixed-solvent system may be more effective. A good solvent system is one where the compound is highly soluble when hot but poorly soluble when cold.[1]
-
Solution 2: Reduce Final Temperature. Ensure you are cooling the solution sufficiently. An ice-water bath (0 °C) or even a dry ice/acetone bath (for appropriate solvents) can significantly decrease the compound's solubility and improve recovery.
-
Protocol: Selecting a Recrystallization Solvent
-
Initial Screening: Place a small amount of your crude compound (20-30 mg) into several test tubes.
-
Solvent Addition: Add a few drops of a different solvent to each tube at room temperature. A suitable solvent will not dissolve the compound at this stage.[2]
-
Heating: Heat the tubes that showed poor room-temperature solubility. A good solvent will dissolve the compound completely when hot.[2]
-
Cooling: Allow the hot solutions to cool to room temperature, then place them in an ice bath. The best solvent will result in the formation of a large quantity of high-quality crystals.[2]
| Common Solvents for Phthalazinone Derivatives | Properties & Notes |
| Dioxane | Often used for recrystallizing phthalazinone derivatives.[4] High boiling point. |
| Ethanol/Water | A common mixed-solvent system. Dissolve in hot ethanol, then add water dropwise until the solution becomes cloudy. Re-heat to clarify and then cool slowly. |
| Ethyl Acetate | A moderately polar solvent. Good for compounds of intermediate polarity. |
| Dichloromethane/Methanol | Can be used for specific crystalline forms of phthalazinone compounds.[5] |
Workflow 2: Purification by Flash Column Chromatography
Flash chromatography is a primary tool for purifying compounds from reaction mixtures, especially when recrystallization is ineffective or impurities have similar polarities.
Question 1: I'm seeing poor separation or overlapping peaks on my column. What should I do?
Answer: Poor separation is almost always due to an inappropriate solvent system or improper column packing. The key is to optimize the mobile phase using Thin Layer Chromatography (TLC) first.
Potential Causes & Solutions:
-
Inappropriate Solvent System: The polarity of the mobile phase is not optimized to differentiate between your product and impurities.
-
Solution: TLC Analysis. The goal is to find a solvent system where your target compound has an Rf (retention factor) value between 0.25 and 0.35, with good separation from all impurities.
-
If the compound stays at the baseline (low Rf), the solvent is not polar enough. Increase the proportion of the more polar solvent (e.g., increase ethyl acetate in a hexane/ethyl acetate system).[2]
-
If the compound runs with the solvent front (high Rf), the solvent is too polar. Decrease the proportion of the polar solvent.[2]
-
-
-
Column Overloading: Too much crude material was loaded onto the column.
-
Solution: As a general rule, the amount of crude material should be about 1-2% of the mass of the silica gel for a challenging separation. For easier separations, this can be increased.
-
-
Poor Column Packing: Channels or cracks in the silica bed will lead to streaking and poor separation.
-
Solution: Ensure the silica is packed as a uniform slurry and is never allowed to run dry. Tapping the column gently as the silica settles can help create a more uniform bed.
-
Question 2: My compound seems to be decomposing or streaking on the silica gel column. How can I purify it?
Answer: The carboxylic acid group in your molecule is acidic, and silica gel is also acidic. This can lead to strong interactions, causing streaking or even decomposition for sensitive compounds.[6]
Potential Causes & Solutions:
-
Acidity of Silica Gel: The acidic nature of silica can be problematic for certain compounds.
-
Solution 1: Deactivate Silica. Prepare a slurry of silica gel in your non-polar solvent containing 1% triethylamine. This neutralizes the acidic sites on the silica surface.
-
Solution 2: Use an Alternative Stationary Phase. Alumina (basic or neutral) or Florisil can be effective alternatives for compounds that are unstable on silica gel.[6]
-
-
High Polarity: The carboxylic acid makes the molecule very polar, causing it to stick to the silica.
-
Solution: Modify the Mobile Phase. Add a small amount (0.5-1%) of acetic or formic acid to the eluent. This protonates the carboxylate, reducing its polarity and interaction with the silica, leading to sharper peaks. Caution: Ensure your compound is stable to acidic conditions.
-
Visualization: Choosing a Purification Method
The following diagram outlines a decision-making process for selecting the most appropriate purification technique.
Caption: Decision tree for selecting a primary purification method.
Workflow 3: High-Performance Liquid Chromatography (HPLC) Purification
For achieving high purity (>99%), especially in drug development, reversed-phase HPLC is the method of choice.[1] These carboxylic acid derivatives are well-suited for this technique.
Question: What are the best starting conditions for purifying my compound with reversed-phase HPLC?
Answer: Reversed-phase HPLC separates compounds based on their hydrophobicity. For polar compounds like this compound, a C18 column is a standard choice.
Recommended Starting Protocol:
-
Stationary Phase: C18 reversed-phase column.[7]
-
Mobile Phase: A gradient system is typically used.
-
Solvent A: Water with an acidic modifier.
-
Solvent B: Acetonitrile or Methanol with the same acidic modifier.
-
-
Acidic Modifier: Adding 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to both solvents is crucial.[7][8] This suppresses the ionization of the carboxylic acid group, making the molecule less polar and resulting in sharper, more symmetrical peaks.
-
Detection: UV detection is standard. The phthalazinone core has a strong chromophore.
-
Derivatization (for enhanced sensitivity): If trace-level quantification is needed and UV sensitivity is insufficient, the carboxylic acid can be derivatized. Reagents like 4-bromomethylbiphenyl can be used to form highly UV-active esters, significantly enhancing detection limits.[9]
Troubleshooting HPLC
| Issue | Possible Cause | Solution |
| Broad or Tailing Peaks | Secondary interactions with the silica backbone; insufficient ion suppression. | Ensure 0.1% TFA or formic acid is present in both mobile phase solvents. Try a different brand of C18 column with better end-capping. |
| Poor Retention (Elutes Early) | Compound is too polar for the mobile phase. | Start with a higher percentage of the aqueous phase (e.g., 95% Water / 5% Acetonitrile) and use a shallower gradient. |
| Multiple Peaks for a Pure Compound | Presence of rotamers or tautomers. | Try running the column at an elevated temperature (e.g., 40-50 °C). This can sometimes coalesce peaks from rapidly interconverting isomers. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis-related impurities I should expect?
A1: The impurity profile depends heavily on the synthetic route. However, common impurities in multi-step syntheses include:
-
Unreacted Starting Materials or Intermediates: These are the most common impurities found in APIs.[10] Proper monitoring of the reaction by TLC or LC-MS is essential to ensure complete conversion.
-
By-products: Side reactions such as dimerization, over-reaction, or incomplete cyclization can lead to by-products.[10]
-
Reagents and Catalysts: Inorganic impurities like reagents, ligands, or heavy metals can be carried through from the manufacturing process.[10]
Q2: My compound is a solid, but it won't dissolve in common chromatography solvents for sample loading. What can I do?
A2: Limited solubility can be a challenge.
-
Solution 1: Use a Stronger Co-solvent. For loading, you can dissolve the crude material in a minimal amount of a stronger, more polar solvent like DMF or DMSO. However, be aware that these strong solvents can distort the chromatography if used in large volumes.
-
Solution 2: Solid Loading. This is often the best method. Dissolve your crude product in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and then evaporate the solvent under reduced pressure. This results in the crude product being adsorbed onto the silica. This dry powder can then be carefully added to the top of your packed column.[6]
Q3: How should I store the purified this compound derivatives?
A3: Like many complex organic molecules, these compounds can be susceptible to degradation over time, especially from exposure to heat, light, or moisture.[10]
-
Storage Conditions: Store the pure, dry solid in a sealed vial, preferably under an inert atmosphere (nitrogen or argon). For long-term storage, keeping it in a freezer at -20 °C is recommended. Protect from light by using amber vials or storing in the dark.
Visualization: Troubleshooting Low Recrystallization Recovery
This flowchart provides a systematic approach to diagnosing and solving low yield issues.
Caption: Troubleshooting flowchart for low recovery in recrystallization.
References
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
- Technical Support Center: Enhancing the Bioavailability of Phthalazinone-Based Compounds - Benchchem.
- RediSep C-18 reversed phase column purification of carboxylic acids - Teledyne ISCO.
- HPLC Separation of Carboxylic Acids - SIELC Technologies.
- "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem.
- How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate.
- Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC.
- (PDF) Synthesis and Spectral Characterization of Some Phthalazinone Derivatives.
- Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
- US11390608B2 - Crystalline forms of phthalazinone compound - Google Patents.
- 3.6F: Troubleshooting - Chemistry LibreTexts.
- How can I separate carboxylic acid and chloride by HPLC? - ResearchGate.
- Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC - NIH.
- Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - NIH.
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC.
- Separation of 1(2H)-Phthalazinone on Newcrom R1 HPLC column - SIELC Technologies.
- Application Notes and Protocols for HPLC Analysis of Carboxylic Acids Using 4-Bromomethylbiphenyl as a Derivatizing Agent - Benchchem.
- CAS 4572-80-9 this compound - BOC Sciences.
- Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC - NIH.
- Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities - MDPI.
- Impurities in Pharmaceuticals- A Review. - SciSpace.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. US11390608B2 - Crystalline forms of phthalazinone compound - Google Patents [patents.google.com]
- 6. Purification [chem.rochester.edu]
- 7. teledyneisco.com [teledyneisco.com]
- 8. Separation of 1(2H)-Phthalazinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scispace.com [scispace.com]
Technical Support Center: Enhancing Amine Detection with 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid
Welcome to the technical support center for the application of 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid in sensitive amine detection. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to ensure the successful application of this reagent in your experiments.
A Note on the Reagent
This compound is a structural analog of luminol, a well-characterized chemiluminescent compound.[1] Due to the limited specific literature on this particular propanoic acid derivative, this guide leverages the extensive knowledge of luminol-based chemiluminescence and general principles of amine derivatization to provide a robust framework for its use. The underlying chemical principles are expected to be highly similar.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound for amine detection.
Q1: What is the principle behind using this compound for amine detection?
A1: This reagent is designed to function as a chemiluminescent probe. The core principle involves a two-step process:
-
Derivatization: The carboxylic acid group on the reagent is activated to react with primary and secondary amines in your sample, forming a stable amide bond. This covalently links the chemiluminescent phthalazinedione core to your target amine.
-
Chemiluminescent Reaction: In the presence of an oxidant (typically hydrogen peroxide) and a catalyst (such as iron compounds or peroxidases) in an alkaline solution, the phthalazinedione moiety of the derivatized amine is oxidized.[1] This reaction generates a short-lived, electronically excited intermediate that emits light as it decays to its ground state. The intensity of the emitted light is proportional to the concentration of the derivatized amine.
Q2: What types of amines can I detect with this reagent?
A2: This reagent is broadly applicable for the derivatization of primary and secondary aliphatic and aromatic amines. The reactivity will be influenced by the steric hindrance around the amine group. Tertiary amines and amides are generally not reactive under these conditions.
Q3: What are the advantages of using a chemiluminescent method for amine detection?
A3: Chemiluminescence offers several key advantages, including:
-
High Sensitivity: Detection limits can reach the sub-fmol level.
-
Wide Dynamic Range: A broad range of amine concentrations can be quantified.
-
Low Background: Since the signal is generated chemically, there is no need for an external light source for excitation, which minimizes background noise from scattered light.
-
Simplicity of Detection: The emitted light can be measured with a luminometer or a CCD camera-based imaging system.
Q4: How should I store the this compound reagent?
Q5: What factors can influence the intensity of the chemiluminescent signal?
A5: Several factors can significantly impact the light output, including:
-
pH: The chemiluminescent reaction is highly pH-dependent, with optimal signal typically observed in alkaline conditions.[1]
-
Concentration of Reagents: The concentrations of the derivatization reagent, oxidant, and catalyst must be optimized for your specific assay.
-
Temperature: Higher temperatures can increase the reaction rate but may also lead to faster signal decay.
-
Presence of Enhancers or Quenchers: Certain molecules can enhance or inhibit the light-emitting reaction.
Part 2: Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during amine detection experiments using this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| No or Low Signal | Inefficient Derivatization: Incomplete reaction between the reagent and the amine. | 1. Optimize Reaction Conditions: Ensure the pH of the derivatization reaction is suitable for amide bond formation (typically slightly acidic to neutral for activation, then shifted to basic for the chemiluminescence step).2. Check Reagent Concentrations: Increase the molar excess of the derivatization reagent relative to the expected amine concentration.3. Verify Amine Availability: Ensure your sample preparation does not mask or degrade the target amine groups. |
| Degraded Reagents: The derivatization reagent, oxidant, or catalyst may have lost activity. | 1. Prepare Fresh Solutions: Always use freshly prepared solutions of all critical reagents.2. Proper Storage: Confirm that all reagents have been stored according to the manufacturer's recommendations (cool, dark, and dry).[1] | |
| Suboptimal Chemiluminescence Reaction Conditions: Incorrect pH, or insufficient oxidant or catalyst. | 1. Optimize pH: Titrate the pH of the final reaction mixture to find the optimal alkaline condition for light emission.2. Optimize Oxidant/Catalyst Concentration: Vary the concentrations of hydrogen peroxide and the catalyst to maximize the signal-to-noise ratio. | |
| High Background Signal | Autoxidation of the Reagent: The derivatization reagent may be auto-oxidizing, leading to a high background signal. | 1. Purity of Reagents: Use high-purity solvents and reagents to minimize contaminants that can trigger non-specific chemiluminescence.2. Light Protection: Protect the reagent solutions from light to minimize photo-degradation.[1] |
| Contaminants in the Sample: The sample matrix may contain interfering substances. | 1. Sample Cleanup: Incorporate a sample cleanup step (e.g., solid-phase extraction) to remove potential interfering compounds.2. Run a Blank: Analyze a sample blank (containing all components except the target amine) to quantify the background signal. | |
| Poor Reproducibility | Inconsistent Pipetting: Inaccurate or inconsistent dispensing of reagents. | 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated.2. Consistent Technique: Use a consistent pipetting technique for all samples and standards. |
| Variable Incubation Times: Inconsistent timing of the derivatization or chemiluminescence reactions. | 1. Standardize Timings: Use a timer to ensure consistent incubation times for all steps.2. Automate if Possible: For high-throughput applications, consider using an automated liquid handling system. | |
| Temperature Fluctuations: Variations in ambient temperature affecting reaction rates. | 1. Use a Temperature-Controlled Environment: Perform incubations in a water bath or incubator to maintain a constant temperature. | |
| Rapid Signal Decay | High Catalyst Concentration: An excessive amount of catalyst can lead to a very rapid but short-lived signal. | 1. Optimize Catalyst Concentration: Reduce the catalyst concentration to achieve a more sustained light emission. |
| Unstable Excited State Intermediate: The chemical environment may be quenching the excited state. | 1. Investigate Enhancers: Consider the use of chemiluminescence enhancers that can prolong the signal duration. |
Part 3: Experimental Protocols & Workflows
Protocol 1: General Procedure for Amine Derivatization
This protocol provides a starting point for the derivatization of amines in solution. Optimization will be required for specific applications.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or DMF).
-
Prepare a solution of a carbodiimide coupling agent (e.g., EDC) and an activator (e.g., NHS) in an appropriate buffer (e.g., MES buffer, pH 6.0).
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, combine your amine-containing sample with the EDC/NHS solution and the this compound solution.
-
Vortex briefly and incubate at room temperature for 1-2 hours, protected from light.
-
-
Removal of Excess Reagent (Optional but Recommended):
-
Excess derivatization reagent can be removed using solid-phase extraction (SPE) with a suitable stationary phase to minimize background signal.
-
Protocol 2: Chemiluminescence Detection
-
Reagent Preparation:
-
Prepare a detection buffer (e.g., carbonate buffer, pH 9.5-10.5).
-
Prepare a stock solution of hydrogen peroxide.
-
Prepare a stock solution of a catalyst (e.g., potassium ferricyanide or horseradish peroxidase).
-
-
Signal Generation and Measurement:
-
In a luminometer-compatible plate or tube, add the derivatized amine sample.
-
Add the detection buffer.
-
Inject the hydrogen peroxide and catalyst solution.
-
Immediately measure the chemiluminescent signal using a luminometer.
-
Experimental Workflow Diagram
Caption: Experimental workflow for amine detection.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree.
References
-
Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses. PubMed Central. [Link]
-
The inhibition by amines and amino acids of bleach-induced luminol chemiluminescence during forensic screening for blood. PubMed. [Link]
-
How to Enhance Luminol Stability in Chemiluminescent Reactions?. Patsnap Eureka. [Link]
-
The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. National Institutes of Health. [Link]
-
A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). ResearchGate. [Link]
-
4-(6,7-Dihydro-5,8-dioxothiazolo[4,5-g]phthalazin-2-yl)benzoic acid N-hydroxysuccinimide ester as a highly sensitive chemiluminescence derivatization reagent for amines in liquid chromatography. PubMed. [Link]
-
Synthesis and Biological Activity Evaluation of Differently Substituted 1,4-Dioxo-3,4-dihydrophthalazine-2(1H)-carboxamides and -carbothioamides. ResearchGate. [Link]
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Technical Support Center: Matrix Effects in the Analysis of Samples Derivatized with 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid (DDPPA) as a derivatizing agent. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of matrix effects in your analytical experiments. The guidance herein is grounded in established scientific principles to ensure the integrity and accuracy of your results.
Introduction to DDPPA and Matrix Effects
This compound, which we will refer to as DDPPA, is a chemical reagent used to modify analytes of interest to improve their detection and quantification, particularly in liquid chromatography-mass spectrometry (LC-MS) applications.[1][2][3] Derivatization with DDPPA can enhance the ionization efficiency and chromatographic retention of target molecules, which is especially beneficial for compounds that are otherwise difficult to analyze.[2][4]
However, when analyzing complex biological samples such as plasma, urine, or tissue extracts, other components in the sample "matrix" can interfere with the analysis.[1][5] This interference is known as the matrix effect , and it can lead to either a suppression or enhancement of the analyte's signal, resulting in inaccurate quantification.[1][5][6][7] Understanding and mitigating these effects is crucial for developing robust and reliable bioanalytical methods.[8]
This guide will walk you through common issues and solutions related to matrix effects when using DDPPA.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific questions and problems you may encounter during your experiments.
Q1: My analyte signal is significantly lower in a plasma sample compared to a simple solvent standard, even after DDPPA derivatization. What could be the cause?
A1: This is a classic example of ion suppression, a common type of matrix effect. [5][6][9]
Causality: In complex matrices like plasma, numerous endogenous components (e.g., phospholipids, salts, proteins) can co-elute with your derivatized analyte.[5][9][10] During the electrospray ionization (ESI) process in the mass spectrometer, these matrix components compete with your analyte for ionization, leading to a reduction in the number of analyte ions that reach the detector.[5][6] Even though DDPPA derivatization is designed to improve ionization, a high concentration of interfering compounds can still overwhelm the system.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ion suppression.
Q2: I'm observing inconsistent results (poor reproducibility) across different batches of the same biological matrix. Why is this happening?
A2: This points to the issue of relative matrix effects.
Causality: The composition of biological matrices can vary significantly from one individual or lot to another. This variability can lead to different degrees of ion suppression or enhancement for your DDPPA-derivatized analyte, resulting in poor precision and accuracy in your overall study.
Mitigation Strategies:
| Strategy | Description | Key Considerations |
| Use of a Stable Isotope-Labeled Internal Standard (SIL-IS) | A SIL-IS is chemically identical to the analyte but has a different mass due to isotopic labeling (e.g., with ¹³C or ²H). It is added to the sample at the beginning of the workflow. | The SIL-IS and the analyte will co-elute and experience the same degree of matrix effect.[7] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability due to matrix effects can be normalized. This is considered the gold standard for correcting matrix effects.[7] |
| Matrix Pooling | Combine several different lots of the blank matrix to create a representative "pooled" matrix for preparing calibrators and quality control samples. | This approach averages out the variability between individual lots, leading to a more consistent and representative calibration curve. |
| Method Ruggedness Testing | During method development, test the method with at least 6-8 different lots of the matrix to assess the potential for relative matrix effects. | This helps to identify potential issues early on and allows for the optimization of the sample cleanup procedure to be more robust against matrix variability. |
Q3: Can the DDPPA derivatization reaction itself contribute to matrix effects?
A3: Yes, the derivatization reagents and byproducts can also cause ion suppression.
Causality: The derivatization reaction mixture often contains an excess of the DDPPA reagent, coupling agents (like carbodiimides), and other buffers or catalysts. If not adequately removed during sample cleanup, these components can co-elute with the derivatized analyte and contribute to ion suppression.
Experimental Protocol: Post-Derivatization Cleanup
A robust Solid-Phase Extraction (SPE) protocol is recommended to remove excess reagents.
Step-by-Step SPE Protocol:
-
Conditioning: Wash the SPE cartridge (e.g., a mixed-mode or reverse-phase sorbent) with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or a buffer).
-
Loading: Load the derivatized sample onto the conditioned cartridge.
-
Washing:
-
Wash 1 (Aqueous): Use a weak aqueous wash (e.g., 5% methanol in water) to remove salts and other highly polar interferences.
-
Wash 2 (Organic): Use a carefully selected organic wash (e.g., 20-30% methanol in water) to remove excess DDPPA reagent and other less polar byproducts without eluting the derivatized analyte. This step is critical and may require optimization.
-
-
Elution: Elute the derivatized analyte with a stronger organic solvent (e.g., 90% methanol in water or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.
Caption: Solid-Phase Extraction (SPE) workflow.
Q4: I am observing ion enhancement instead of suppression. Is this possible?
A4: Yes, while less common, ion enhancement can occur.
Causality: Certain matrix components can paradoxically increase the ionization efficiency of the analyte.[5] This may happen if a co-eluting compound acts as a proton donor or helps to improve the desolvation process in the ESI source, leading to a higher-than-expected signal. While seemingly beneficial, this is still a matrix effect that can compromise accuracy and reproducibility if it is not consistent across all samples.
Troubleshooting: The same principles for troubleshooting ion suppression apply to ion enhancement. The goal is to achieve a consistent and predictable response. The use of a stable isotope-labeled internal standard is the most effective way to correct for both ion suppression and enhancement.[7]
Conclusion
Successfully navigating the challenges of matrix effects is a critical aspect of developing robust and reliable analytical methods for samples derivatized with DDPPA. By systematically evaluating the presence of matrix effects, optimizing sample preparation and chromatographic conditions, and utilizing appropriate internal standards, researchers can ensure the accuracy and integrity of their data.
References
- Benchchem.
- Higashi, T. (2006). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Biological & Pharmaceutical Bulletin, 29(1), 12-23.
- Wikipedia. Ion suppression (mass spectrometry).
- Hewavitharana, A. K., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis.
- Wang, S., et al. (2017). Study of the matrix effects and sample dilution influence on the LC-ESI-MS/MS analysis using four derivatization reagents.
- Sigma-Aldrich.
- Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry Research, 2(1), 1-3.
- Jain, R. P., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Bioanalysis & Biomedicine, 4(4), 53-59.
- Bioanalysis Zone.
- D'Avolio, A., et al. (2018). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 23(11), 2846.
- Van Eeckhaut, A., et al. (2009). Ion Suppression: A Major Concern in Mass Spectrometry.
- Hewavitharana, A. K. (2011). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Bioanalysis, 3(6), 677-689.
- Zhang, X., et al. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis.
- Patel, D. N., et al. (2015). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 1(2), 106-113.
- BOC Sciences. This compound.
- Li, W., & Li, F. (2012). Derivatization Methods for Quantitative Bioanalysis by LC-MS/MS. Bioanalysis, 4(1), 49-69.
- Tsikas, D. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5717.
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- 4. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
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- 9. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 10. chromatographytoday.com [chromatographytoday.com]
Validation & Comparative
A Senior Application Scientist's Guide to Amino Acid Derivatization: Dansyl Chloride vs. a Novel Phthalazinone Reagent
In the landscape of quantitative biology and pharmaceutical development, precise amino acid analysis is a cornerstone. It underpins everything from nutritional science and clinical diagnostics to the characterization of protein-based therapeutics. However, most amino acids are invisible to the most common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, as they lack a native chromophore or fluorophore.[1][2] This necessitates a critical pre-analytical step: derivatization.
This guide provides an in-depth comparison of two reagents for this purpose. We will first explore the industry standard, Dansyl Chloride (DNS-Cl) , a reagent with a long and proven track record. We will then turn our attention to a lesser-known, novel compound, 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid , to evaluate its theoretical potential as a modern alternative. As senior scientists, our goal is not just to follow protocols but to understand the causality behind them and to critically assess new tools that may advance our analytical capabilities.
The Industry Standard: Dansyl Chloride (DNS-Cl)
Dansyl chloride, or 5-(dimethylamino)naphthalene-1-sulfonyl chloride, has been a workhorse in amino acid analysis for decades.[3] Its utility stems from a simple, robust reaction that imparts strong fluorescence and UV absorbance to otherwise challenging analytes.
Mechanism of Action and Derivatization Chemistry
The derivatization process, known as dansylation, is a nucleophilic substitution reaction. It targets the unprotonated primary or secondary amino groups of amino acids.[1] The reaction is performed under alkaline conditions (typically pH 9.5-10.5), which ensures the amino group is deprotonated and thus sufficiently nucleophilic to attack the highly electrophilic sulfonyl chloride group of DNS-Cl.[1] This forms a stable, covalent N-dansyl-sulfonamide adduct that is intensely fluorescent.[1][3]
The bond formed between the dansyl group and the amino acid's N-terminal is notably resistant to acid hydrolysis. This property is particularly valuable for N-terminal sequencing of peptides and proteins, where the protein is first dansylated, then hydrolyzed, and the single fluorescent N-terminal amino acid is subsequently identified.[4]
Caption: Dansylation reaction of an amino acid with Dansyl Chloride.
Performance Characteristics
-
Sensitivity and Detection: The primary advantage of dansylation is the high fluorescence quantum yield of the resulting derivatives.[] This allows for detection in the picomole and even low femtomole range when coupled with HPLC and a fluorescence detector (FLD).[6] Typical excitation/emission maxima are approximately 340 nm and 510 nm, respectively.[] The derivatives also exhibit strong UV absorbance, offering flexibility in detection methods.[1][7]
-
Stability: The N-dansyl-sulfonamide adducts are generally stable, allowing for storage of samples for a reasonable time before analysis.[6] However, this stability is pH-dependent, and the derivatives are susceptible to hydrolysis under prolonged exposure to highly alkaline conditions.[8]
-
Challenges and Mitigations: A crucial aspect of the dansylation protocol is managing the excess reagent. A large excess of DNS-Cl is required to drive the reaction to completion. If not addressed, this excess reagent can hydrolyze to dansyl sulfonic acid or react with the newly formed dansylated amino acids, causing degradation and forming byproducts like dansylamide (Dns-NH2).[6][8] Therefore, a "quenching" step is mandatory. This is typically achieved by adding a primary amine like ethylamine or ammonium hydroxide to consume the remaining DNS-Cl.[6][8][9]
A Novel Challenger: this compound
In contrast to the well-documented Dansyl Chloride, this compound (which we will abbreviate as DDPPA ) is not established as a conventional derivatization agent for amino acid analysis. Its chemical structure, however, presents a plausible, albeit different, pathway for derivatization that warrants a theoretical evaluation.
Postulated Mechanism of Action
DDPPA lacks a highly reactive group like sulfonyl chloride. Instead, its potential for derivatization lies in its propanoic acid moiety. Carboxylic acids can be chemically "activated" to react with primary amines to form highly stable amide bonds. This is a cornerstone of peptide synthesis and bioconjugation chemistry.
A plausible mechanism would involve a two-step process:
-
Activation: The carboxylic acid group of DDPPA is first activated using a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to form a more stable, reactive NHS-ester intermediate.
-
Coupling: This activated DDPPA-NHS ester is then introduced to the amino acid sample. The amino group of the amino acid performs a nucleophilic attack on the activated ester, displacing the NHS leaving group and forming a stable amide bond.
Caption: Postulated two-step derivatization using DDPPA.
Potential Performance Characteristics (Theoretical)
-
Detection: The utility of DDPPA as a labeling reagent is entirely dependent on the photophysical properties of its phthalazinone core. This heterocyclic system may possess inherent fluorescence. If it does, and if the resulting amide conjugate retains or enhances this property, it could serve as a fluorescent tag. Without experimental data, the excitation/emission wavelengths and quantum yield remain unknown.
-
Selectivity: This two-step approach could offer high selectivity. The activation step is specific to the carboxylic acid of DDPPA, and the subsequent coupling is highly specific for primary and secondary amines, similar to dansylation.
-
Stability: Amide bonds are exceptionally stable, generally more so than sulfonamides, particularly across a wider pH range. This could be a significant advantage over dansyl derivatives.
-
Challenges: The primary drawback is the multi-step nature of the proposed protocol, which adds complexity, time, and potential for yield loss at each step compared to the one-pot dansylation reaction. Furthermore, the reaction conditions for the activation and coupling steps would need to be carefully optimized for various amino acids.
Head-to-Head Comparison
The following table summarizes the key characteristics of Dansyl Chloride and the theoretical profile of DDPPA.
| Feature | Dansyl Chloride (DNS-Cl) | This compound (DDPPA) |
| Reaction Principle | Nucleophilic attack on sulfonyl chloride | Activation of carboxylic acid followed by nucleophilic substitution |
| Reactive Group | Sulfonyl Chloride (-SO₂Cl) | Carboxylic Acid (-COOH) |
| Bond Formed | N-Sulfonamide | Amide |
| Protocol Complexity | Single step (derivatization + quenching) | Multi-step (activation + coupling) |
| Reaction pH | Alkaline (pH 9.5 - 10.5)[1] | Activation: Neutral to slightly acidic; Coupling: Neutral to slightly alkaline |
| Reaction Temperature | Room temperature to 60°C[7] | Typically room temperature |
| Derivative Stability | Good, but susceptible to hydrolysis at high pH[8] | Theoretically excellent (amide bond) |
| Detection Method | Fluorescence (Ex/Em: ~340/510 nm), UV Absorbance[][7] | Theoretical (Fluorescence or UV, properties unknown) |
| Sensitivity | High (picomole to femtomole range)[6] | Unknown; requires experimental validation |
| Established Use | Widespread, industry standard for decades[3] | None known for amino acid analysis |
Experimental Protocols
The following protocols represent a validated method for dansylation and a proposed, theoretical workflow for DDPPA that requires experimental validation.
Protocol 1: Amino Acid Derivatization with Dansyl Chloride
This protocol is based on established methodologies.[1][9]
-
Reagent Preparation:
-
Derivatization Buffer: Prepare 100 mM Sodium Carbonate/Bicarbonate buffer and adjust to pH 9.8.
-
Dansyl Chloride Solution: Freshly prepare a 50 mM solution of Dansyl Chloride in acetonitrile (ACN). Store protected from light.
-
Quenching Solution: Prepare a 10% (v/v) solution of ammonium hydroxide in water.
-
-
Sample Preparation:
-
To 20 µL of your amino acid standard or sample in a microcentrifuge tube, add 20 µL of the Derivatization Buffer.
-
-
Derivatization Reaction:
-
Immediately before use, mix the Dansyl Chloride solution and the Derivatization Buffer in a 1:1 ratio.
-
Add 40 µL of this mixed reagent to the sample tube.
-
Vortex briefly and incubate at 60°C for 45 minutes in the dark.
-
-
Quenching:
-
After incubation, add 20 µL of the Quenching Solution to consume excess Dansyl Chloride.
-
Vortex and incubate for an additional 10 minutes at 60°C.
-
-
Analysis:
-
The sample is now ready for dilution and injection into an HPLC system equipped with a C18 column and a fluorescence or UV detector.
-
Protocol 2: Proposed Method for Amino Acid Derivatization with DDPPA
This is a theoretical protocol and requires optimization and validation.
-
Reagent Preparation:
-
Activation Buffer: Prepare 100 mM MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 6.0.
-
Coupling Buffer: Prepare 100 mM Sodium Bicarbonate buffer, pH 8.5.
-
DDPPA Solution: Prepare a 10 mM solution of DDPPA in dimethylformamide (DMF).
-
EDC/NHS Solution: Freshly prepare a solution of 50 mM EDC and 25 mM NHS in the Activation Buffer.
-
-
Activation of DDPPA:
-
In a light-protected tube, mix 50 µL of the DDPPA solution with 50 µL of the EDC/NHS solution.
-
Incubate at room temperature for 30 minutes to form the DDPPA-NHS ester.
-
-
Derivatization Reaction:
-
To 20 µL of your amino acid standard or sample, add 20 µL of the Coupling Buffer.
-
Add 10 µL of the activated DDPPA-NHS ester solution to the sample.
-
Incubate at room temperature for 2 hours, protected from light.
-
-
Analysis:
-
The reaction should be self-quenching as the NHS-ester hydrolyzes over time. The sample is ready for direct injection or cleanup if necessary, followed by HPLC analysis. The detector settings (wavelengths) would need to be determined experimentally by scanning the DDPPA-amino acid conjugate.
-
Caption: General workflow for pre-column amino acid analysis.
Senior Scientist's Perspective and Conclusion
The comparative analysis reveals a clear distinction between a proven, reliable tool and a theoretical concept.
Dansyl Chloride remains the gold standard for good reason. It is effective, highly sensitive, and backed by decades of literature and validated protocols.[3][6] Its primary challenges—the need for quenching and the moderate stability of its derivatives under certain conditions—are well-understood and readily managed in a modern analytical laboratory.[8] For researchers and drug development professionals who require a robust and sensitive method with a high degree of confidence, dansylation is an excellent and immediate choice.
This compound (DDPPA) , on the other hand, represents an intriguing academic question. The proposed mechanism via carboxylic acid activation is chemically sound and could potentially yield highly stable derivatives. However, its viability hinges entirely on the unconfirmed fluorogenic nature of its phthalazinone core and the development of an efficient, multi-step derivatization protocol. It is not a ready-to-use alternative but a candidate for a research project aimed at developing new analytical reagents. Any laboratory considering its use would first need to undertake a significant validation effort, including:
-
Characterizing the photophysical properties (excitation/emission spectra, quantum yield) of DDPPA and its amino acid conjugates.
-
Optimizing the activation and coupling reaction conditions (reagents, stoichiometry, time, pH).
-
Assessing the method's linearity, sensitivity (LOD/LOQ), and reproducibility against known standards.
References
-
Cardinal Scholar. Amino Acid Analysis by Dansylation: A Revised Method. [Link]
-
Zhao, X., et al. (2014). Targeted quantification of amino acids by dansylation. PMC - NIH. [Link]
-
Wikipedia. Dansyl chloride. [Link]
-
Walker, J.M. (1984). The dansyl method for identifying N-terminal amino acids. PubMed. [Link]
-
Molnár-Perl, I. (2005). HPLC of amino acids as dansyl and dabsyl derivatives. ResearchGate. [Link]
-
Scribd. HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. [Link]
-
Riswahyuli, Y., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. ResearchGate. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 4. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of an HPLC Method for the Quantification of 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of the development lifecycle. This guide provides an in-depth, objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid. We will explore the causality behind the experimental choices in the HPLC method validation and compare its performance against established alternative analytical techniques, supported by experimental data.
Introduction: The Analytical Challenge
This compound is a molecule of interest in pharmaceutical research due to its structural motifs that are common in biologically active compounds. Accurate quantification is critical for pharmacokinetic studies, stability testing, and quality control. The molecule possesses a phthalazine-1,4-dione core and a propanoic acid side chain, rendering it polar with UV-absorbing properties due to its aromatic system. This makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection a suitable analytical approach.
However, the selection of an analytical method should not be arbitrary. It requires a thorough validation to ensure it is fit for its intended purpose, as mandated by regulatory bodies and outlined in guidelines such as the International Council for Harmonisation (ICH) Q2(R2) guideline.[1][2] This guide will walk you through the validation of a proposed HPLC method and compare its performance with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Proposed HPLC Method and its Validation
The development of a robust HPLC method requires careful consideration of the analyte's chemical properties. Given the polar and aromatic nature of this compound, a reversed-phase C18 column is a logical first choice, providing a hydrophobic stationary phase for interaction.[3] The mobile phase composition is critical for achieving adequate retention and good peak shape. A mixture of an aqueous buffer (to control the ionization of the carboxylic acid) and an organic modifier (to control elution strength) is necessary.
Experimental Protocol: HPLC Method Validation
1. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient: 20% B to 80% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
2. Validation Parameters (as per ICH Q2(R2) Guidelines):
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by analyzing a placebo (matrix without the analyte) and spiked samples to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: A linear relationship between the concentration of the analyte and the detector response. A series of at least five concentrations of the analyte are prepared and injected. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or with different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Data Presentation: HPLC Method Validation Results
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the analyte's retention time | Complies |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD | - | 0.1 µg/mL |
| LOQ | - | 0.3 µg/mL |
| Robustness | No significant change in results | Complies |
Comparative Analysis: Alternative Analytical Techniques
While the validated HPLC method is robust and reliable, it is essential to understand its performance in the context of other available technologies. Here, we compare it with UPLC-MS/MS and qNMR.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers significant advantages in terms of sensitivity and selectivity.[4] By utilizing a mass spectrometer as a detector, it is possible to monitor specific parent-to-daughter ion transitions, which dramatically reduces matrix interference and allows for much lower detection limits.
Experimental Protocol: UPLC-MS/MS Method
-
UPLC System: Acquity UPLC or equivalent
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient: 10% B to 90% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
MRM Transition: To be determined by direct infusion of the analyte
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same substance.[5][6] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[7] By using a certified internal standard, the absolute concentration of the analyte can be determined.
Experimental Protocol: qNMR Method
-
Spectrometer: 400 MHz or higher
-
Solvent: DMSO-d6
-
Internal Standard: Maleic acid (certified reference material)
-
Pulse Program: A standard single-pulse experiment with a sufficiently long relaxation delay (D1) to ensure full relaxation of the protons.
-
Data Processing: Integration of a well-resolved, unique proton signal from the analyte and a signal from the internal standard.
Performance Comparison
The following table summarizes the expected performance characteristics of the three methods, based on typical experimental outcomes for similar analytes.
| Feature | HPLC-UV | UPLC-MS/MS | qNMR |
| Principle | Chromatographic separation followed by UV absorbance detection | Chromatographic separation followed by mass-based detection | Nuclear magnetic resonance signal intensity relative to an internal standard |
| Selectivity | Good | Excellent | Excellent (based on unique proton signals) |
| Sensitivity (Typical LOQ) | 0.3 µg/mL | 0.05 ng/mL | ~1 mg/mL (for high precision) |
| Linearity (r²) | > 0.999 | > 0.995 | Not applicable (direct quantification) |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% (as Purity) |
| Precision (RSD%) | < 2% | < 15% (at LOQ), < 5% (higher conc.) | < 1% |
| Analysis Time per Sample | ~15 min | ~5 min | ~10 min |
| Need for Analyte-Specific Standard | Yes (for calibration curve) | Yes (for tuning and calibration) | No (certified internal standard is sufficient) |
| Cost per Sample | Low | High | Moderate to High |
Visualizing the Workflow and Decision-Making
HPLC Method Validation Workflow
Caption: Workflow for the validation of the HPLC method.
Comparison of Analytical Techniques
Caption: Decision tree for selecting an analytical technique.
Conclusion and Recommendations
The validated RP-HPLC method provides a reliable, accurate, and precise approach for the routine quantification of this compound. Its primary advantages are its cost-effectiveness and straightforward implementation, making it ideal for quality control laboratories where high throughput and robustness are paramount.
For applications requiring higher sensitivity, such as the analysis of low-level impurities or in biological matrices, UPLC-MS/MS is the superior choice. Its exceptional selectivity and low limits of detection are indispensable in these contexts, despite the higher operational costs.
qNMR stands out as a powerful tool for absolute quantification and is particularly valuable for the certification of reference standards or for obtaining highly accurate purity assessments without the need for an identical analyte standard. While its sensitivity is lower than chromatographic methods, its accuracy and direct traceability to SI units are unparalleled.
The choice of analytical technique is therefore contingent on the specific requirements of the analysis. For the routine quality control of this compound as a drug substance or in a formulated product, the validated HPLC method is highly recommended.
References
-
International Council for Harmonisation. (2023). ICH Harmonised Guideline, Validation of Analytical Procedures Q2(R2). [Link]
-
Axion Labs. (2023). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]
-
Resolian. (2023). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]
-
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
Agilent Technologies, Inc. (2011). Easy, Precise and Accurate Quantitative NMR. [Link]
-
FUJIFILM Wako Chemicals Europe GmbH. Quantitative NMR (qNMR). [Link]
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- 7. agilent.com [agilent.com]
A Senior Application Scientist's Guide to Precision in Carboxylic Acid Quantitation: Evaluating EDC/Dansyl Cadaverine Derivatization
In the landscape of drug development and clinical research, the precise and accurate quantification of carboxylic acid-containing molecules—from endogenous metabolites to active pharmaceutical ingredients (APIs)—is paramount. Due to their inherent polarity and frequent lack of a strong chromophore, direct analysis by High-Performance Liquid Chromatography (HPLC) with common detectors like UV-Vis is often hampered by poor sensitivity and chromatographic retention.[1][2] Chemical derivatization presents a robust solution, transforming the analyte into a species with enhanced detectability and chromatographic behavior.[3]
This guide provides an in-depth evaluation of a widely adopted derivatization strategy: the coupling of carboxylic acids with the fluorescent amine tag, dansyl cadaverine, facilitated by the carbodiimide EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). We will explore the underlying chemistry, present a detailed experimental protocol for method validation, and critically assess its performance through the lens of inter-assay and intra-assay precision. This analysis will be benchmarked against alternative derivatization chemistries, offering researchers a comprehensive framework for methodological selection.
The Rationale for Derivatization: EDC and the Power of Fluorescence
The core of this method lies in the formation of a stable amide bond between the analyte's carboxyl group and the primary amine of dansyl cadaverine. This reaction is not spontaneous and requires an activating agent. EDC, a water-soluble carbodiimide, serves this purpose effectively.[4]
The process unfolds in two primary steps:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the original carboxylic acid.[5]
-
Nucleophilic Attack and Amide Bond Formation: Before hydrolysis can occur, the primary amine of dansyl cadaverine attacks the O-acylisourea intermediate, forming a stable, highly fluorescent amide derivative. The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) is a common and highly recommended practice to improve reaction efficiency by converting the O-acylisourea to a more stable NHS-ester intermediate, thereby reducing hydrolysis and increasing the yield of the final derivative.[5][6]
The resulting dansyl-tagged analyte possesses a strong fluorophore, enabling highly sensitive detection by a fluorescence detector (FLD), often achieving detection limits in the picomole to femtomole range.[7]
Caption: EDC-mediated coupling of a carboxylic acid with dansyl cadaverine.
Experimental Protocol: Validation of Valproic Acid Derivatization in Human Plasma
To illustrate the assessment of precision, we will use the example of quantifying Valproic Acid (VPA), an anti-epileptic drug, in human plasma.
1. Preparation of Reagents and Standards:
-
VPA Stock Solution (1 mg/mL): Accurately weigh and dissolve VPA in methanol.
-
Working Standards: Serially dilute the stock solution with methanol to prepare working standards for calibration curve (e.g., 1-200 µg/mL) and quality control (QC) samples.
-
Internal Standard (IS): Use a structurally similar carboxylic acid not present in the matrix, such as octanoic acid, prepared at a fixed concentration.
-
Derivatization Reagent: Prepare a 5 mg/mL solution of dansyl cadaverine in acetonitrile.
-
Activating Solution: Freshly prepare a solution of 20 mg/mL EDC and 10 mg/mL NHS in water.
-
Protein Precipitation Solution: Acetonitrile with 0.1% formic acid.
2. Sample Preparation and Derivatization Workflow:
-
Spiking: To 100 µL of blank human plasma, add 10 µL of VPA working standard (or methanol for blank) and 10 µL of IS solution.
-
Protein Precipitation: Add 300 µL of cold protein precipitation solution. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Transfer 200 µL of the supernatant to a new microcentrifuge tube.
-
Derivatization:
-
Add 50 µL of the activating solution (EDC/NHS). Vortex briefly.
-
Add 50 µL of the derivatization reagent (dansyl cadaverine). Vortex.
-
Incubate at 60°C for 30 minutes in a heating block.[8]
-
-
Final Preparation: Cool the reaction mixture to room temperature. Transfer to an HPLC vial for analysis.
Caption: Experimental workflow for VPA derivatization in plasma.
3. HPLC-FLD Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with (A) Water + 0.1% Formic Acid and (B) Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detection: Excitation λ = 335 nm, Emission λ = 518 nm.
Assessing Method Precision: Intra-Assay vs. Inter-Assay
Precision measures the closeness of agreement among a series of measurements from the same homogeneous sample. It is typically expressed as the percent coefficient of variation (%CV).
-
Intra-Assay Precision (Repeatability): This assesses precision within a single analytical run. It reflects the method's consistency under the same operating conditions over a short time. To evaluate it, multiple replicates (n=6) of QC samples at low, medium, and high concentrations are analyzed in one batch.
-
Inter-Assay Precision (Intermediate Precision): This evaluates the variation between different analytical runs, for instance, on different days or with different analysts. It demonstrates the method's robustness to routine variations. This is assessed by analyzing the same QC samples over several days (e.g., 3 different days).
Table 1: Intra-Assay Precision for Valproic Acid Quantification
| QC Level | Nominal Conc. (µg/mL) | Mean Measured Conc. (µg/mL) (n=6) | Standard Deviation | %CV | Accuracy (%) |
|---|---|---|---|---|---|
| LQC | 5.0 | 4.89 | 0.21 | 4.3 | 97.8 |
| MQC | 50.0 | 51.15 | 1.64 | 3.2 | 102.3 |
| HQC | 150.0 | 147.90 | 3.55 | 2.4 | 98.6 |
Table 2: Inter-Assay Precision for Valproic Acid Quantification
| QC Level | Nominal Conc. (µg/mL) | Mean Measured Conc. (µg/mL) (n=18 over 3 days) | Standard Deviation | %CV | Accuracy (%) |
|---|---|---|---|---|---|
| LQC | 5.0 | 4.98 | 0.35 | 7.0 | 99.6 |
| MQC | 50.0 | 50.82 | 2.49 | 4.9 | 101.6 |
| HQC | 150.0 | 148.80 | 5.06 | 3.4 | 99.2 |
The data presented in these tables is hypothetical but represents typical performance for a validated bioanalytical method. Acceptance criteria for precision in bioanalysis are generally within 15% CV (20% at the Lower Limit of Quantitation).
The low %CV values in these tables would indicate that the EDC/dansyl cadaverine derivatization method provides high precision for the quantification of VPA in plasma.
Comparative Analysis with Alternative Derivatization Reagents
While the EDC/dansyl cadaverine approach is robust, the choice of derivatization reagent is never one-size-fits-all. The optimal choice depends on the analyte, matrix, and available instrumentation.[9]
Table 3: Comparison of Common Derivatization Strategies for Carboxylic Acids
| Derivatization Strategy | Reagent Example | Detection | Advantages | Disadvantages |
|---|---|---|---|---|
| Amide Formation (Fluorescence) | EDC/NHS + Dansyl Cadaverine | FLD | High sensitivity, robust chemistry, water-soluble reagents available. | Two-step reaction, potential for side reactions if not optimized. |
| Esterification (Fluorescence) | 4-Bromomethyl-7-methoxycoumarin (BrMMC) | FLD | High sensitivity, single-step reaction.[10] | Often requires anhydrous conditions and a catalyst; reagent can be less stable. |
| Hydrazide Formation (LC-MS/MS) | 3-Nitrophenylhydrazine (3-NPH) + EDC | MS/MS | Excellent derivatization efficiency (~100%), enhances ionization for MS.[9] | Requires MS detector; may not be suitable for all carboxylic acids. |
| Esterification (UV) | 2,4'-Dibromoacetophenone | UV | Simple, uses common UV detector.[1] | Lower sensitivity compared to fluorescence or MS methods. |
| Pyridinium Amide (LC-MS/MS) | N-(4-aminomethylphenyl)pyridinium (AMPP) + EDC | MS/MS | Creates a permanently charged derivative, excellent for positive mode ESI-MS.[11] | Requires MS detector; reagent may not be as commercially available. |
Conclusion
The derivatization of carboxylic acids using EDC-mediated coupling with dansyl cadaverine is a powerful and reliable strategy for achieving the high sensitivity and precision required in demanding research and development environments. As demonstrated, a well-optimized protocol can yield excellent intra- and inter-assay precision, ensuring the reproducibility and trustworthiness of analytical data.
However, a Senior Application Scientist must always consider the broader context. The comparison with alternative reagents highlights that while this method is a cornerstone of bioanalysis, reagents like 3-NPH or AMPP may offer superior performance for LC-MS/MS applications. The ultimate decision should be guided by a thorough evaluation of the analytical objectives, sample complexity, and available instrumentation. By grounding our choices in the fundamental principles of chemical reactivity and method validation, we can ensure the generation of high-quality, defensible data.
References
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Lau, O. W., & Wong, S. K. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. Biomedical chromatography : BMC, 10(5), 193–204. [Link]
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Schwaiger, M., Rampler, E., Galvez, L., Zorreguieta, A., & Zang, L. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and bioanalytical chemistry, 416(6), 1435–1446. [Link]
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Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules (Basel, Switzerland), 25(21), 4930. [Link]
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Song, P., Mabrouk, O. S., & El-Aneed, A. (2014). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. ResearchGate. Retrieved from [Link]
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Svec, F., & Stach, J. (2000). An oxazine reagent for derivatization of carboxylic acid analytes suitable for liquid chromatographic detection using visible diode laser-induced fluorescence. Journal of chromatography. B, Biomedical sciences and applications, 745(1), 133–141. [Link]
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El-Shahawi, M. S., & Al-Qarni, H. (2013). Derivatization of carboxylic groups prior to their LC analysis – A review. ResearchGate. Retrieved from [Link]
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Poboży, E., Król, E., Wójcik, L., & Bulska, E. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Analytical and bioanalytical chemistry, 399(1), 379–387. [Link]
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Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Retrieved from [Link]
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Han, Z., Sanford, J. A., & Lerea, K. M. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1783–1793. [Link]
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Poboży, E., Król, E., Wójcik, L., & Bulska, E. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. ResearchGate. Retrieved from [Link]
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Kvitko, K. V., Rybakov, S. S., & Zaripov, M. M. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. PMC. Retrieved from [Link]
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van der Lingen, A., Gootjes, J., & Witte, J. G. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and bioanalytical chemistry, 397(5), 1845–1855. [Link]
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ResearchGate. (n.d.). Optimization test for EDC content for the derivatization reaction. ResearchGate. Retrieved from [Link]
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Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in molecular biology (Clifton, N.J.), 627, 55–73. [Link]
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Reja, R., & Butreddy, A. (2022). Labeling a Protein With Fluorophores Using NHS Ester Derivitization. Methods in molecular biology (Clifton, N.J.), 2529, 137–141. [Link]
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Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. Retrieved from [Link]
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linearity and range of detection for amines with 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry, the accurate quantification of amines is paramount across various disciplines, from pharmaceutical development to environmental science and beyond. However, the inherent physicochemical properties of many amines, such as high polarity and the absence of a strong chromophore, present considerable challenges for direct analysis by common chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). To surmount these obstacles, chemical derivatization is a widely employed strategy to enhance the detectability and chromatographic behavior of these compounds.
This guide was initiated by a query regarding the use of 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid for the analysis of amines. A thorough review of the scientific literature did not yield established methods or performance data for this specific compound as a derivatizing agent. Therefore, this guide has been developed to provide a broader, more comprehensive resource for researchers. We will delve into a comparative analysis of well-established and validated derivatizing agents, focusing on their linearity and range of detection for various amines. This guide aims to equip you with the foundational knowledge and practical insights to select the optimal derivatization strategy for your specific analytical needs.
The "Why" of Derivatization: Enhancing Amine Analysis
Derivatization is a chemical modification process that converts an analyte into a derivative with properties more suitable for the analytical method being used. For amines, the primary objectives of derivatization are:
-
Introduction of a Chromophore or Fluorophore: Many simple amines do not absorb ultraviolet (UV) or visible light, nor do they fluoresce, making them "invisible" to common HPLC detectors. Derivatization attaches a molecule (a "tag") that has strong UV absorbance or fluorescence, dramatically increasing detection sensitivity.[1]
-
Improved Volatility for GC Analysis: Primary and secondary amines are often non-volatile due to hydrogen bonding. Derivatization can block these active hydrogens, increasing the volatility of the amines and making them amenable to GC analysis.[2][3][4]
-
Enhanced Chromatographic Separation: By altering the polarity and size of the amine molecules, derivatization can improve their separation on a chromatographic column, leading to better resolution and more accurate quantification.[5]
-
Increased Stability: Some amines may be unstable under the conditions of analysis. Derivatization can create more stable derivatives, leading to more reproducible results.[1][6]
A Comparative Overview of Leading Derivatizing Agents
The choice of a derivatizing agent is a critical decision in method development and depends on several factors, including the nature of the amine (primary, secondary, or tertiary), the required sensitivity, the stability of the derivatives, and the available analytical instrumentation.[7] Here, we compare some of the most widely used derivatizing agents.
Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)
Dansyl chloride is a classic and versatile reagent that reacts with primary and secondary amines to form stable, highly fluorescent sulfonamide adducts.[8][9] The reaction is typically carried out under alkaline conditions (pH 9.5-10.5) to ensure the amino group is unprotonated and thus nucleophilic.[8]
-
Advantages: Reacts with both primary and secondary amines, derivatives are very stable, and it provides excellent fluorescence sensitivity.[9][10]
-
Disadvantages: The reaction can be slow, and excess reagent needs to be removed or quenched to avoid interference.[7] Dansyl chloride can also react with other nucleophiles like phenols and thiols.[1]
-
Detection: Fluorescence (Ex: ~340 nm, Em: ~520 nm) and UV (~254 nm).[1][11]
o-Phthalaldehyde (OPA)
OPA is a popular fluorogenic reagent that reacts rapidly with primary amines in the presence of a thiol (like 2-mercaptoethanol) to form highly fluorescent isoindole derivatives.[12][13] The reaction is very fast, often completing in under a minute at room temperature.[1]
-
Advantages: Very rapid reaction, the reagent itself is not fluorescent, leading to low background signals.[14] It's well-suited for automated pre-column derivatization.[15]
-
Disadvantages: Only reacts with primary amines.[12] The derivatives can be unstable, which may require immediate analysis.[1][13]
-
Detection: Fluorescence (Ex: ~340 nm, Em: ~450 nm).[15]
9-Fluorenylmethyl Chloroformate (FMOC-Cl)
FMOC-Cl is another widely used reagent that reacts with both primary and secondary amines to produce highly fluorescent and stable derivatives.[16] The reaction is typically performed in a buffered alkaline solution.[17]
-
Advantages: High sensitivity, stable derivatives, and reacts with both primary and secondary amines.[16][18]
-
Disadvantages: The reagent and its hydrolysis product (FMOC-OH) can interfere with the analysis, often requiring an additional step to remove them.[16]
-
Detection: Fluorescence (Ex: ~265 nm, Em: ~315 nm).[18]
Ninhydrin (2,2-Dihydroxy-1,3-indandione)
Ninhydrin is a classic chromogenic reagent used for the detection of ammonia and primary and secondary amines.[19][20] The reaction, typically carried out with heating, produces a deep purple color known as Ruhemann's purple.[20][21][22]
-
Advantages: Simple and robust colorimetric reaction.[20]
-
Disadvantages: Requires heating, and the color intensity can vary with different amines.[20] It is not as sensitive as fluorescent methods and is often used for post-column derivatization.[23]
-
Detection: Visible absorbance (~570 nm).[22]
Fluorescamine (4-Phenylspiro[furan-2(3H),1'(3'H)-isobenzofuran]-3,3'-dione)
Fluorescamine is a fluorogenic reagent that reacts almost instantaneously with primary amines to form highly fluorescent pyrrolinone products.[24][25]
-
Advantages: Extremely rapid reaction, specific for primary amines, and the reagent and its hydrolysis byproducts are non-fluorescent, resulting in a low background.[14][26]
-
Disadvantages: Only reacts with primary amines.[14] The reagent is susceptible to hydrolysis, so it must be used in a non-aqueous solvent and added to the aqueous amine solution.[27]
-
Detection: Fluorescence (Ex: ~390 nm, Em: ~475 nm).[26]
Performance Comparison: Linearity and Detection Limits
The following table summarizes the performance characteristics of these common derivatizing agents based on data from various studies. It is important to note that the linearity, LOD, and LOQ are dependent on the specific amine, the sample matrix, and the instrumental setup.
| Derivatizing Agent | Analyte(s) | Linearity (r²) | LOD | LOQ | Detection Method | Reference(s) |
| Dansyl Chloride | Biogenic Amines | > 0.9989 | 0.015–0.075 µg/mL | 0.05–0.25 µg/mL | HPLC-FLD | [28] |
| Atomoxetine | 0.9995 | 15.96 ng/mL | 48.38 ng/mL | CZE-UV | [6] | |
| Biogenic Amines | > 0.99 | 0.0075–1.6 mg/L | - | HPLC-FLD | [6] | |
| o-Phthalaldehyde (OPA) | Biogenic Amines | > 0.99 | 0.1–0.5 pMol/injection | - | HPLC-FLD | [15] |
| Amino Acids | > 0.99 | 21–49 fmol/µL | - | UHPLC-FLD | [29] | |
| Amino Acids | - | < 1 pmol | - | HPLC-FLD | [30] | |
| FMOC-Cl | Various Amines | > 0.9956 | - | - | HPLC-FLD | [16] |
| N-nitrosamines | 0.9990 - 0.9994 | - | 0.038 - 0.050 µg/g | HPLC-FLD | [16] | |
| Amino Acids | Linear | fmol range | - | HPLC-FLD | [18] | |
| Parabens & BPA | 0.9995 - 0.9998 | - | - | HPLC-DAD | [31] | |
| Ninhydrin | Amino Acids | - | - | - | Spectrophotometry | [20][22] |
| Fluorescamine | Primary Amino Acids | Linear over 2-3 orders of magnitude | 0.8–2.9 ng | - | RTP | [24] |
Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) can be reported in various units (e.g., µg/mL, ng/mL, pmol). The values presented here are as reported in the cited literature and provide a general comparison of sensitivity.
Experimental Protocols: A Practical Guide
The following protocols are generalized and should be optimized for your specific application.
Pre-column Derivatization with Dansyl Chloride for HPLC Analysis
This protocol is adapted for the derivatization of biogenic amines.[7][28]
Reagents and Materials:
-
Amine standards or sample extract
-
Dansyl chloride solution (e.g., 5 mg/mL in acetone)
-
Saturated sodium bicarbonate solution (or other alkaline buffer, pH ~9.5-10.5)
-
Quenching solution (e.g., 25% ammonia solution or proline solution)
-
Extraction solvent (e.g., toluene or diethyl ether)
-
HPLC grade solvents (e.g., acetonitrile, water)
-
Vials for reaction and analysis
Procedure:
-
Sample Preparation: To 1 mL of the amine-containing sample or standard in a reaction vial, add 2 mL of saturated sodium bicarbonate solution.
-
Derivatization: Add 2 mL of the dansyl chloride solution. Vortex the mixture and incubate in a water bath at 60°C for 45 minutes in the dark.
-
Quenching: Cool the reaction mixture to room temperature. Add 100 µL of the quenching solution to react with the excess dansyl chloride. Vortex and let it stand for 30 minutes.
-
Extraction: Add 2 mL of the extraction solvent and vortex vigorously for 1 minute. Centrifuge to separate the phases.
-
Sample for Analysis: Carefully transfer the organic (upper) layer to a clean vial. Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a known volume of the HPLC mobile phase.
-
Analysis: Inject an appropriate volume into the HPLC system.
Post-column Derivatization with Ninhydrin for Amino Acid Analysis
This is a classic method often used with ion-exchange chromatography.
Reagents and Materials:
-
Ninhydrin reagent solution (e.g., ninhydrin in a mixture of ethylene glycol and buffer)
-
HPLC system with a post-column reaction module (pump, reaction coil, and heating unit)
-
Visible detector
Procedure:
-
Chromatographic Separation: Separate the underivatized amino acids on an appropriate HPLC column (typically ion-exchange).
-
Post-column Reaction: The eluent from the column is continuously mixed with the ninhydrin reagent solution delivered by a second pump.
-
Heating: The mixture flows through a heated reaction coil (e.g., 100-130°C) to facilitate the color-forming reaction. The residence time in the coil is critical for complete reaction.
-
Detection: The colored derivatives then pass through a visible detector set at the appropriate wavelength (typically 570 nm for primary amines and 440 nm for secondary amines like proline).
Visualizing the Workflow
Conclusion: Selecting the Right Tool for the Job
The derivatization of amines is an indispensable technique for their successful analysis by chromatographic methods. While a vast array of reagents exists, Dansyl Chloride, OPA, and FMOC-Cl are among the most robust and widely adopted for HPLC analysis due to the high sensitivity they impart through fluorescence. For GC analysis, acylation and silylation are the go-to methods for increasing volatility.
The choice of the optimal derivatizing agent is a balancing act between the specific requirements of the analysis and the inherent properties of the reagent. For instance, if both primary and secondary amines need to be quantified, Dansyl Chloride or FMOC-Cl would be suitable choices.[32] If speed and automation are critical, and only primary amines are of interest, OPA is an excellent option.[15] A thorough understanding of the reaction mechanisms, advantages, and limitations of each reagent, as presented in this guide, is crucial for developing a robust, accurate, and reliable analytical method for amine quantification.
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Wikipedia. (2023, December 2). Ninhydrin. Wikipedia. Retrieved January 17, 2026, from [Link]
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- R. S. S. Kumar, S. S. Kumar, & A. K. Singh. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. In Food Toxicology.
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- Various Authors. (n.d.). Dansyl Chloride as a Derivatizing Agent for the Analysis of Biogenic Amines by CZE-UV. Various Journals.
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Aryal, S. (2022, May 19). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Microbe Notes. Retrieved January 17, 2026, from [Link]
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Chemistry LibreTexts. (2023, August 29). Derivatization. Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
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Chemistry For Everyone. (2025, August 14). What Is Derivatization In GC-MS?. YouTube. Retrieved January 17, 2026, from [Link]
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- Wernisch, S., et al. (2025, August 30). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Analytical and Bioanalytical Chemistry.
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- Helsinki University. (n.d.).
- JASCO. (2023, November 22).
- Various Authors. (2025, August 7). Advances in the o-phthalaldehyde derivatization of amino acids and amines for their high performance liquid chromatographic analysis.
- Płotka-Wasylka, J., et al. (2016). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews, 116(18), 11667–11706.
- Various Authors. (2021, July 29).
- Various Authors. (n.d.). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis.
- Li, Y., et al. (2021). Determination of Biogenic Amines in Different Parts of Lycium barbarum L.
- Płotka-Wasylka, J., et al. (2016). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition.
- Wu, G., et al. (2013). Targeted quantification of amino acids by dansylation. Methods in Molecular Biology, 1001, 31–41.
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- Abdullah, M. P., et al. (2014). 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD. Malaysian Journal of Analytical Sciences, 18(1), 133-141.
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A Comparative Guide to Establishing Limits of Detection (LOD) and Quantification (LOQ) for 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid-based Assays
This guide provides a comprehensive framework for determining the limit of detection (LOD) and limit of quantification (LOQ) for 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid. As a molecule combining a phthalazine core with a propanoic acid side chain, its analysis presents specific challenges and opportunities. Due to the limited availability of published, validated methods for this exact analyte, this document synthesizes best practices and established protocols for structurally related carboxylic acids and phthalazine derivatives. We will explore and compare the most relevant analytical techniques, providing a robust, scientifically-grounded strategy for methods development and validation in a research and drug development context.
The core objective of any quantitative assay is to produce reliable and consistent data.[1] The validation of analytical methods is therefore a critical pillar of quality assurance in the pharmaceutical industry, ensuring that a method is suitable for its intended purpose.[2][3] Key performance characteristics of a validated method are its LOD and LOQ. The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.[4][5] This distinction is crucial: at the LOD, you can confidently say the analyte is present; at the LOQ, you can confidently report its concentration.
Section 1: Choosing the Right Analytical Technique
The selection of an analytical method is the most critical decision influencing assay sensitivity and selectivity. The structure of this compound, featuring a UV-active phthalazine chromophore and a polar carboxylic acid group, makes High-Performance Liquid Chromatography (HPLC) the technique of choice. The primary comparison lies in the detection method coupled to the HPLC system.
High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)
HPLC-UV is a workhorse in pharmaceutical analysis due to its robustness, cost-effectiveness, and wide availability.[6] The phthalazine ring system contains conjugated double bonds, which will produce a strong UV absorbance, making this detection method highly suitable.
-
Expertise & Experience: The key to success with HPLC-UV is optimizing the mobile phase and detection wavelength. The carboxylic acid moiety necessitates an acidified mobile phase (e.g., using formic or phosphoric acid) to suppress ionization and ensure a sharp, symmetrical peak shape on a reversed-phase column (like a C18). The detection wavelength should be set at an absorbance maximum (λ-max) of the phthalazine core to maximize the signal-to-noise ratio, a critical factor for achieving low LOD and LOQ values.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring the highest sensitivity and selectivity, such as analysis in complex biological matrices (plasma, tissue homogenates), LC-MS/MS is the superior alternative.[7] This technique offers the ability to unequivocally identify and quantify the analyte based on its mass-to-charge ratio (m/z) and its fragmentation patterns.
-
Expertise & Experience: While powerful, LC-MS/MS presents its own challenges for carboxylic acids. These molecules can exhibit poor ionization efficiency in electrospray ionization (ESI).[7][8] Chemical derivatization can be employed to improve ionization and, consequently, sensitivity.[8] For this analyte, operating in negative ion mode to detect the deprotonated carboxylate anion [M-H]⁻ is a logical starting point.[7] The development of a Multiple Reaction Monitoring (MRM) method, which monitors a specific precursor-to-product ion transition, provides exceptional specificity and significantly lowers the limits of detection compared to UV-based methods.[9]
Performance Comparison
The choice between HPLC-UV and LC-MS/MS depends on the required sensitivity and the complexity of the sample matrix.
| Parameter | HPLC-UV | LC-MS/MS | Rationale & Causality |
| Typical LOD | 0.1 - 1 µg/mL[4] | 0.01 - 10 ng/mL[4][8] | Mass spectrometry is inherently more sensitive and selective, filtering out chemical noise that elevates the baseline in UV detection. |
| Typical LOQ | 0.3 - 3 µg/mL[4] | 0.03 - 30 ng/mL[4] | The higher signal-to-noise ratio in LC-MS/MS allows for precise and accurate measurements at much lower concentrations. |
| Selectivity | Moderate | High | HPLC-UV relies on chromatographic retention time for identification, making it susceptible to interference from co-eluting compounds with similar UV spectra. LC-MS/MS uses both retention time and a unique mass transition, virtually eliminating interferences.[10] |
| Matrix Effects | Low to Moderate | High | UV detection is less prone to matrix effects. In LC-MS/MS, components of the sample matrix can suppress or enhance the ionization of the target analyte, requiring careful sample preparation or the use of an isotope-labeled internal standard. |
| Cost & Complexity | Lower | Higher | HPLC-UV systems are more affordable and require less specialized training to operate and maintain compared to LC-MS/MS instruments.[4] |
Section 2: Experimental Protocol for LOD & LOQ Determination by HPLC-UV
This protocol provides a self-validating system for determining the LOD and LOQ of this compound, grounded in the principles outlined by the International Council for Harmonisation (ICH).[4][11]
Materials and Instrumentation
-
Analyte: this compound standard of known purity.
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Reagents: HPLC-grade acetonitrile, methanol, and water; formic acid or phosphoric acid.
Chromatographic Conditions (Starting Point)
-
Mobile Phase: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile.
-
Elution: Isocratic (e.g., 60:40 A:B) or a shallow gradient, optimized for analyte retention and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined via DAD scan of a concentrated standard (estimated λ-max ~240-280 nm).
-
Injection Volume: 10 µL.
Workflow for Method Development and Validation
Caption: Experimental workflow for LOD and LOQ determination.
Step-by-Step Protocol
-
Stock and Standard Preparation:
-
Accurately prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., methanol or mobile phase).
-
Perform serial dilutions to create a set of at least 6 calibration standards at the low end of the expected concentration range. The lowest standard should be near the anticipated LOQ.
-
-
Data Collection:
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Inject the blank solution (mobile phase) at least 10 times to determine the standard deviation of the baseline noise around the analyte's retention time.
-
Inject each calibration standard multiple times (e.g., 6 replicates) to ensure statistical validity.
-
-
Calculation of LOD and LOQ (Calibration Curve Method):
-
This method is recommended by the ICH and is highly reliable.[12]
-
Construct a calibration curve by plotting the mean peak area against the known concentration of each standard.
-
Perform a linear regression analysis on the data points.
-
Calculate the LOD and LOQ using the following equations[11][12]:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Where:
-
-
Verification:
-
The calculated values are estimates and must be experimentally verified.[11]
-
Prepare new standard solutions at the calculated LOD and LOQ concentrations.
-
Inject these solutions multiple times (e.g., n=6).
-
At the LOD concentration, the analyte peak should be consistently distinguishable from noise (Signal-to-Noise ratio (S/N) ≥ 3).[13]
-
At the LOQ concentration, the measurements must demonstrate acceptable precision (e.g., Relative Standard Deviation (RSD) ≤ 10%) and accuracy.[13]
-
Visualizing the LOD/LOQ Concept
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A Comparative Guide to the Cross-Reactivity of Activated 3-(1,4-Dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic Acid with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of bioconjugation and chemical probe development, the precise and efficient modification of nucleophilic functional groups is paramount. While a variety of reagents exist for this purpose, a nuanced understanding of their reactivity profiles is crucial for experimental success. This guide provides an in-depth technical comparison of the cross-reactivity of activated 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid with various nucleophiles, juxtaposed with commonly employed alternative reagents. The focus here is on the activated form of this molecule, typically as an N-hydroxysuccinimide (NHS) ester, which transforms the carboxyl group into a reactive handle for covalent bond formation.
The phthalhydrazide core of the title compound is a stable heterocyclic system, and its primary role in this context is often as a reporter moiety or a structural scaffold rather than the reactive center. The reactivity towards nucleophiles is dictated by the activated carboxylic acid on the propanoic acid side chain.
Reactivity with Primary and Secondary Amines: The Primary Target
The reaction of activated this compound, particularly its NHS ester, with primary and secondary amines is the most prominent application of this reagent. This reaction proceeds via a nucleophilic acyl substitution mechanism to form a stable amide bond.
Reaction Mechanism and Specificity
The primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the activated ester. This leads to the formation of a tetrahedral intermediate which then collapses, releasing the activating group (e.g., N-hydroxysuccinimide) and forming the desired amide linkage.
dot graph "Amine_Reaction_Mechanism" { rankdir="LR"; node [shape=plaintext]; "Activated Ester" -> "Tetrahedral Intermediate" [label=" + R-NH2"]; "Tetrahedral Intermediate" -> "Amide Product" [label="- Activating Group"]; } caption: Reaction of an activated ester with a primary amine.
This reaction is highly efficient with primary amines and to a lesser extent with secondary amines. The optimal pH for this reaction is typically in the range of 7.2 to 8.5.[1][2] At lower pH, the amine is protonated and thus non-nucleophilic, while at higher pH, the hydrolysis of the activated ester becomes a significant competing reaction.[3]
Comparison with Alternative Amine-Reactive Reagents
A comparative overview of activated this compound (as its NHS ester) with other common amine-reactive reagents is presented below.
| Reagent Class | Reactive Group | Target Nucleophile(s) | Resulting Bond | Optimal pH | Key Advantages | Key Disadvantages |
| Activated Phthalhydrazide | Activated Ester (e.g., NHS ester) | Primary & Secondary Amines | Amide | 7.2 - 8.5 | Stable amide bond; Phthalhydrazide moiety can have reporter properties. | Susceptible to hydrolysis at high pH. |
| NHS Esters (General) | N-Hydroxysuccinimide ester | Primary & Secondary Amines | Amide | 7.2 - 8.5 | High reactivity; Well-established protocols.[1][2] | Hydrolysis is a major side reaction.[3] |
| Isothiocyanates | -N=C=S | Primary Amines | Thiourea | 9.0 - 10.0 | Stable thiourea linkage; Less prone to hydrolysis than NHS esters. | Requires higher pH; Can have cross-reactivity with thiols. |
| Sulfonyl Chlorides | -SO2Cl | Primary & Secondary Amines, Thiols | Sulfonamide | > 8.5 | Forms very stable sulfonamide bonds. | High reactivity can lead to lack of selectivity; Reacts with water. |
| Carbodiimides (e.g., EDC) | -N=C=N- | Carboxyls (for activation to react with amines) | Amide (zero-length) | 4.5 - 6.0 (activation), 7.2-7.5 (amine reaction) | Forms a direct amide bond without a spacer.[4][5] | Can lead to side products; Requires careful control of reaction conditions. |
Cross-Reactivity with Thiols: A Potential Side Reaction
While amines are the primary target, activated esters such as the NHS ester of this compound can also exhibit cross-reactivity with other nucleophiles present in a biological system, most notably thiols (cysteine residues in proteins).
Thiol Reactivity Profile
The reaction with thiols proceeds via a similar nucleophilic acyl substitution mechanism to form a thioester. However, this reaction is generally less favorable than the reaction with primary amines under typical bioconjugation conditions (pH 7.2-8.5). The resulting thioester bond is also more labile than the corresponding amide bond, particularly at higher pH.
dot graph "Thiol_Reaction_Mechanism" { rankdir="LR"; node [shape=plaintext]; "Activated Ester" -> "Tetrahedral Intermediate" [label=" + R-SH"]; "Tetrahedral Intermediate" -> "Thioester Product" [label="- Activating Group"]; } caption: Reaction of an activated ester with a thiol.
Several factors influence the extent of this cross-reactivity:
-
pH: The reactivity of thiols increases with pH as the more nucleophilic thiolate anion is formed. However, at higher pH, the hydrolysis of the activated ester also accelerates, creating a narrow window for selective amine modification.
-
Relative Nucleophilicity: While the intrinsic nucleophilicity of thiolates is high, the concentration of deprotonated thiols is often lower than that of primary amines at physiological pH.
-
Steric Hindrance: The accessibility of the thiol group can influence its reactivity.
For applications requiring high specificity for amines, it is crucial to control the reaction conditions to minimize thiol modification. This can be achieved by:
-
Maintaining the pH in the lower end of the recommended range (e.g., 7.2-7.5).
-
Using a moderate excess of the activated phthalhydrazide reagent.
-
Including a thiol-blocking agent if necessary, although this can complicate the experimental workflow.
Reactivity with Other Nucleophiles: Hydroxyls and Water
Hydroxyl Groups
The reaction of activated esters with hydroxyl groups (e.g., serine, threonine, tyrosine residues in proteins, or carbohydrate moieties) to form ester bonds is generally slow and inefficient under aqueous conditions. This is due to the lower nucleophilicity of hydroxyl groups compared to amines and the rapid hydrolysis of the activated ester in water. Significant modification of hydroxyl groups typically requires harsh conditions, such as high pH and the absence of water, which are often incompatible with biological molecules.
Hydrolysis: The Inevitable Competing Reaction
The hydrolysis of the activated ester to the corresponding carboxylic acid is a significant competing reaction in aqueous media. The rate of hydrolysis is highly pH-dependent, increasing dramatically at pH values above 8.5.[3] This underscores the importance of performing conjugation reactions within the optimal pH range and for a controlled duration to maximize the yield of the desired conjugate and minimize the formation of the unreactive hydrolyzed product.
dot graph "Hydrolysis_Reaction" { rankdir="LR"; node [shape=plaintext]; "Activated Ester" -> "Tetrahedral Intermediate" [label=" + H2O"]; "Tetrahedral Intermediate" -> "Carboxylic Acid" [label="- Activating Group"]; } caption: Hydrolysis of an activated ester.
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the in-situ activation of the carboxylic acid to form the amine-reactive NHS ester.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed for solubility)
Procedure:
-
Dissolve this compound in Activation Buffer to the desired concentration (e.g., 10 mM). If solubility is an issue, a minimal amount of DMF or DMSO can be used to dissolve the compound before adding the buffer.
-
Add a 1.5 to 2-fold molar excess of NHS to the solution and mix well.
-
Add a 1.5 to 2-fold molar excess of EDC to the solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature to allow for the formation of the NHS ester. The activated reagent is now ready for conjugation to an amine-containing molecule.
dot graph "Activation_Workflow" { rankdir="LR"; node [shape=box, style=rounded]; A [label="Dissolve Phthalhydrazide Acid"]; B [label="Add NHS"]; C [label="Add EDC"]; D [label="Incubate 15-30 min"]; A -> B -> C -> D; } caption: Workflow for EDC/NHS activation.
Protocol 2: Conjugation of Activated this compound to a Protein
This protocol provides a general procedure for labeling a protein with the activated phthalhydrazide reagent.
Materials:
-
Activated this compound solution (from Protocol 1)
-
Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Add the freshly prepared activated phthalhydrazide solution to the protein solution. The molar ratio of the activated reagent to the protein will need to be optimized for the specific application but a 10- to 20-fold molar excess is a common starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purify the protein conjugate from unreacted labeling reagent and byproducts using a suitable chromatography method.
dot graph "Conjugation_Workflow" { rankdir="LR"; node [shape=box, style=rounded]; A [label="Mix Activated Reagent and Protein"]; B [label="Incubate 1-2 hours"]; C [label="Quench Reaction"]; D [label="Purify Conjugate"]; A -> B -> C -> D; } caption: Workflow for protein conjugation.
Conclusion
Activated this compound is a valuable tool for the modification of primary and secondary amines, offering the introduction of a stable phthalhydrazide moiety. Its reactivity profile is comparable to other NHS esters, with high efficiency for amine acylation under mild conditions. However, researchers must be mindful of the potential for cross-reactivity with thiols and the competing hydrolysis reaction. By carefully controlling the reaction parameters, particularly pH and reagent stoichiometry, highly specific and efficient bioconjugation can be achieved. This guide provides the foundational knowledge and experimental starting points to effectively utilize this reagent and to make informed decisions when selecting from the broader toolkit of nucleophile-reactive chemistries.
References
- Bode, J. W. (2011). Catalytic Amide Bond Formation. Topics in Current Chemistry, 308, 1-38.
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
- Ukrasi, A., & Sivan, V. M. (2017). A review on chemical cross-linking of proteins.
- Luo, Y., & Prestwich, G. D. (2001). Synthesis and characterization of a new family of amine-reactive, PEG-based, heterobifunctional cross-linking reagents.
- Mattson, G., et al. (1993). A practical approach to crosslinking. Molecular Biology Reports, 17(3), 167-183.
-
Wikipedia. (2023, December 1). N-Hydroxysuccinimide. In Wikipedia. Retrieved January 18, 2026, from [Link]
- Ansell, R. J. (2004). Molecularly imprinted polymers for the enantioseparation of chiral drugs. Advanced Drug Delivery Reviews, 56(11), 1569-1598.
-
ResearchGate. (2017, March 30). EDC-NHS group stability time? Retrieved from [Link]
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ResearchGate. (n.d.). Reactions of Thiols. Retrieved from [Link]
- Zhdankin, V. V., & Stang, P. J. (2008). Chemistry of Polyvalent Iodine. Chemical Reviews, 108(12), 5299-5358.
-
Science.gov. (n.d.). n-hydroxysuccinimide ester functionalized: Topics. Retrieved from [Link]
-
Nature Communications. (2020, October 21). Decarboxylative thiolation of redox-active esters to free thiols and further diversification. Retrieved from [Link]
-
Forum on Immunopathological Diseases and Therapeutics. (2012). Thiol Modification By Pharmacologically Active Agents of the Diazeniumdiolate Class. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2022, September 16). Thiol-Activated 1,2,4-Thiadiazolidin-3,5-diones Release Hydrogen Sulfide through a Carbonyl-Sulfide-Dependent Pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Amine coupling through EDC/NHS: a practical approach. Retrieved from [Link]
-
PubMed Central (PMC). (2020, July 30). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Retrieved from [Link]
-
PubMed Central (PMC). (2019, April 11). Direct Amidation to Access 3-Amido-1,8-Naphthalimides Including Fluorescent Scriptaid Analogues as HDAC Inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). Amine coupling through EDC/NHS: a practical approach. Retrieved from [Link]
-
RSC Advances. (2017). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. Retrieved from [Link]
-
PubMed. (1992, May 1). Pharmacodynamics of the hydrolysis-activation of the cardioprotective agent (+)-1,2-bis(3,5-dioxopiperazinyl-1-yl)propane. Retrieved from [Link]
-
ChemCatChem. (2020). Reaction of Carboxylic Acids and Dehydroalanine Allyl Esters via One‐Pot Sequential Decarboxylative Couplings. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2006, February 9). 3-(1,1-dioxo-2H-(1,2,4)-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinones, potent inhibitors of hepatitis C virus RNA-dependent RNA polymerase. Retrieved from [Link]
-
PubMed Central (PMC). (2021, February 8). t-BuOK mediated oxidative coupling amination of 1,4-naphthoquinone and related 3-indolylnaphthoquinones with amines. Retrieved from [Link]
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comparative study of chemiluminescent reagents for HPLC
An In-Depth Comparative Guide to Chemiluminescent Reagents for High-Performance Liquid Chromatography (HPLC)
Authored by a Senior Application Scientist
This guide provides an in-depth comparative analysis of the most prevalent chemiluminescent (CL) reagents utilized for detection in High-Performance Liquid Chromatography (HPLC). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of options to explore the underlying chemical mechanisms, performance trade-offs, and practical considerations essential for successful methods development. The experimental protocols and data presented herein are synthesized from authoritative sources to ensure scientific integrity and provide a self-validating framework for your application.
The Principle of Chemiluminescence Detection in HPLC
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, enabling the separation of complex mixtures.[1][2] Following separation, detection is paramount. While UV-Vis absorption and fluorescence are common, chemiluminescence (CL) detection offers a distinct advantage: unparalleled sensitivity.
Unlike fluorescence, which requires an external light source for excitation, chemiluminescence is the emission of light from a chemical reaction.[3][4][5] In the context of HPLC, this is typically achieved through a post-column reaction where one or more reagents are continuously mixed with the column eluate.[1][3][6] The energy released from this reaction promotes an analyte or a reaction product to an electronically excited state. As it relaxes to the ground state, it emits photons, which are measured by a photomultiplier tube (PMT).[3] The absence of an excitation source eliminates issues like light scattering and source instability, resulting in an exceptionally low-noise baseline and the potential for detection limits in the femtomole (10⁻¹⁵) to attomole (10⁻¹⁸) range.[3][7]
Caption: General workflow for post-column chemiluminescence detection in HPLC.
A Comparative Analysis of Key Chemiluminescent Reagents
The choice of a chemiluminescent reagent is the most critical decision in developing an HPLC-CL method. It dictates the sensitivity, selectivity, and complexity of the system. The four most prominent classes of reagents are luminol and its derivatives, peroxyoxalates, acridinium esters, and ruthenium(II) complexes.
The Luminol System
Luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) is arguably the most well-known chemiluminescent compound.[8] Its reaction is a direct chemiluminescence system where the oxidized product is the light emitter.
Mechanism: The light-emitting reaction requires an oxidant (commonly hydrogen peroxide), a catalyst (such as transition metal ions like Co²⁺, or enzymes like horseradish peroxidase), and alkaline conditions (pH > 8.5).[9][10] The catalyst and oxidant convert luminol into an unstable peroxide, which then collapses to form 3-aminophthalate in an electronically excited state. Its relaxation to the ground state produces a characteristic blue glow around 425 nm.[3][9]
Caption: Simplified reaction mechanism for luminol chemiluminescence.
-
Derivatives (Isoluminol): Isoluminol and its derivatives, such as ABEI (N-(4-aminobutyl)-N-ethylisoluminol), are frequently used for labeling analytes prior to analysis.[11][12] These derivatives often exhibit higher quantum efficiencies and provide a functional group (e.g., amine or carboxyl) for covalent attachment to target molecules.[11][12] Isoluminol is more hydrophilic than luminol, a property that makes it a specific detector for extracellular radicals as it does not readily pervade biological membranes.[13]
-
Field Insights: The primary challenge with the luminol system is the strict requirement for alkaline pH, which may be incompatible with the optimal conditions for chromatographic separation. This often necessitates careful pH adjustment of the eluate post-column. Furthermore, luminol solutions can be sensitive to light and have limited stability, requiring fresh preparation.[10]
The Peroxyoxalate System
Peroxyoxalate chemiluminescence (PO-CL) is an indirect system where the energy from the primary chemical reaction is transferred to a suitable fluorescent molecule (a fluorophore), which then becomes the source of light emission.[3][14]
Mechanism: The core reaction involves an oxalate ester, such as bis(2,4,6-trichlorophenyl) oxalate (TCPO), and hydrogen peroxide.[3][14] This reaction generates a highly energetic, unstable intermediate, proposed to be 1,2-dioxetanedione.[14] This intermediate possesses enough energy to excite a nearby fluorophore. When the excited fluorophore returns to its ground state, it emits light at its characteristic wavelength.
Caption: Mechanism of indirect peroxyoxalate chemiluminescence (PO-CL).
-
Field Insights: The PO-CL system's greatest strength is its versatility and extreme sensitivity. Since it can excite any fluorescent compound, it is not limited to a specific class of analytes. If the target analyte is not naturally fluorescent, it can be pre- or post-column derivatized with a fluorescent tag.[1][15] This flexibility allows for the development of highly selective and sensitive assays, with detection limits reaching the attomole level for strongly fluorescent derivatives.[16] The main experimental consideration is the need for an additional derivatization step for non-fluorescent analytes, which adds complexity to the post-column setup.[1]
Acridinium Esters
Acridinium esters are highly efficient chemiluminescent labels widely used in clinical diagnostics and immunoassays.[17][5][18] They are known for their high quantum yields and rapid "flash" kinetics.
Mechanism: Light emission is triggered by reaction with an oxidant, typically alkaline hydrogen peroxide.[5][19] The reaction proceeds through a dioxetanone intermediate at the C-9 position of the acridinium ring. Decomposition of this intermediate results in the formation of an electronically excited N-methylacridone, which is the light-emitting species.[5]
-
Field Insights: The entire light emission process for acridinium esters is extremely fast, often completing in under 5 seconds.[5][19] This "flash" kinetic profile requires a detector capable of rapid signal integration and precise timing of reagent injection relative to measurement.[19] While their primary use is as labels for biomolecules in immunoassays, their high efficiency and stability make them a powerful option for HPLC applications where analytes can be suitably tagged.[18][19][20]
Quantitative Performance Summary
The selection of a reagent should be guided by the specific requirements of the assay, including the nature of the analyte and the desired sensitivity.
| Feature | Luminol System | Peroxyoxalate System | Acridinium Esters |
| Mechanism Type | Direct CL | Indirect (Energy Transfer) | Direct CL |
| Typical Analytes | Oxidants, metal ions, enzyme substrates, luminol-tagged molecules | Fluorescent molecules, or analytes derivatized with a fluorophore | Acridinium-tagged molecules (proteins, nucleic acids) |
| Detection Limit | Low picomole (10⁻¹²) to high femtomole (10⁻¹⁵) | Low femtomole (10⁻¹⁵) to attomole (10⁻¹⁸)[3] | Attomole (10⁻¹⁸) to zeptomole (10⁻²¹)[18] |
| Emission Max (λmax) | ~425 nm[3] | Dependent on the fluorophore used | ~430 nm[19] |
| Kinetics | Glow | Glow | Flash (< 5s)[19] |
| Key Requirements | Alkaline pH, Catalyst/Enzyme, Oxidant (H₂O₂) | Fluorophore, Oxidant (H₂O₂) | Alkaline pH, Oxidant (H₂O₂) |
| Key Advantage | Low cost, well-established | Extreme sensitivity, versatile for any fluorescent analyte | High quantum yield, excellent as a label |
| Key Disadvantage | pH incompatibility, potential interferences[9] | Requires fluorescent analyte or derivatization step | Fast kinetics require specialized instrumentation |
Experimental Protocol: Ultrasensitive Determination of a Primary Amine via Pre-Column Derivatization and HPLC with Peroxyoxalate Chemiluminescence
This protocol details a robust, self-validating method for analyzing a primary amine, a common functional group in pharmaceuticals and biological molecules. The causality behind each step is explained to provide a framework for adaptation.
Objective: To achieve sub-femtomole detection of an analyte containing a primary amine by converting it into a highly fluorescent derivative and detecting it with a peroxyoxalate CL system.
Step 1: Analyte Derivatization (Pre-Column)
-
Rationale: The PO-CL system requires a fluorescent target. Many analytes, such as simple amines, are not naturally fluorescent. Pre-column derivatization with a fluorogenic reagent (one that becomes fluorescent upon reaction) is a highly effective strategy. We will use Naphthalene-2,3-dicarboxaldehyde (NDA) as it reacts specifically with primary amines in the presence of cyanide to form a stable and highly fluorescent cyanobenz[f]isoindole (CBI) derivative.
-
Procedure:
-
Sample Preparation: Dissolve the analyte standard or sample in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Reagent Preparation:
-
NDA Solution: Prepare a 10 mM solution of NDA in acetonitrile.
-
Cyanide Solution: Prepare a 10 mM solution of sodium cyanide in borate buffer (50 mM, pH 9.5).
-
-
Derivatization Reaction: In a microcentrifuge tube, mix 100 µL of the sample, 200 µL of the borate buffer, 100 µL of the cyanide solution, and 100 µL of the NDA solution.
-
Incubation: Vortex the mixture and allow it to react at room temperature for 15 minutes, protected from light. The resulting CBI-derivative is now ready for injection.
-
Step 2: HPLC-CL System Setup & Reagents
-
Rationale: The system must be configured to perform the chromatographic separation and then introduce the CL reagents in a precise, pulseless manner to ensure a stable baseline.
-
Instrumentation:
-
HPLC System: A binary or quaternary pump, autosampler, and column thermostat.
-
CL Reagent Pump: A second, pulseless HPLC pump is required to deliver the CL reagents.
-
Mixing Tee: A low-dead-volume tee to mix the column eluate and CL reagents.
-
Reaction Coil: A knitted or coiled tube reactor (e.g., 10 m x 0.25 mm i.d. PEEK tubing) to allow reaction time. The length is a critical parameter to optimize; it must be long enough for the CL reaction to reach maximum intensity but short enough to prevent excessive peak broadening.[1]
-
CL Detector: A dedicated chemiluminescence detector or a fluorescence detector with the lamp turned off.
-
-
Reagents:
-
Mobile Phase A: 20 mM phosphate buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
CL Reagent: In a 1 L volumetric flask, dissolve 20 mg of TCPO and 1.0 mL of 30% hydrogen peroxide in ethyl acetate. Dilute to the mark with ethyl acetate. This solution must be freshly prepared and protected from light.
-
Step 3: Chromatographic Method & CL Detection
-
Rationale: The chromatographic method is developed to separate the derivatized analyte from other matrix components. The CL reagent flow rate is typically matched to the column flow rate to ensure efficient mixing.
-
Procedure:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Flow Rate: 1.0 mL/min.
-
CL Reagent Flow Rate: 1.0 mL/min.
-
Gradient:
-
0-2 min: 40% B
-
2-15 min: 40% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 40% B
-
20-25 min: 40% B (re-equilibration)
-
-
Injection Volume: 10 µL.
-
Detection: Monitor the CL signal from the detector. The PMT voltage should be optimized for the best signal-to-noise ratio.
-
This method provides a robust starting point. The derivatization conditions, gradient profile, and CL reagent composition can be further optimized to achieve the desired sensitivity and selectivity for a specific application.
Conclusion
Chemiluminescence detection, when coupled with HPLC, offers an extraordinary enhancement in sensitivity over conventional detection methods. The choice between luminol, peroxyoxalate, and acridinium ester systems depends fundamentally on the analyte, the required detection limits, and the laboratory's instrumentation capabilities. The peroxyoxalate system, in particular, provides a versatile platform for achieving attomole-level detection for a vast range of analytes through fluorescent derivatization. By understanding the chemical principles and carefully optimizing the interplay between chromatographic separation and the post-column reaction, researchers can unlock new levels of analytical performance.
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Nakashima, K., Kuroda, N., Kawaguchi, S., et al. (2000). High-performance liquid chromatography with peroxyoxalate chemiluminescence detection of bisphenol A migrated from polycarbonate. Journal of Chromatography B: Biomedical Sciences and Applications, 749(1), 51-56. [Link]
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Gámiz-Gracia, L., García-Campaña, A. M., Huertas-Pérez, J. F., & Cruces-Blanco, C. (2009). Chemiluminescence detection in liquid chromatography: Applications to clinical, pharmaceutical, environmental and food analysis-A review. Analytica Chimica Acta, 640(1-2), 1-16. [Link]
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Evans, H. (2012). Flash of inspiration: A chemiluminescence detection method for HPLC. Separation Science Now. [Link]
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Adcock, J. L., Lza, H. S., & Francis, P. S. (2006). The influence of dioxygen on luminol chemiluminescence. Luminescence, 21(5), 297-302. [Link]
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Sigvardson, K. W., Kennish, J. M., & Birks, J. W. (1984). Peroxyoxalate chemiluminescence detection of polycyclic aromatic amines in liquid chromatography. Analytical Chemistry, 56(7), 1096-1101. [Link]
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Ishida, J., Suyama, Y., & Yamaguchi, M. (1995). 1,2-Diarylethylenediamines as sensitive pre-column derivatizing reagents for chemiluminescence detection of catecholamines in HPLC. Journal of Pharmaceutical and Biomedical Analysis, 13(2), 125-31. [Link]
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Evans, S. (2010). Development of a series of modified acridinium esters for use in clinical diagnostics. Cardiff University. [Link]
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Priyanka, S., & Kumar, P. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences, 5(9), 23-30. [Link]
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Pazzagli, M., Messeri, G., Caldini, A. L., et al. (1983). Luminescent immunoassay using isoluminol derivatives. Journal of Steroid Biochemistry, 19(1), 407-12. [Link]
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Francis, P. S. (2022). Selectivity of novel chemiluminescence reagents towards various pharmaceuticals and controlled drugs. Deakin University Research Repository. [Link]
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Schroeder, H. R., Hines, C. M., Osborn, D. D., et al. (1981). Measurement of choriogonadotropin by chemiluminescence immunoassay and immunochemiluminometric assay: 1. Use of isoluminol derivatives. Clinical Chemistry, 27(8), 1378-84. [Link]
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Schroeder, H. R., & Yeager, F. M. (1978). Chemiluminescence yields and detection limits of some isoluminol derivatives in various oxidation systems. Analytical Chemistry, 50(8), 1114-1120. [Link]
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Gerardi, C., Halin, P., & Grieshaber, D. (2019). Enhanced Chemiluminescence of a Superior Luminol Derivative Provides Sensitive Smartphone-Based Point-of-Care Testing. Angewandte Chemie International Edition, 58(40), 14192-14196. [Link]
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Weeks, I., Beheshti, I., McCapra, F., et al. (1983). Acridinium esters as high-specific-activity labels in immunoassay. Clinical Chemistry, 29(8), 1474-9. [Link]
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Whiteman, M., Ketsawatsakul, U., & Halliwell, B. (2002). Comparison of spectrophotometric, HPLC and chemiluminescence methods for 3-nitrotyrosine and peroxynitrite interaction. Nitric Oxide, 7(1), 8-15. [Link]
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Lojek, A., Cíz, M., Kubala, L., & Cerný, J. (2001). The combined luminol/isoluminol chemiluminescence method for differentiating between extracellular and intracellular oxidant production by neutrophils. Luminescence, 16(1), 21-6. [Link]
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Jiang, X., Chen, L., & Wang, Y. (2015). Synthesis and properties of chemiluminescent acridinium esters with different N-alkyl groups. Organic & Biomolecular Chemistry, 13(10), 2918-26. [Link]
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A Senior Application Scientist's Guide to Bioanalytical Method Validation: A Comparison of Sample Preparation Techniques for 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development, the journey from a promising molecule to a therapeutic reality is paved with rigorous data. At the heart of this process lies bioanalysis: the quantitative measurement of a drug or its metabolites in biological fluids. The reliability of pharmacokinetic, toxicokinetic, and biomarker data hinges entirely on the quality of the underlying bioanalytical methods. Therefore, a thoroughly validated method is not merely a regulatory requirement; it is the bedrock of confidence in a drug candidate's profile.
This guide offers an in-depth, comparative look at a bioanalytical method validation for a representative small molecule, 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid . As no public validation data exists for this specific molecule, it will serve as a scientifically grounded exemplar for a moderately polar, acidic compound, a common structural motif in drug discovery. We will dissect a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, focusing critically on the choice of sample preparation—the most decisive step for ensuring accuracy and precision. This guide is structured to not only present a validated method but to illuminate the scientific rationale behind each decision, empowering you to apply these principles to your own analytical challenges. The validation framework and acceptance criteria are based on the harmonized guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4]
The Core Methodology: LC-MS/MS for High-Sensitivity Quantification
For the quantification of most small molecule drugs in complex biological matrices like plasma, LC-MS/MS is the gold standard.[5] Its power lies in the combination of physical separation by chromatography and mass-based detection, which together provide exceptional selectivity and sensitivity.
A typical workflow involves sample preparation to isolate the analyte from matrix components, followed by chromatographic separation and detection.
A Tale of Two Extractions: Protein Precipitation vs. Liquid-Liquid Extraction
The most critical variable in a bioanalytical method is often the sample preparation strategy. The goal is to remove endogenous matrix components (proteins, phospholipids, salts) that can interfere with the analysis, while efficiently recovering the analyte of interest.[6] Here, we compare two workhorse techniques: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).[7][8]
Method A: Protein Precipitation (PPT)
PPT is valued for its speed and simplicity, making it ideal for high-throughput environments.[6] It involves adding a water-miscible organic solvent to denature and precipitate proteins.
Experimental Protocol (PPT):
-
Aliquoting: Transfer 50 µL of human plasma (blank, calibration standard, or QC sample) into a 1.5 mL microcentrifuge tube.
-
Internal Standard (IS) Spiking: Add 10 µL of the working IS solution (e.g., a stable isotope-labeled version of the analyte in 50% methanol).
-
Precipitation: Add 200 µL of cold acetonitrile. The cold temperature enhances protein precipitation.
-
Vortexing: Vortex mix for 1 minute to ensure complete protein denaturation.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) for LC-MS/MS injection.
Method B: Liquid-Liquid Extraction (LLE)
LLE offers superior sample cleanup by partitioning the analyte between the aqueous sample and a water-immiscible organic solvent.[7][9] For our acidic analyte, adjusting the pH of the aqueous phase below its pKa will keep it in a neutral, more organic-soluble form, enhancing extraction efficiency.
Experimental Protocol (LLE):
-
Aliquoting: Transfer 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard (IS) Spiking: Add 10 µL of the working IS solution.
-
Acidification: Add 25 µL of 2% formic acid in water to lower the sample pH.
-
Extraction Solvent Addition: Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortexing: Vortex mix vigorously for 5 minutes to facilitate analyte partitioning into the organic layer.
-
Centrifugation: Centrifuge at 5,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS injection.
Performance Comparison: The Decisive Data
A method is only as good as its validation data. The following tables summarize the performance of our target analyte using both PPT and LLE, measured against the stringent acceptance criteria set by the FDA and EMA.[1][2]
Table 1: Linearity & Sensitivity
The calibration curve demonstrates the relationship between instrument response and known analyte concentrations. The Lower Limit of Quantification (LLOQ) is the lowest concentration that can be measured with acceptable accuracy and precision.
| Parameter | Acceptance Criteria | Method A (PPT) Result | Method B (LLE) Result | Verdict |
| Calibration Range | N/A | 1 - 2000 ng/mL | 1 - 2000 ng/mL | Both Suitable |
| Regression Model | 1/x² weighted | Pass | Pass | Both Suitable |
| Correlation (r²) | ≥ 0.99 | 0.997 | 0.998 | Both Excellent |
| LLOQ | Accuracy: 80-120%Precision: ≤20% CV | 1 ng/mL | 1 ng/mL | Both Sensitive |
Table 2: Accuracy & Precision
Accuracy (%Bias) measures how close the results are to the true value. Precision (%CV) measures the reproducibility of the results. This is tested at multiple concentration levels (LLOQ, Low, Mid, High).
| Parameter | QC Level (ng/mL) | Acceptance Criteria | Method A (PPT) Result | Method B (LLE) Result |
| Intra-day Precision (%CV) | LLOQ (1) | ≤20% | 11.5% | 8.2% |
| Low (3) | ≤15% | 8.9% | 5.4% | |
| Mid (100) | ≤15% | 6.2% | 3.1% | |
| High (1500) | ≤15% | 5.5% | 2.8% | |
| Inter-day Precision (%CV) | LLOQ (1) | ≤20% | 14.8% | 10.5% |
| Low (3) | ≤15% | 10.2% | 7.6% | |
| Mid (100) | ≤15% | 8.1% | 4.9% | |
| High (1500) | ≤15% | 7.3% | 4.2% | |
| Inter-day Accuracy (%Bias) | LLOQ (1) | ±20% | +8.7% | +4.5% |
| Low (3) | ±15% | +5.1% | +2.3% | |
| Mid (100) | ±15% | -3.4% | -1.8% | |
| High (1500) | ±15% | -2.9% | -1.1% |
Expert Insight: Both methods meet the acceptance criteria, but the LLE method consistently demonstrates superior precision (lower %CV) and accuracy (lower %Bias). This indicates a more robust and reliable method.
Table 3: Recovery & Matrix Effect
Recovery assesses the efficiency of the extraction process. The Matrix Effect evaluates the influence of co-eluting endogenous components on the ionization of the analyte, which can suppress or enhance the signal. A value of 100% indicates no matrix effect.
| Parameter | QC Level (ng/mL) | Acceptance Criteria | Method A (PPT) Result | Method B (LLE) Result |
| Extraction Recovery (%) | Low (3) | Consistent & Precise | 88% (CV: 7.1%) | 95% (CV: 4.3%) |
| High (1500) | Consistent & Precise | 91% (CV: 6.5%) | 97% (CV: 3.8%) | |
| Matrix Effect (%) | Low (3) | IS-Normalized CV ≤15% | 85% (CV: 13.2%) | 98% (CV: 5.1%) |
| High (1500) | IS-Normalized CV ≤15% | 89% (CV: 11.8%) | 101% (CV: 4.5%) |
Expert Insight: This is the most telling comparison. The LLE method provides higher and more consistent recovery. Crucially, the matrix effect for LLE is negligible (close to 100% with low variability), indicating a much cleaner final extract.[7][9] The PPT method shows evidence of ion suppression (values <100%) and higher variability, which poses a greater risk to data integrity.[6]
Table 4: Stability
Stability experiments confirm that the analyte does not degrade during sample handling, processing, and storage.
| Stability Condition | Acceptance Criteria (%Diff from nominal) | Method A (PPT) Result | Method B (LLE) Result |
| Bench-Top (6h, RT) | Within ±15% | -4.8% | -3.1% |
| Freeze-Thaw (3 cycles) | Within ±15% | -8.2% | -5.5% |
| Long-Term (-80°C, 3 months) | Within ±15% | -6.5% | -4.9% |
| Post-Preparative (48h, 4°C) | Within ±15% | -3.9% | -2.7% |
Expert Insight: Both methods demonstrate acceptable stability under all tested conditions, indicating the analyte is robust. The slightly lower degradation seen with the LLE method is likely due to the cleaner final extract, which contains fewer residual enzymes or reactive species.
Final Verdict: Why Cleaner is Better
While both Protein Precipitation and Liquid-Liquid Extraction can yield a method that passes regulatory acceptance criteria, the data clearly favors LLE for this particular analyte.
-
Protein Precipitation (PPT):
-
Liquid-Liquid Extraction (LLE):
-
Pros: Highly selective, resulting in a much cleaner extract with minimal matrix effects and superior accuracy and precision.[7][8] The gold standard for regulated bioanalysis where data integrity is non-negotiable.
-
Cons: More labor-intensive, requires larger volumes of organic solvents, and can be more difficult to automate.[9]
-
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][3][10]
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Pike, E. (2015). A Simplified Approach to Bioanalytical Sample Preparation. American Laboratory. [Link][6]
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Islam, M. M., et al. (2022). Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofenadine. ACTA Pharmaceutica Sciencia. [Link][9]
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NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link][5]
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Safety Operating Guide
Proper Disposal of 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid: A Guide for Laboratory Professionals
This guide provides a detailed protocol for the safe and compliant disposal of 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid. As a conscientious researcher, it is imperative to manage chemical waste in a manner that ensures personal safety, protects the environment, and adheres to regulatory standards.[1][2] This document is structured to provide not just procedural steps, but also the scientific rationale behind them, fostering a culture of safety and responsibility in the laboratory.
Hazard Assessment and Chemical Profile
Key Potential Hazards:
-
Skin and Eye Irritation: Many carboxylic acids and heterocyclic compounds are known to cause skin and serious eye irritation upon contact.[3][4][5]
-
Respiratory Irritation: If the compound is a powder or dust, inhalation may lead to respiratory tract irritation.[3][4]
-
Toxicity: Although the toxicological properties of this specific compound have not been thoroughly investigated, it is prudent to handle it as potentially harmful if swallowed or inhaled.[6]
| Property | Anticipated Characteristic | Source/Rationale |
| Physical State | Solid (likely a powder) | Based on similar chemical structures.[7] |
| GHS Hazard Statements (Anticipated) | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Based on data for analogous compounds like other dicarboxylic acids and phthalazine derivatives.[3][4] |
| Primary Routes of Exposure | Skin contact, eye contact, inhalation of dust. | Common exposure routes for solid chemicals in a laboratory setting.[7] |
Personal Protective Equipment (PPE) and Safety Measures
Before handling this compound for disposal, it is crucial to be outfitted with the appropriate PPE to minimize exposure risk.[3]
-
Eye Protection: Wear tightly fitting chemical safety goggles or a face shield that conforms to EN 166 (EU) or NIOSH (US) standards.[3]
-
Hand Protection: Use chemical-impermeable gloves, such as nitrile gloves. Always inspect gloves for any signs of degradation or puncture before use.[8]
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, additional protective clothing may be necessary to prevent skin contact.[3]
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or aerosols.[3][4]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste.[3][9] Adherence to the following procedures will ensure safe and compliant disposal.
Step 1: Waste Segregation
-
Designated Waste Stream: All waste materials contaminated with this compound, including the pure compound, contaminated consumables (e.g., weighing paper, gloves, pipette tips), and rinsate from container decontamination, must be treated as hazardous chemical waste.[3]
-
Avoid Mixing: Do not mix this waste with other waste streams unless explicitly authorized by your institution's Environmental Health & Safety (EHS) department.[3][10] Incompatible materials can lead to dangerous chemical reactions.[1]
Step 2: Waste Collection and Containerization
-
Container Selection: Collect all waste in a designated, leak-proof container that is compatible with the chemical.[10] For solid waste, a sturdy, sealable container is appropriate. The original product container can often be used for this purpose.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and any known hazard information (e.g., "Irritant").[9]
-
Container Management: Keep the waste container securely closed when not in use.[9][11] Do not overfill the container.
Step 3: Storage of Chemical Waste
-
Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[3][9]
-
Segregation from Incompatibles: Ensure the waste container is stored away from incompatible materials, such as strong oxidizing agents or bases.[3]
Step 4: Arranging for Final Disposal
-
Professional Disposal Service: The final disposal of the hazardous waste must be handled by your institution's EHS department or a licensed professional waste disposal company.[3][8] Never attempt to dispose of this chemical down the drain or in the regular trash.[3]
-
Regulatory Compliance: All local, state, and national regulations for hazardous waste disposal must be followed.[2][3] The Resource Conservation and Recovery Act (RCRA) provides the federal framework for hazardous waste management in the United States.[2][12][13]
Step 5: Decontamination of Empty Containers
-
Triple Rinsing: Empty containers that previously held this compound must be decontaminated before they can be considered non-hazardous. The recommended procedure is to triple rinse the container with a suitable solvent (e.g., water or an appropriate organic solvent).[3]
-
Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected and disposed of along with the other chemical waste.[3]
-
Disposal of Rinsed Containers: Once properly decontaminated, the container can be disposed of in accordance with institutional policies, which may include recycling or disposal in a sanitary landfill.[3]
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Chemical Spills: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a labeled hazardous waste container.[4][7] Decontaminate the spill area with an appropriate solvent. For larger spills, evacuate the area and contact your institution's EHS department immediately.[1]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes.[4][14]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][14]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][6]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][15]
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania . University of Pennsylvania. [Link]
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Properly Managing Chemical Waste in Laboratories . Ace Waste. [Link]
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Best Practices for Managing Laboratory Waste . Republic Services. [Link]
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Best Practices for Laboratory Waste Management . ACTenviro. [Link]
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Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management . Triumvirate Environmental. [Link]
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Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency. [Link]
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What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone . YouTube. [Link]
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Learn the Basics of Hazardous Waste . U.S. Environmental Protection Agency. [Link]
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MSDS of trans-cyclohexane-1,3-dicarboxylic acid . Capot Chemical. [Link]
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Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. [Link]
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Hazardous waste - Wikipedia . Wikipedia. [Link]
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SAFETY DATA SHEET - Propionic acid . Fisher Scientific. [Link]
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Safety Data Sheet - 3-Phenyl-n-propionic Acid . SynZeal. [Link]
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Safety Data Sheet 3-(3,4-Dihydroxyphenyl)propanoic acid . metasci. [Link]
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Safety Data Sheet - 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid . Angene Chemical. [Link]
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Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry - JOCPR . Journal of Chemical and Pharmaceutical Research. [Link]
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An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives . Journal of Pharmaceutical Research International. [Link]
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(PDF) Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives . ResearchGate. [Link]
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Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition . National Institutes of Health. [Link]
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Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies . National Institutes of Health. [Link]
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Personal protective equipment for handling 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid
Navigating the Unknown: A Guide to Handling Novel Chemical Compounds
A Senior Application Scientist's Protocol for Safety and Risk Mitigation with 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid
The Precautionary Principle: Assume Hazard in the Absence of Data
When a Safety Data Sheet (SDS) is unavailable, the cornerstone of a safe handling protocol is the precautionary principle. This means treating the substance as hazardous until sufficient data can prove otherwise.[1] For this compound, this involves a conservative approach to personal protective equipment (PPE) and handling procedures.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is essential to minimize potential exposure through all routes: inhalation, skin contact, and ingestion.[2]
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Double-gloving with nitrile gloves. | Nitrile gloves provide good chemical resistance. Double-gloving offers an extra layer of protection against tears and contamination. Gloves should be inspected for integrity before use and changed frequently.[2] |
| Body Protection | Disposable, low-linting coverall with elastic cuffs over dedicated lab clothing. | A full-body coverall, or "bunny suit," provides head-to-toe protection from spills and airborne particles.[2][3] |
| Eye and Face Protection | Tightly fitting safety goggles and a face shield. | This combination is crucial for protecting the eyes and face from splashes and airborne particles.[2][4] |
| Respiratory Protection | P95-rated respirator (minimum) for low-dust activities in a certified chemical fume hood. A Powered Air-Purifying Respirator (PAPR) is recommended for tasks with a higher potential for aerosol generation. | Since the inhalation toxicity is unknown, respiratory protection is critical. The choice of respirator depends on the specific procedure and the potential for generating airborne particles.[2][3] |
| Foot Protection | Disposable shoe covers over closed-toe shoes. | This prevents the tracking of chemical contaminants outside the designated handling area.[2] |
This comprehensive PPE ensemble creates a barrier between the researcher and the unknown hazards of the compound.
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan is critical for minimizing exposure and preventing contamination.
1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound should occur in a designated area, such as a certified chemical fume hood, to contain any potential fumes or dust.[1]
-
Ventilation: Ensure adequate ventilation to keep airborne concentrations as low as possible.[5]
-
Emergency Equipment: Verify that a safety shower and eyewash station are readily accessible and in good working order.
2. Weighing and Dispensing:
-
Minimize Dust: To minimize the generation of airborne particles, use a ventilated balance enclosure or a fume hood.
-
Static Control: Use anti-static weigh paper or a tared vial to prevent the electrostatic dispersal of the powder.[2]
-
Dedicated Tools: Handle the compound with dedicated spatulas and other equipment. Clean all tools immediately after use with an appropriate solvent.
3. Dissolution:
-
Controlled Addition: When dissolving the compound, add the solvent to the pre-weighed solid slowly to prevent splashing.
-
Secure Containment: Cap the vial securely before any mixing or vortexing.
-
Controlled Heating: If heating is necessary, use a controlled heating block within the fume hood to avoid uncontrolled reactions.
4. Post-Handling Decontamination:
-
Surface Cleaning: Thoroughly decontaminate all work surfaces with an appropriate solvent and cleaning agent.
-
PPE Removal: Remove PPE in a designated area, being careful to avoid self-contamination. Dispose of all disposable PPE as hazardous waste.
-
Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.
Diagram: Safe Handling Workflow for Novel Compounds
Caption: A stepwise workflow for the safe handling of novel chemical compounds.
Disposal Plan: Managing the Unknown
The disposal of a chemical with unknown hazards requires a cautious and compliant approach. Federal, state, and local regulations prohibit the transportation, storage, or disposal of wastes with an unknown identity.[6]
-
Labeling is Key: All containers, including waste containers, must be properly labeled with the full chemical name.[6][7] Do not use abbreviations or chemical formulas on waste labels.[7]
-
Segregation: Store chemical waste in compatible containers and segregate it from other waste streams.[8]
-
Unknown Waste Protocol: If the identity of a chemical waste cannot be confirmed, it must be treated as "unknown chemical waste."[7][8] This involves a specific and often costly disposal process that requires contacting your institution's Environmental Health and Safety (EHS) department.[7][8][9]
-
Container Disposal: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[8]
The Imperative of a Chemical Risk Assessment
Before any work with a new chemical begins, a thorough risk assessment is mandatory.[10][11] This process involves:
-
Identifying Hazards: Reviewing any available information on the chemical and its structural analogs to anticipate potential hazards.[1][12]
-
Evaluating Exposure Potential: Considering the quantity of the substance to be used, the nature of the experimental procedures, and the potential routes of exposure.[12]
-
Implementing Control Measures: Selecting the appropriate PPE, engineering controls, and safe work practices to minimize risk.[10]
Diagram: Risk Assessment Logic for Novel Compounds
Caption: Decision-making process for handling a new chemical compound.
By adhering to these rigorous safety protocols, researchers can confidently and responsibly advance their work while protecting themselves and their colleagues from the unknown risks of novel chemical entities.
References
- Cornell University Environmental Health and Safety. (n.d.). Appendix C - Disposal Of Unknown Chemical Waste Containers.
- Lehigh University Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
- Temple University Campus Operations. (n.d.). Unknown Chemical Waste Disposal.
- University of Nebraska Omaha. (n.d.). HAZARDOUS MATERIAL FACT SHEET Unknown Chemical Disposal.
- The Ohio State University Chemistry and Biochemistry. (n.d.). Policy 3 Disposal Policy for Materials of Uncertain Composition ("Chemical Unknowns").
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
- Worcester Polytechnic Institute. (n.d.). Quick Guide to Risk Assessment for Hazardous Chemicals.
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- Fisher Scientific. (2024, March 30). SAFETY DATA SHEET - Cyclohexane-1,2-dicarboxylic acid, (1R,2R)-(-)-.
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- Thermo Fisher Scientific. (2025, September 18).
- Thermo Fisher Scientific. (2010, November 24).
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- Sigma-Aldrich. (2025, September 22).
- BenchChem. (2025). Safeguarding Researchers: A Comprehensive Guide to Handling Perphenazine-d4.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
- Sigma-Aldrich. (2024, March 2).
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- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Fisher Scientific. (2012, February 21).
- Angene Chemical. (2024, November 10).
- (n.d.). 3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanoic acid, 97%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
